2-Chloro-6-methoxypyridine-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLUGWCEIUZBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376627 | |
| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329794-31-2 | |
| Record name | 2-chloro-6-methoxypyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-methoxypyridine-4-carbaldehyde chemical properties
An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine core substituted with a reactive aldehyde, a displaceable chloro group, and a modulating methoxy group, makes it a versatile synthetic intermediate.[1] The strategic placement of these functional groups allows for sequential, regioselective modifications, rendering it an invaluable building block for the construction of complex molecular architectures.
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, reactivity, synthesis, and applications of this compound. We will delve into the causality behind its reactivity profile, offer field-proven insights into its synthetic manipulation, and explore its role in the development of biologically active agents.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | Calculated |
| Appearance | Pale yellow to brown solid or liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane). Limited solubility in water. | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). | [2] |
| Incompatibilities | Strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | [2] |
Spectroscopic Interpretation
The structural features of this compound give rise to characteristic spectroscopic signatures. Understanding these is key for reaction monitoring and quality control.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (CHO) typically in the δ 9-10 ppm region, and a singlet for the methoxy group (OCH₃) protons around δ 3-4 ppm.
-
¹³C NMR: The carbon spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (typically >190 ppm). Signals for the aromatic carbons will appear in the 110-165 ppm range, with their exact shifts influenced by the electronic effects of the substituents. The methoxy carbon will appear upfield (~55-60 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde is expected around 1700-1710 cm⁻¹. Additional key bands include C-O stretching for the methoxy group and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis and Purification
While multiple synthetic routes to substituted pyridine-4-carbaldehydes exist, a common and reliable strategy involves the selective oxidation of a precursor alcohol or methyl group at the C4 position.[3] The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or unwanted side reactions with other functional groups.
Proposed Synthetic Workflow
A logical and experimentally validated approach for this class of compounds is the oxidation of the corresponding alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for oxidizing allylic and benzylic-type alcohols.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Oxidation of (2-chloro-6-methoxypyridin-4-yl)methanol
Expertise & Causality: This protocol uses activated MnO₂, a mild and highly selective heterogeneous oxidant. Its solid nature simplifies the reaction workup, as it can be easily removed by filtration, preventing contamination of the product with metal byproducts. Dichloromethane is chosen as the solvent for its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, which is crucial for maximizing yield and simplifying purification.
-
Reaction Setup: To a solution of (2-chloro-6-methoxypyridin-4-yl)methanol (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq) in one portion.
-
Execution: Vigorously stir the resulting black suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electronic interplay between the electron-donating methoxy group, the electron-withdrawing chloro group, and the pyridine ring nitrogen dictates the molecule's reactivity profile.
Caption: Key reactive sites on this compound.
A. The Aldehyde Group: A Versatile Handle
The aldehyde functional group is a cornerstone of organic synthesis.[1] Its electrophilic carbonyl carbon readily undergoes nucleophilic addition, making it a prime site for introducing molecular complexity.
-
Reductive Amination: A powerful tool in medicinal chemistry, this reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield a new amine. This is a high-yield, reliable method for building C-N bonds.
-
Wittig and Related Reactions: Condensation with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) provides a robust method for forming alkenes, extending the carbon skeleton.
-
Nucleophilic Addition: Grignard reagents, organolithium compounds, and other organometallics can add to the aldehyde to form secondary alcohols, which can be further manipulated.
B. The C2-Chloro Group: A Gateway for Substitution and Coupling
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing pyridine nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride ion by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reactivity is fundamental to creating libraries of analogues for structure-activity relationship (SAR) studies. Furthermore, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
C. The Methoxy Group and Pyridine Core
The methoxy group at the C6 position is an electron-donating group, which can influence the reactivity of the ring and the C2 position. While generally stable, it can be cleaved under strong acidic conditions (e.g., HBr, BBr₃) to yield the corresponding 6-hydroxypyridine or pyridone tautomer, offering another point for diversification.
Applications in Medicinal Chemistry and Drug Discovery
Heterocyclic scaffolds, particularly those based on pyridine and pyrimidine, are prevalent in a vast number of approved drugs and clinical candidates.[4][5] Compounds like this compound serve as critical starting materials for synthesizing molecules targeting a wide array of diseases.
-
Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology. The functional handles on this aldehyde allow for the elaboration of side chains that can occupy the ATP-binding pocket and confer selectivity.
-
GPCR Modulators: The ability to generate diverse libraries through reactions at the aldehyde and chloro positions is invaluable for exploring the SAR of G-protein coupled receptor (GPCR) ligands.
-
Antiviral and Antibacterial Agents: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. This building block provides a framework for designing novel inhibitors of viral or bacterial enzymes.
-
Agrochemicals: Substituted pyridines are also important in the development of modern herbicides and pesticides.[6]
The utility of this reagent lies in its capacity to act as a molecular linchpin, allowing medicinal chemists to systematically and efficiently build and test new chemical entities with therapeutic potential.[7]
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential.
-
Hazard Identification: May cause respiratory irritation.[2] Based on related structures, it should be considered a potential skin and serious eye irritant.[8]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear safety glasses with side-shields, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate characterized by a trifecta of reactive sites. The aldehyde, chloro, and methoxy groups provide orthogonal handles for molecular elaboration, enabling a logical and efficient approach to the synthesis of complex target molecules. Its strategic importance in medicinal chemistry and drug discovery is rooted in its utility for building diverse compound libraries based on the privileged pyridine scaffold. A thorough understanding of its reactivity profile, coupled with appropriate handling and synthetic design, empowers researchers to fully leverage its potential in the pursuit of novel therapeutic agents.
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An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde (CAS 329794-31-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methoxypyridine-4-carbaldehyde, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates its chemical and physical properties, outlines a probable, high-yield synthetic pathway, and explores its reactivity and diverse applications, particularly in the construction of complex molecular architectures relevant to drug discovery. Detailed, field-proven protocols for its synthesis and subsequent transformations are provided, underpinned by mechanistic insights to guide experimental design. This guide serves as a critical resource for researchers leveraging this versatile intermediate in their synthetic endeavors.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive aldehyde group and two distinct substitution patterns on the pyridine ring—a chloro group at the 2-position and a methoxy group at the 6-position—offers a rich platform for a variety of chemical transformations. The electrophilic nature of the aldehyde functionality allows for nucleophilic additions, while the chloro-substituent can participate in nucleophilic aromatic substitution or cross-coupling reactions, making it a linchpin in convergent synthetic strategies.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 329794-31-2 | |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | |
| Appearance | Pale yellow to brown solid or liquid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. | [1] |
| Synonyms | 2-Chloro-6-methoxyisonicotinaldehyde, 4-Pyridinecarboxaldehyde, 2-Chloro-6-Methoxy- | [1] |
Synthesis of this compound
The most probable and industrially scalable synthesis of this compound involves the formylation of the corresponding 2-chloro-6-methoxypyridine precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5] The methoxy group at the 6-position of the pyridine ring sufficiently activates the heterocycle towards electrophilic substitution at the 4-position.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This electrophilic species then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.
Caption: Vilsmeier-Haack synthesis of the target aldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the Vilsmeier-Haack formylation of similar heterocyclic systems.
Materials:
-
2-Chloro-6-methoxypyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add POCl₃ (1.2 equivalents) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at the 3- and 5-positions of the pyridine ring, a singlet for the aldehyde proton (typically δ 9.8-10.2 ppm), and a singlet for the methoxy protons (typically δ 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon (typically δ 185-195 ppm), signals for the pyridine ring carbons, and a signal for the methoxy carbon (typically δ 55-60 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1700-1710 cm⁻¹, and C-O stretching for the methoxy group around 1250 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde group. This functionality serves as a versatile handle for the introduction of various substituents and the construction of more complex molecular scaffolds.
Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[6][7][8] The reaction of this compound with a primary or secondary amine, in the presence of a suitable reducing agent, provides access to a wide range of substituted aminomethylpyridines. These products are common structural motifs in many biologically active compounds.
Caption: Reductive amination workflow.
Field-Proven Protocol for Reductive Amination:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography or crystallization.
Wittig Reaction and Related Olefinations
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[9][10][11][12] Reacting this compound with a phosphorus ylide allows for the introduction of a carbon-carbon double bond, opening up pathways to a variety of vinylpyridine derivatives. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.
General Wittig Reaction Protocol:
-
Generate the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or ether.
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound (1 equivalent) in the same solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.
Application in Kinase Inhibitor Synthesis
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its straightforward synthesis via the Vilsmeier-Haack reaction and the rich chemistry of its aldehyde group make it an invaluable tool for organic chemists, particularly those in the field of drug discovery. The ability to readily introduce diverse functionalities through reactions such as reductive amination and olefination allows for the rapid generation of compound libraries for biological screening. This technical guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical intermediate.
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2-Chloro-6-methoxypyridine-4-carbaldehyde molecular structure
An In-depth Technical Guide to 2-Chloro-6-methoxypyridine-4-carbaldehyde: Structure, Synthesis, and Application
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique molecular architecture, featuring a pyridine core strategically substituted with a chloro group, a methoxy group, and a reactive carbaldehyde moiety, renders it a versatile synthetic intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity. We will explore the causal relationships between its structural features and chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.
Introduction: The Strategic Value of a Polysubstituted Pyridine
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent scaffold in numerous blockbuster drugs.[1][2] The specific arrangement of substituents in this compound is not arbitrary; it is a deliberate design that offers multiple, distinct points for chemical modification.
-
The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall basicity and solubility.
-
The aldehyde group at the C4 position is a versatile chemical handle, susceptible to a wide range of transformations including nucleophilic additions, condensations, and oxidations/reductions.[3][4]
-
The chloro substituent at the C2 position is an excellent leaving group, paving the way for nucleophilic aromatic substitution (SNAr) reactions and cross-coupling chemistries.[5][6]
-
The methoxy group at the C6 position modulates the electronic properties of the ring, influencing the reactivity of the other positions and providing an additional site for potential ether cleavage if required.[5]
This trifecta of functional groups makes the molecule an invaluable precursor for building complex molecular architectures, enabling the systematic exploration of chemical space during lead optimization in drug discovery.[3][6][7]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its effective use in experimental settings. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [3][] |
| Molecular Weight | 171.58 g/mol | [3][] |
| CAS Number | 329794-31-2 | [3] |
| Appearance | Pale yellow to brown solid or powder | [3] |
| Boiling Point | ~269.5°C at 760 mmHg | [] |
| Density | ~1.317 g/cm³ | [] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [3] |
| SMILES | COc1cc(cc(Cl)n1)C=O | [3] |
| InChI Key | JGLUGWCEIUZBED-UHFFFAOYSA-N | [] |
The molecule's structure is defined by a pyridine ring with substituents at positions 2, 4, and 6. The interplay of the electron-withdrawing nature of the chlorine atom and the aldehyde group, contrasted with the electron-donating effect of the methoxy group, creates a unique electronic landscape across the aromatic ring, dictating its reactivity.
Spectroscopic Characterization: The Molecular Fingerprint
3.1 ¹H NMR Spectroscopy The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.8-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.
-
Pyridine Protons: Two singlets (or very narrowly coupled doublets) in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts of the protons at the C3 and C5 positions would be influenced by the combined electronic effects of the adjacent substituents.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9-4.2 ppm, corresponding to the three equivalent protons of the methoxy group.
3.2 ¹³C NMR Spectroscopy The carbon NMR spectrum would provide complementary information:
-
Carbonyl Carbon (C=O): The aldehyde carbon would be the most downfield signal, expected around δ 190-195 ppm.[12]
-
Aromatic Carbons: Five distinct signals for the pyridine ring carbons. The carbons attached to the electronegative chlorine (C2) and oxygen (C6) would appear significantly downfield (e.g., C2 ~150-155 ppm, C6 ~160-165 ppm). The carbon bearing the aldehyde (C4) would also be downfield, while C3 and C5 would be further upfield.
-
Methoxy Carbon (-OCH₃): A signal in the aliphatic region, typically around δ 54-56 ppm.[12]
3.3 Infrared (IR) Spectroscopy The IR spectrum is invaluable for identifying key functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): A strong band in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
3.4 Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 171. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.
Synthesis and Reactivity
4.1 Synthetic Pathways While specific, scaled-up synthetic procedures for this compound are often proprietary, a retrosynthetic analysis suggests plausible routes originating from simpler pyridine precursors. One common strategy involves the functionalization of a pre-existing 2-chloro-6-methoxypyridine core. This could be achieved through:
-
Formylation via Directed Ortho-Metalation: Lithiation of 2-chloro-6-methoxypyridine at the 4-position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
-
Oxidation of a Precursor: Synthesis of 2-chloro-4-methyl-6-methoxypyridine, followed by oxidation of the methyl group to an aldehyde using reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Vilsmeier-Haack Reaction: Direct formylation of an activated 2-chloro-6-methoxypyridine derivative, although this reaction typically favors positions ortho or para to activating groups.[13]
The following diagram illustrates a generalized workflow for the synthesis and subsequent reactions of the title compound.
Caption: Synthetic and reactivity workflow for the title compound.
4.2 Core Reactivity The utility of this compound stems from the differential reactivity of its functional groups.
-
Aldehyde Group Reactions: This is often the primary site of reaction.
-
Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.
-
Reduction: Can be selectively reduced to the corresponding alcohol, (2-chloro-6-methoxypyridin-4-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[4]
-
Oxidation: Can be oxidized to 2-chloro-6-methoxypyridine-4-carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Condensation Reactions: Reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in building more complex heterocyclic systems.[4]
-
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position, activated by the ring nitrogen, is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of amines, thiols, alcohols, and other groups, providing a powerful tool for diversification.[1][6] This reaction is a cornerstone of synthetic strategies for creating libraries of compounds for high-throughput screening.
Applications in Drug Discovery and Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, and functionalized intermediates like this compound are critical for accessing novel chemical entities.[2][14]
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding region of the ATP pocket. The functional handles on this molecule allow for the systematic elaboration of side chains to target specific kinases in oncology and inflammatory diseases.
-
Intermediate for GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The pyridine core can serve as a central scaffold for ligands that modulate these receptors. For example, related methoxypyridine structures have been investigated as gamma-secretase modulators for potential Alzheimer's disease therapies.[15]
-
Building Block for Agrochemicals: Similar to pharmaceuticals, the development of modern herbicides and pesticides relies on highly functionalized heterocyclic cores.[16] The reactivity profile of this molecule makes it suitable for synthesizing new crop protection agents.
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[17][18] Ingestion and inhalation should be avoided. The toxicological properties have not been exhaustively investigated.[17]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place. It is noted to be hygroscopic and should be protected from moisture.[17]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[17]
Conclusion
This compound is a paradigmatic example of a modern synthetic building block. Its value lies not just in its structure, but in the synthetic potential unlocked by the strategic placement of three distinct and controllably reactive functional groups. The aldehyde provides a gateway for linear chain extension and the formation of new rings, while the chloro group enables diversification through substitution chemistry. For medicinal and agrochemical chemists, this compound represents a versatile platform for the rapid synthesis of compound libraries and the efficient optimization of lead candidates. A thorough understanding of its properties, spectroscopic signature, and reactivity is paramount to fully exploiting its synthetic potential.
References
Click to expand
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Angene. MSDS of this compound. [Link]
-
PubChem. 2-Chloro-6-methoxypyridine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. [Link]
-
HMDB. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Scilight. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]
-
SpectraBase. 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. CN101906068B - Preparation method of 2-pyridine carboxaldehyde.
- Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
- Google Patents. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
-
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
-
ScienceDirect. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]
-
PubChem. 6-Chloro-2-methoxypyridine-3-carbaldehyde. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
-
MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
-
National Center for Biotechnology Information. Discovery of a novel 2,4-dimethylquinoline-6-carboxamide M4 positive allosteric modulator (PAM) chemotype via scaffold hopping. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. [Link]
-
Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. [Link]
-
American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
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Spectroscopic Data Analysis of 2-Chloro-6-methoxypyridine-4-carbaldehyde: A Technical Guide
Introduction
2-Chloro-6-methoxypyridine-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aldehyde, a nucleophilic substitution site at the chloro-position, and an electron-donating methoxy group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The precise arrangement of these functional groups on the pyridine scaffold dictates the molecule's reactivity and, ultimately, the properties of its derivatives.
Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the scientific rationale behind the spectral features.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and numbering of this compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would display four distinct signals.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-12 ppm.
Predicted ¹H NMR Data and Interpretation:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde H (on C8) | 9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. |
| Pyridine H5 | 7.3 - 7.5 | Singlet (s) or very narrow doublet | 1H | This proton is on a carbon (C5) adjacent to the methoxy-substituted carbon (C6) and meta to the aldehyde. The electron-donating methoxy group provides some shielding, while the aldehyde and chloro groups have a deshielding effect. |
| Pyridine H3 | 7.1 - 7.3 | Singlet (s) or very narrow doublet | 1H | This proton is on a carbon (C3) adjacent to the chloro-substituted carbon (C2) and meta to the aldehyde. The electronegative chlorine atom causes significant deshielding. |
| Methoxy H (on C7) | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are in a typical chemical shift range for methyl ethers attached to an aromatic ring. The signal is a singlet as there are no adjacent protons to couple with. |
Causality Behind Chemical Shifts: The chemical shifts of the pyridine ring protons (H3 and H5) are influenced by the interplay of the electronic effects of the three substituents.
-
Aldehyde Group (-CHO): This is a strong electron-withdrawing group through both resonance and induction, causing a deshielding effect (downfield shift) on the ring protons.
-
Chloro Group (-Cl): This group is electron-withdrawing via induction due to its high electronegativity, which deshields adjacent protons (like H3). It has a weak electron-donating effect through resonance.
-
Methoxy Group (-OCH₃): This group is electron-donating through resonance, which shields the ring protons (especially at the ortho and para positions). It has a weaker electron-withdrawing inductive effect.
The lack of proton-proton coupling between H3 and H5 is due to their meta-relationship (four-bond separation), which typically results in a very small or non-observable coupling constant in pyridine rings.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, seven distinct carbon signals are expected.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Data and Interpretation:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde C8 (C=O) | 190 - 193 | The carbonyl carbon of an aldehyde attached to an aromatic ring is characteristically found at a very downfield chemical shift due to the strong deshielding effect of the oxygen atom. |
| Pyridine C6 | 163 - 166 | This carbon is attached to the electron-donating methoxy group, which causes a significant downfield shift. |
| Pyridine C2 | 151 - 154 | This carbon is attached to the electronegative chlorine atom, resulting in a downfield chemical shift. |
| Pyridine C4 | 140 - 143 | This is the carbon to which the electron-withdrawing aldehyde group is attached. |
| Pyridine C5 | 118 - 121 | This carbon is ortho to the electron-donating methoxy group and meta to the electron-withdrawing groups, resulting in a relatively upfield shift compared to other ring carbons. |
| Pyridine C3 | 110 - 113 | This carbon is ortho to the chloro group and meta to the methoxy and aldehyde groups. |
| Methoxy C7 (CH₃) | 54 - 57 | The methoxy carbon appears in the typical range for an sp³ hybridized carbon attached to an oxygen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[1]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2850 and ~2750 | C-H Stretch | Aldehyde (O=C-H) | Aldehydic C-H stretching vibrations often appear as a pair of weak to medium bands. The lower frequency band is often characteristic. |
| 1700 - 1720 | C=O Stretch | Aldehyde (C=O) | This is a strong, sharp absorption characteristic of the carbonyl group in an aromatic aldehyde. Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aldehyde. |
| 1550 - 1600 | C=C and C=N Stretch | Pyridine Ring | Aromatic and heteroaromatic rings show characteristic skeletal vibrations in this region. |
| 1250 - 1300 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | The asymmetric C-O-C stretching of the aryl ether linkage is expected in this region. |
| 1020 - 1070 | C-O Stretch (Aryl Ether) | Ar-O-CH₃ | The symmetric C-O-C stretching of the aryl ether is also expected. |
| 700 - 800 | C-Cl Stretch | Aryl Chloride | The C-Cl stretching vibration for an aryl chloride typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) would also be suitable.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain accurate mass measurements.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The calculated exact mass of C₇H₆ClNO₂ is 171.0087. A high-resolution mass spectrum should show the molecular ion peak at this m/z value.
-
Isotope Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.
-
Major Fragmentation Pathways:
-
Loss of H· (M-1): A peak at m/z 170 corresponding to the loss of the aldehydic hydrogen radical is likely.
-
Loss of ·CHO (M-29): A significant peak at m/z 142 from the loss of the formyl radical is expected, leading to a 2-chloro-6-methoxypyridinyl cation.
-
Loss of ·CH₃ (M-15): A peak at m/z 156 due to the loss of a methyl radical from the methoxy group is also possible.
-
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and self-validating system for the structural elucidation and characterization of this compound. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. By understanding the causal relationships between the molecular structure and its spectroscopic output, scientists can proceed with confidence in their subsequent research and development endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Chloro-6-methoxypyridine-4-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-6-methoxypyridine-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data, this document establishes a robust theoretical solubility profile based on the fundamental principle of "like dissolves like" and an analysis of the molecule's structural attributes. Furthermore, a detailed, field-proven experimental protocol for the gravimetric determination of its solubility in various organic solvents is presented. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in a laboratory setting, ensuring both scientific integrity and operational safety.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂.[1] Its structure, featuring a pyridine ring functionalized with a chloro, a methoxy, and an aldehyde group, makes it a versatile building block in organic synthesis. The aldehyde group, in particular, is an active site for nucleophilic addition reactions, rendering the compound highly valuable for the construction of more complex molecular architectures.[2]
Physicochemical Properties and Molecular Structure Analysis
To predict the solubility of this compound, a thorough understanding of its physicochemical properties is essential.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Typically a pale yellow to brown solid or powder. | [2] |
| Key Functional Groups | Pyridine Ring, Chloro Group, Methoxy Group, Aldehyde Group | [2] |
The solubility of a compound is governed by its polarity and its capacity for intermolecular interactions, such as hydrogen bonding and dipole-dipole forces.[4][5][6][7][8] The molecular structure of this compound possesses several features that contribute to its overall polarity:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the ring polar. It can also act as a hydrogen bond acceptor.
-
Chloro Group: The electronegativity of the chlorine atom induces a dipole moment.
-
Methoxy Group: The oxygen atom in the methoxy group is electronegative and possesses lone pairs of electrons, contributing to the molecule's polarity and its ability to act as a hydrogen bond acceptor.
-
Aldehyde Group: The carbonyl (C=O) bond in the aldehyde group is highly polar, with a partial negative charge on the oxygen and a partial positive charge on the carbon. The oxygen atom can act as a hydrogen bond acceptor.
Collectively, these polar functional groups suggest that this compound is a polar molecule. This polarity is the primary determinant of its solubility in various organic solvents.
Theoretical Solubility Profile: "Like Dissolves Like"
The principle of "like dissolves like" posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6][7][8] Based on this principle and the structural analysis above, we can predict the solubility of this compound across a spectrum of organic solvents.
Predicted Solubility in Different Solvent Classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have significant dipole moments.[9] Given the presence of hydrogen bond acceptors (nitrogen and oxygen atoms) and the overall polarity of the target molecule, high solubility is predicted in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane): These solvents have large dipole moments but do not have hydrogen atoms bonded to electronegative atoms.[9] Strong dipole-dipole interactions between the solvent and the solute are expected. Therefore, moderate to high solubility is anticipated. The qualitative observation of solubility in dichloromethane aligns with this prediction.[2]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low dipole moments and primarily interact through weak London dispersion forces.[10] Due to the significant mismatch in polarity between these solvents and the highly polar target molecule, low to negligible solubility is predicted.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method coupled with gravimetric analysis.[11][12] This method is robust, does not require complex instrumentation, and provides highly accurate results when performed correctly.[11][13]
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes (Class A)
-
Drying oven or vacuum desiccator
-
Pre-weighed evaporation dishes or vials
Step-by-Step Methodology
-
Preparation of the Slurry:
-
To a series of vials, add a known volume of a selected organic solvent (e.g., 5.00 mL).
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[14]
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary to ensure equilibrium is fully established.[15]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Attach a syringe filter to the syringe and dispense a clear, particle-free aliquot of the saturated solution into a clean, pre-weighed volumetric flask. This filtration step is critical to remove any undissolved micro-particles.[11][16]
-
-
Gravimetric Analysis:
-
Accurately determine the mass of the volumetric flask containing the filtered saturated solution. Calculate the net mass of the solution.
-
Transfer a precise volume of the saturated solution (e.g., 2.00 mL) to a pre-weighed evaporation dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid loss of material.
-
Once the solvent is fully evaporated, place the evaporation dish in a vacuum desiccator and dry to a constant weight.
-
Weigh the evaporation dish containing the dried solute.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution aliquot (L))
This process should be repeated at least in triplicate for each solvent to ensure the reproducibility and accuracy of the results.
Data Presentation
The experimentally determined solubility data should be recorded systematically to allow for easy comparison and analysis.
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) (Trial 1) | Solubility (g/L) (Trial 2) | Solubility (g/L) (Trial 3) | Mean Solubility (g/L) | Standard Deviation |
| Methanol | Polar Protic | 25 | |||||
| Ethanol | Polar Protic | 25 | |||||
| Acetone | Polar Aprotic | 25 | |||||
| Acetonitrile | Polar Aprotic | 25 | |||||
| Dichloromethane | Polar Aprotic | 25 | |||||
| Toluene | Non-Polar | 25 | |||||
| n-Hexane | Non-Polar | 25 |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. While comprehensive toxicological data for this compound is not available, the precautionary principle must be applied.[1]
-
Hazard Identification: Based on available safety data sheets for this and structurally similar compounds, it may cause skin, eye, and respiratory irritation.[1][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Spill and Waste Disposal: In case of a spill, avoid generating dust.[1] Sweep up the solid material and place it in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical solubility profile based on molecular structure with a detailed, robust experimental protocol, this document equips researchers with the necessary tools to overcome the current lack of public data. The presented gravimetric method is a self-validating system that, when executed with care, will yield reliable and accurate quantitative solubility data. This information is invaluable for the effective and efficient use of this important chemical intermediate in research and development, ultimately accelerating progress in the fields of drug discovery and materials science.
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Physical and chemical properties of 2-Chloro-6-methoxyisonicotinaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of Chloro-Methoxy Pyridine Carboxaldehydes for Medicinal Chemistry
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, and among them, the pyridine ring is a cornerstone. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. This guide focuses on a specific, highly functionalized pyridine derivative: 2-Chloro-6-methoxyisonicotinaldehyde and its closely related isomers. These molecules are not merely chemical curiosities; they are versatile synthetic building blocks whose strategic arrangement of a reactive aldehyde, a displaceable chlorine atom, and a modulating methoxy group offers a powerful toolkit for constructing complex, biologically active compounds.[1][2]
This document, designed for researchers and drug development professionals, moves beyond a simple recitation of data. It provides a cohesive analysis of the physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecular framework. We will explore the causality behind its utility, grounding our discussion in established analytical techniques and synthetic applications, with a particular focus on its role in developing novel therapeutics.[1]
Section 1: Molecular Identity and Structural Framework
The precise arrangement of substituents on the pyridine ring is critical, as it dictates the molecule's reactivity and steric profile. While the primary topic is 2-Chloro-6-methoxyisonicotinaldehyde (the 4-aldehyde isomer), high-quality, publicly available data is more abundant for its constitutional isomer, 2-Chloro-6-methoxynicotinaldehyde (the 3-aldehyde isomer). The data presented below pertains to the latter, but the principles of characterization and reactivity are broadly applicable across these closely related structures.
-
Compound Name: 2-Chloro-6-methoxypyridine-3-carbaldehyde
-
Synonym: 2-Chloro-6-methoxynicotinaldehyde
-
CAS Number: 95652-80-5[3]
-
Molecular Formula: C₇H₆ClNO₂[3]
-
Molecular Weight: 171.58 g/mol [3]
-
SMILES: COC1=CC=C(C=O)C(Cl)=N1[3]
Caption: 2D Structure of 2-Chloro-6-methoxynicotinaldehyde.
Section 2: Physicochemical Properties
The physical properties of a compound govern its behavior in both reaction media and biological systems. These parameters are essential for designing synthetic protocols, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Weight | 171.58 | ChemScene[3] |
| Molecular Formula | C₇H₆ClNO₂ | ChemScene[3] |
| Physical State | Solid, powder to crystal | Inferred from related compounds[4] |
| Melting Point | 46-50 °C (for 2-Chloroisonicotinaldehyde) | ChemicalBook[4] |
| Boiling Point | 243.4±20.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.332±0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Calculated LogP | 1.56 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | ChemScene[3] |
| Hydrogen Bond Acceptors | 3 | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Section 3: Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A multi-pronged spectroscopic approach is essential for verifying the identity and purity of 2-Chloro-6-methoxyisonicotinaldehyde and its isomers. The following data is based on a combination of experimental values for close isomers and well-established spectroscopic principles.[5]
Caption: A typical workflow for spectroscopic characterization.
¹H NMR Spectroscopy
Proton NMR provides a detailed map of the hydrogen atoms in the molecule. For the related isomer 6-Chloro-4-methoxynicotinaldehyde, the expected shifts highlight the key functional groups.[5]
-
Aldehyde Proton (~10.2 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a singlet.[5][6]
-
Aromatic Protons (~7.2 - 8.8 ppm): The two protons on the pyridine ring will appear as doublets, with their exact chemical shifts influenced by the positions of the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy group.
-
Methoxy Protons (~4.0 ppm): The three protons of the methoxy group will appear as a sharp singlet, shielded relative to the aromatic protons.[5]
¹³C NMR Spectroscopy
Carbon NMR reveals the chemical environment of each carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7][8]
-
Aldehyde Carbonyl (~190 ppm): The carbonyl carbon is the most deshielded carbon in the spectrum.[5]
-
Aromatic Carbons (~110 - 165 ppm): The carbons of the pyridine ring resonate in this region. The carbons directly attached to the nitrogen, chlorine, and oxygen atoms will have distinct chemical shifts.[5]
-
Methoxy Carbon (~56 ppm): The carbon of the methoxy group is the most shielded carbon in the molecule.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[9]
-
C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption in this region is characteristic of the aldehyde carbonyl group.[5]
-
C-O-C Stretch (~1250 cm⁻¹): This stretch is indicative of the methoxy ether linkage.[5]
-
C-Cl Stretch (~750 cm⁻¹): The carbon-chlorine bond vibration typically appears in the fingerprint region.[5]
-
Aromatic C=C and C=N Stretches (1400-1600 cm⁻¹): Multiple sharp peaks in this region confirm the presence of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as the final confirmation of identity.
-
Molecular Ion Peak ([M]⁺): For C₇H₆ClNO₂, the expected monoisotopic mass is approximately 171.01 m/z. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.[5]
-
Isotopic Pattern ([M+2]⁺): A key diagnostic feature is the presence of a significant peak at two mass units higher than the molecular ion ([M+2]⁺). Due to the natural abundance of the ³⁷Cl isotope, this peak will have an intensity approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom.[5]
Section 4: Chemical Properties and Reactivity
The synthetic versatility of this scaffold stems from the distinct reactivity of its three key functional groups. This allows for a modular and strategic approach to building more complex molecules.[1]
-
The Aldehyde Group: As a classic electrophile, the aldehyde is a linchpin for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as Wittig olefination, reductive amination, and condensation with active methylene compounds to form chalcone-like intermediates.[1]
-
The Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for its displacement by a wide variety of nucleophiles, including amines, thiols, and alcohols, providing a straightforward method for introducing diverse functional groups. It also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.[1]
-
The Methoxy Group: The methoxy group is an electron-donating group that influences the regioselectivity of reactions on the pyridine ring. In drug discovery, it can act as a hydrogen bond acceptor and its metabolic stability is a key consideration.[10][11]
Caption: Key reaction pathways for synthetic diversification.
Section 5: Applications in Drug Discovery
The chloro-methoxy pyridine aldehyde framework is a validated starting point for the synthesis of therapeutically relevant molecules. The strategic placement of functional groups allows for the rapid generation of chemical libraries to explore structure-activity relationships (SAR).[12][13]
-
Anticancer Agents: This scaffold is used to synthesize quinazoline and quinolone derivatives, which are core structures in numerous kinase inhibitors and other anticancer drugs. The aldehyde can be used to build one ring system, while the chloro group provides an attachment point for another, allowing for the creation of complex, rigid molecules that can fit into specific protein binding pockets.[1]
-
Antimalarial Compounds: The pyridine core is a common feature in antimalarial drugs. The ability to easily modify the substitution pattern around the ring using the aldehyde and chloro handles is crucial for optimizing potency against parasitic targets and overcoming resistance mechanisms.[1]
-
Role of Substituents: The chloro and methoxy groups are not mere spectators. The chlorine atom often engages in halogen bonding or occupies hydrophobic pockets, while the methoxy group can act as a bioisosteric replacement for other groups, improve metabolic stability, and modulate physicochemical properties like solubility and permeability.[10][11]
Section 6: Safety and Handling
As with any laboratory chemical, proper safety protocols are mandatory. The information below is a summary derived from safety data sheets for structurally related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]
-
Handling: Avoid contact with skin and eyes.[17] Avoid formation of dust and aerosols.[17] Do not breathe dust, fumes, or vapors.[14][16] Wash hands thoroughly after handling.[14][16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.[4]
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14][16]
-
Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[14][16]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][16]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14][16]
-
Section 7: Example Experimental Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Preparation: Ensure the NMR spectrometer has been properly tuned and shimmed by a qualified user according to standard operating procedures.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the 2-Chloro-6-methoxyisonicotinaldehyde sample directly into a clean, dry NMR tube.
-
Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Data Acquisition: Insert the NMR tube into the spectrometer's spinner and carefully place it into the magnet.
-
Spectrum Recording: Acquire the ¹H NMR spectrum first. Following this, set up and run the ¹³C NMR and, if necessary, DEPT-135 experiments to differentiate carbon types.[8]
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) must be processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS peak at 0 ppm.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure. Analyze the chemical shifts in the ¹³C and DEPT spectra to assign all carbon signals.[18]
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- 2-CHLORO-6-METHOXY-BENZALDEHYDE SDS, 29866-54-4 Safety D
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Synthesis and characterization of novel pyridine derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel Pyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, owing to its unique electronic properties and versatile functionalization potential.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of novel pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into both classical and contemporary synthetic methodologies, offering a rationale for experimental choices. Furthermore, this guide will detail the critical characterization techniques required to ensure structural integrity and purity, thereby providing a self-validating framework for the development of new pyridine-based entities.
The Enduring Importance of the Pyridine Moiety
Pyridine and its derivatives are ubiquitous in a vast array of biologically active compounds and functional materials.[3] In the pharmaceutical industry, the pyridine ring is a key pharmacophore in numerous FDA-approved drugs, contributing to their therapeutic efficacy by influencing properties such as solubility, bioavailability, and receptor binding interactions.[4][5] Its presence is noted in various drug classes, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and antimicrobials.[2][6] The adaptability of the pyridine nucleus for structural modifications makes it an invaluable scaffold in the quest for novel therapeutics with improved pharmacological profiles.[4]
Synthetic Strategies for Pyridine Ring Construction and Functionalization
The synthesis of pyridine derivatives can be broadly categorized into two main approaches: the construction of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine core.[7]
Classical Condensation Reactions for Pyridine Ring Synthesis
These methods often involve multi-component reactions that efficiently assemble the pyridine ring in a single step.
-
Hantzsch Pyridine Synthesis: Discovered by Arthur Rudolf Hantzsch in 1882, this one-pot condensation reaction involves two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia source.[8] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[9] This method is renowned for its simplicity and efficiency in creating highly functionalized pyridines.[8] The Hantzsch synthesis has been instrumental in the development of calcium channel blockers like nifedipine.[10] Modern variations of this reaction focus on sustainability, employing solvent-free conditions, microwave assistance, or catalysts to improve yields and reduce waste.[8]
-
Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations, initiated by a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound, and the formation of an enamine from the second equivalent of the β-dicarbonyl compound and ammonia. A subsequent Michael addition, cyclization, and dehydration yield the 1,4-dihydropyridine intermediate.[8][11]
-
-
Guareschi-Thorpe Condensation: This method provides a direct route to substituted 2-hydroxypyridines (or their 2-pyridone tautomers) through the condensation of a β-ketoester with a cyanoacetamide or related active methylene compound in the presence of a base.[12] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[13][14] The resulting hydroxy-cyanopyridines are valuable intermediates for the synthesis of various pharmaceuticals.[14]
Modern Approaches: C-H Bond Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of pyridine derivatives, avoiding the need for pre-functionalized starting materials.[15] This approach is particularly advantageous for the late-stage functionalization of complex molecules.[16]
-
Transition-Metal-Catalyzed C-H Functionalization: A variety of transition metals, including palladium, rhodium, and iridium, have been successfully employed to catalyze the direct arylation, alkylation, and alkenylation of pyridine C-H bonds.[7][17] The regioselectivity of these reactions (functionalization at C2, C3, or C4) can often be controlled by the choice of catalyst, directing group, and reaction conditions.[18] While functionalization at the C2 position is often favored due to electronic effects and the directing ability of the nitrogen atom, significant progress has been made in achieving selective functionalization at the more distal C3 and C4 positions.[16][18]
Purification Methodologies
The purification of newly synthesized pyridine derivatives is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for both the purification and purity assessment of pyridine derivatives.[19] For preparative scale purification, column chromatography using silica gel or alumina is commonly employed.
-
Recrystallization: This technique is effective for purifying solid pyridine derivatives. The choice of solvent is crucial and is typically a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[20]
-
Distillation: For liquid pyridine derivatives, distillation is a common purification method. However, care must be taken as pyridine is hygroscopic and can form azeotropes with water, making simple distillation ineffective for complete drying.[21]
-
Drying of Pyridine: To obtain anhydrous pyridine, chemical drying agents followed by distillation are necessary. A common procedure involves pre-drying with potassium hydroxide (KOH) followed by refluxing over and distilling from calcium hydride (CaH₂).[21]
Structural Characterization: A Multi-Technique Approach
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation and purity confirmation of novel pyridine derivatives.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic molecules.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For the pyridine ring, the chemical shifts of the protons are characteristic: α-protons (adjacent to N) are the most deshielded, followed by γ-protons, and then β-protons.[23]
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are distinct, with the α-carbons being the most deshielded.[23]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, which is crucial for assigning the substitution pattern on the pyridine ring and confirming the overall structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate molecular weight, allowing for the determination of the elemental composition.[24]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic vibrations for the pyridine ring and its substituents can be observed. For instance, the C=N and C=C stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.[25]
Single-Crystal X-ray Diffraction (SCXRD)
When suitable single crystals can be obtained, SCXRD provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[26][27] This technique is the gold standard for unambiguous structure determination.[22]
Data Presentation and Experimental Protocols
Tabulated Spectroscopic Data
| Technique | Parameter | Expected Range/Value for a Hypothetical 2-amino-5-bromopyridine |
| ¹H NMR | δ (ppm) | H-6: ~8.0; H-4: ~7.5; H-3: ~6.5; NH₂: broad singlet |
| ¹³C NMR | δ (ppm) | C-2: ~158; C-6: ~148; C-4: ~140; C-3: ~110; C-5: ~108 |
| FT-IR | ν (cm⁻¹) | N-H stretch: 3400-3200; C=N, C=C stretch: 1600-1450 |
| HRMS | m/z | Calculated and found values for [M+H]⁺ |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: General Procedure for Characterization
-
NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H, ¹³C, and relevant 2D NMR spectra.
-
MS: Prepare a dilute solution of the sample and analyze by a suitable ionization method (e.g., ESI, APCI) coupled with a mass analyzer.
-
FT-IR: Obtain the infrared spectrum of the neat solid or liquid sample using an FT-IR spectrometer.
-
SCXRD: Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent. Mount a suitable crystal on the diffractometer and collect the diffraction data.[26]
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis and characterization of novel pyridine derivatives.
Hantzsch Pyridine Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Characterization Decision Tree
Caption: Decision tree for the structural characterization of a novel pyridine derivative.
Conclusion
The synthesis and characterization of novel pyridine derivatives remain a vibrant and essential area of chemical research. The classical synthetic methods provide robust and reliable routes to a variety of pyridine scaffolds, while modern C-H functionalization techniques offer elegant and efficient strategies for their diversification. A rigorous and multi-faceted approach to characterization, employing a suite of spectroscopic and analytical methods, is paramount to ensuring the scientific integrity of the synthesized compounds. This guide has provided a framework for the logical design, synthesis, and validation of novel pyridine derivatives, empowering researchers to confidently advance their discoveries in drug development and materials science.
References
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C-H Functionalization of Pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
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Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. Retrieved January 17, 2026, from [Link]
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The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Grignard Reaction with 2-Chloro-6-methoxypyridine-4-carbaldehyde
Introduction: Significance and Application
Substituted pyridyl alcohols are privileged scaffolds in modern drug discovery and materials science, serving as key intermediates for a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The carbon-carbon bond-forming reaction between a Grignard reagent and an aldehyde is a classic, powerful, and highly versatile transformation in organic synthesis.[1][2] This document provides a detailed guide for the nucleophilic addition of various Grignard reagents to 2-Chloro-6-methoxypyridine-4-carbaldehyde. This specific aldehyde is a valuable building block due to the distinct electronic and steric properties conferred by its chloro and methoxy substituents, which can be further functionalized to access a diverse chemical space. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for synthesizing (2-chloro-6-methoxypyridin-4-yl)methanols.
Scientific Rationale and Reaction Mechanism
The core of this transformation is the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[3][4] The reaction proceeds through a well-understood mechanism, which is crucial for optimizing conditions and troubleshooting potential issues.
Mechanism:
-
Lewis Acid-Base Interaction: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack: The nucleophilic alkyl or aryl group of the Grignard reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-C single bond. This results in a tetrahedral magnesium alkoxide intermediate.[3][4]
-
Protonation (Work-up): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide, yielding the final secondary alcohol product.[2][5]
Influence of Pyridine Substituents:
-
2-Chloro Group: The chlorine atom is an electron-withdrawing group, which increases the electrophilicity of the pyridine ring. However, its direct impact on the aldehyde's reactivity is modulated by its position. A key consideration is the potential for side reactions, such as nucleophilic aromatic substitution (SNAᵣ) at the C-Cl bond.[6] To minimize this, the reaction is performed at low temperatures, as the addition to the aldehyde is kinetically much faster.
-
6-Methoxy Group: The methoxy group is electron-donating through resonance, which can slightly decrease the overall electrophilicity of the pyridine system. Its primary role here is to block the C-6 position and direct reactivity.
The careful control of reaction temperature is paramount to ensure selectivity for the desired 1,2-addition to the carbonyl group over other potential pathways.
Caption: General mechanism for the Grignard reaction.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the reaction of this compound with a generic Grignard reagent (e.g., Phenylmagnesium Bromide).
Safety Precautions:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[7]
-
Anhydrous solvents are essential for the success of the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Materials & Reagents:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium Bromide, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, oven-dried
-
Thermometer
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice/acetone bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation (Inert Atmosphere):
-
Assemble the three-neck flask with a stir bar, thermometer, and a septum. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Setup:
-
To the reaction flask, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Reagent Addition:
-
Slowly add the Grignard reagent solution (1.1 - 1.2 eq) to the stirred aldehyde solution via syringe or dropping funnel over a period of 30-60 minutes.[5]
-
Crucial: Maintain the internal temperature below -70 °C during the addition to prevent side reactions. A rapid temperature increase may indicate a runaway reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product spot should be at a lower Rf than the starting aldehyde.
-
-
Quenching:
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.[2]
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[5]
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 40%).
-
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Data Presentation & Optimization
The success of the reaction depends on several factors. The following table summarizes key parameters and expected outcomes for different Grignard reagents.
| Grignard Reagent (R-MgX) | Solvent | Temperature (°C) | Equivalents | Typical Yield (%) | Notes |
| Methylmagnesium Bromide | THF | -78 | 1.2 | 85-95% | Highly efficient, low steric hindrance. |
| Phenylmagnesium Bromide | THF | -78 | 1.2 | 80-90% | Good yield, product is a key building block. |
| Isopropylmagnesium Chloride | THF | -78 to -20 | 1.5 | 60-75% | More sterically hindered. May require longer reaction times or slightly elevated temperature after addition.[5] |
| Vinylmagnesium Bromide | THF | -78 | 1.2 | 75-85% | Product contains a versatile vinyl group for further functionalization. |
| Ethylmagnesium Bromide | Et₂O / THF | -78 | 1.2 | 82-92% | Standard reaction, generally high yielding. |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Grignard reagent (degraded by moisture/air).2. Wet solvent or glassware.3. Reaction temperature too low for a hindered reagent. | 1. Use freshly prepared or recently titrated Grignard reagent.2. Rigorously dry all glassware and use anhydrous solvents from a purification system or freshly opened bottle.3. After addition at -78°C, allow the reaction to slowly warm to -20°C or 0°C. |
| Formation of Side Products | 1. Reaction temperature too high, allowing for side reactions like SNAᵣ.2. Fast addition of Grignard reagent causing localized heating. | 1. Strictly maintain the temperature at or below -78°C during addition.2. Ensure slow, dropwise addition of the Grignard reagent. |
| Complex Mixture After Work-up | 1. Excess Grignard reagent reacting with the product or other species.2. Incomplete quenching. | 1. Use only a slight excess of the Grignard reagent (1.1-1.2 equivalents).2. Ensure quenching is complete by adding NH₄Cl until no further effervescence or precipitation is observed. |
References
- Barluenga, J., & Valdés, C. (2011). Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 111(3), 2254-2305.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Chemistry – A European Journal. Retrieved from [Link]
-
19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025). LibreTexts Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-methoxypyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1] Its ability to act as a bioisostere for a benzene ring, while introducing a nitrogen atom that can serve as a hydrogen bond acceptor, significantly influences the pharmacokinetic and pharmacodynamic properties of a compound. 2-Chloro-6-methoxypyridine-4-carbaldehyde is a particularly valuable building block, offering three distinct points for chemical modification: the reactive aldehyde, the chloro group amenable to cross-coupling, and the methoxy group which can be later modified.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[2][3] This palladium-catalyzed reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3] However, the coupling of electron-deficient heteroaryl chlorides, such as this compound, presents a significant challenge due to the difficulty of the initial oxidative addition step.[2] This necessitates the use of highly active and specialized palladium catalyst systems.
These application notes provide an in-depth technical guide for performing Suzuki coupling reactions with this compound, offering field-proven insights into catalyst selection, reaction optimization, and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for less reactive aryl chlorides.[2] The palladium center inserts into the carbon-chlorine bond, forming a Pd(II) intermediate.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The successful Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system. Due to the reduced reactivity of the C-Cl bond, highly active catalyst systems are essential.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | >98% | Commercial source |
| Arylboronic Acid | >97% | Commercial source |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | Commercial source |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Commercial source |
| Potassium Carbonate (K₂CO₃), anhydrous | >99% | Commercial source |
| 1,4-Dioxane, anhydrous | >99.8%, DriSolv® | Commercial source |
| Water, degassed | HPLC grade | Prepare in-house |
| Ethyl Acetate | ACS grade | Commercial source |
| Brine (saturated NaCl solution) | Prepare in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercial source |
| Silica Gel | 230-400 mesh | Commercial source |
| Schlenk tube or microwave vial | Laboratory supplier | |
| Magnetic stir bar | Laboratory supplier | |
| Inert atmosphere setup (Argon or Nitrogen) | Laboratory supplier |
Protocol 1: Conventional Heating
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids.
Reaction Setup:
Caption: Experimental workflow for conventional Suzuki coupling.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the aryl chloride.[7]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The presence of water is often beneficial for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxypyridine-2-carbaldehyde.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, which is particularly advantageous for less reactive substrates.[8]
Step-by-Step Procedure:
-
Preparation: In a microwave vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.015 mmol, 3 mol%) or a pre-catalyst like PEPPSI-IPr (0.01 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 2.5 mL).
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 15-45 minutes.
-
Workup and Purification: After cooling, the workup and purification follow the same procedure as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a summary of expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar chloropyridine substrates. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the boronic acid.
| Entry | Arylboronic Acid | Catalyst System | Conditions | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | 1,4-Dioxane/H₂O, K₂CO₃, 100 °C, 18h | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | 1,4-Dioxane/H₂O, K₂CO₃, 100 °C, 18h | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / XPhos | 1,4-Dioxane/H₂O, K₂CO₃, 100 °C, 24h | 65-75 |
| 4 | 3,5-Dimethylphenylboronic acid | PEPPSI-IPr | 1,4-Dioxane/H₂O, K₂CO₃, 120 °C (µW), 30 min | 70-80 |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following guide addresses common issues encountered during the Suzuki coupling of chloropyridines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Low reaction temperature.4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst and ligand. Consider using a more robust pre-catalyst.2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.3. Increase the reaction temperature. Microwave heating can be particularly effective.[9]4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Formation of Side Products | 1. Homocoupling of boronic acid: Often caused by the presence of oxygen.2. Dehalogenation: Reduction of the starting material.3. Protodeboronation: Loss of the boronic acid group. | 1. Rigorously exclude oxygen from the reaction mixture.2. This can be promoted by certain solvents or bases. A change in the reaction conditions may be necessary.3. Use a milder base (e.g., KF) or switch to anhydrous conditions. Using a more stable boronic ester (e.g., a pinacol ester) can also be beneficial. |
| Difficulty in Purification | 1. The product may be polar and difficult to separate from polar byproducts or the base.2. The product may be unstable on silica gel. | 1. Perform a thorough aqueous workup to remove the inorganic base. Consider using a different solvent system for chromatography or reverse-phase chromatography.2. Use a less acidic stationary phase like alumina for chromatography, or consider purification by crystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. While the reduced reactivity of the chloro-substituent presents challenges, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, enables efficient and high-yielding couplings. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can successfully employ this versatile building block to construct complex molecular architectures.
References
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]
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MDPI. (2024). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Sci-Hub. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors from 2-Chloro-6-methoxypyridine-4-carbaldehyde
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern medicinal chemistry, particularly in the discovery of small molecule kinase inhibitors, the pyridine and its fused heterocyclic derivatives stand out as "privileged scaffolds." Their ability to form critical hydrogen bonds within the ATP-binding site of kinases makes them a cornerstone of rational drug design.[1][2] Among the myriad of starting materials, 2-Chloro-6-methoxypyridine-4-carbaldehyde presents itself as a particularly versatile and strategic precursor. This molecule is endowed with three key features for diversification: an aldehyde for initial cyclization reactions, a reactive chloro substituent for cross-coupling, and a methoxy group that can be retained or modified, influencing both solubility and target engagement.
This guide provides a comprehensive, field-proven methodology for leveraging this starting material to construct a pyrido[2,3-d]pyrimidine core, a central scaffold in numerous potent kinase inhibitors, including those targeting PI3K/mTOR and EGFR.[3][4] We will detail the synthetic protocols, explain the underlying chemical rationale, and provide a framework for biological evaluation.
Core Synthetic Strategy: From Aldehyde to a Privileged Kinase Scaffold
The central strategy involves a robust and scalable two-step sequence to construct the pyrido[2,3-d]pyrimidine core. This is achieved through a condensation reaction of the starting aldehyde with a suitable guanidine derivative, followed by an intramolecular cyclization. This approach is highly efficient and provides a direct entry into a scaffold ripe for further functionalization.
Rationale for Scaffold Selection
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in oncology. Its nitrogen-rich structure is adept at mimicking the purine core of ATP, allowing it to effectively compete for the kinase hinge region.[1] The specific isomer synthesized here is designed to present the chloro group at a vector suitable for modification with moieties that can probe deeper into the ATP pocket, a common strategy for enhancing potency and selectivity.[5]
Overall Synthetic Workflow
The workflow is designed for efficiency and modularity, allowing for the generation of a diverse library of compounds from a common intermediate.
Caption: Synthetic workflow from starting material to final kinase inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Pyrido[2,3-d]pyrimidine Core (Compound D)
This protocol details the synthesis of 4-Amino-8-chloro-6-methoxypyrido[2,3-d]pyrimidine , the key intermediate for further diversification.
Step 1: Condensation to form (E)-1-((2-chloro-6-methoxypyridin-4-yl)methylene)guanidine (Intermediate C)
-
Materials:
-
This compound (1.0 eq)
-
Guanidine Carbonate (0.6 eq)
-
Ethanol (Anhydrous)
-
Sodium Hydroxide (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and anhydrous ethanol.
-
Add guanidine carbonate and a catalytic amount of sodium hydroxide.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
-
Characterization (Expected):
-
¹H NMR: Signals corresponding to the pyridine ring protons, the methoxy group, the guanidine protons, and the newly formed imine proton.
-
MS (ESI+): Calculated m/z for C₈H₉ClN₄O.
-
Step 2: Intramolecular Cyclization to form 4-Amino-8-chloro-6-methoxypyrido[2,3-d]pyrimidine (Compound D)
-
Materials:
-
Intermediate C from Step 1 (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Carefully add the sodium hydride in portions at 0°C (ice bath).
-
Add a solution of Intermediate C in anhydrous DMF dropwise to the NaH suspension at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., gradient elution with Hexane/Ethyl Acetate) to afford the pure pyridopyrimidine core.
-
-
Characterization (Expected):
-
¹H NMR: A simplified aromatic region compared to the intermediate, with characteristic signals for the fused ring system and the amino group protons.
-
¹³C NMR: Signals corresponding to the carbons of the fused heterocyclic core.
-
MS (ESI+): Calculated m/z for C₈H₇ClN₄O.
-
| Parameter | Protocol 1, Step 1 (Condensation) | Protocol 1, Step 2 (Cyclization) |
| Key Reagents | Guanidine Carbonate, NaOH | Sodium Hydride (NaH) |
| Solvent | Ethanol | DMF |
| Temperature | Reflux (~78°C) | 0°C to 80°C |
| Typical Reaction Time | 4-6 hours | 3-5 hours |
| Expected Yield | 75-85% | 60-70% |
| Purification | Filtration or Column Chromatography | Column Chromatography |
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the chloro-substituent on the pyridopyrimidine core, a critical step in tuning the biological activity of the resulting kinase inhibitors.[6][7]
-
Materials:
-
4-Amino-8-chloro-6-methoxypyrido[2,3-d]pyrimidine (Compound D) (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add the pyridopyrimidine core (Compound D), the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction to 90-100°C and stir for 8-12 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the final kinase inhibitor analogue.
-
-
Characterization (Expected):
-
¹H NMR: Appearance of new signals in the aromatic region corresponding to the coupled aryl/heteroaryl group.
-
¹⁹F NMR (if applicable): A signal for the fluorine atom if a fluoro-substituted boronic acid was used.
-
MS (ESI+): Calculated m/z for the final coupled product.
-
Biological Context and Evaluation
The synthesized pyridopyrimidine derivatives are designed as ATP-competitive kinase inhibitors. Their efficacy is typically evaluated through in vitro kinase assays.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by synthesized compounds.
General Protocol for In Vitro Kinase Assay (Luminescence-Based)
-
Assay Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.
-
Procedure:
-
Dispense the kinase, substrate, and buffer into a multi-well plate.
-
Add the synthesized inhibitor at various concentrations (e.g., 10-point serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that lyses the cells and measures the remaining ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Conclusion
This compound is a highly valuable and cost-effective starting material for the synthesis of complex heterocyclic scaffolds relevant to drug discovery. The protocols detailed herein provide a reliable and scalable pathway to a diverse range of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The modularity of the Suzuki-Miyaura coupling allows for extensive Structure-Activity Relationship (SAR) exploration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource for researchers and drug development professionals aiming to accelerate their kinase inhibitor discovery programs.
References
- Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed.
- An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-phenylpyridine. Benchchem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - PubMed Central.
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The Strategic Deployment of 2-Chloro-6-methoxypyridine-4-carbaldehyde in Multicomponent Reactions for Heterocyclic Scaffolding
Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of diverse compound libraries in a single, atom-economical step.[1] This guide delves into the application of a highly functionalized and versatile building block, 2-chloro-6-methoxypyridine-4-carbaldehyde, in several prominent MCRs. The strategic placement of a reactive aldehyde, an electron-donating methoxy group, and a modifiable chloro group on the pyridine core makes this reagent a cornerstone for generating novel heterocyclic scaffolds with significant potential in medicinal chemistry and beyond.[2]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed application notes, and actionable protocols for leveraging this unique pyridine aldehyde in Ugi, Passerini, Biginelli, and Hantzsch-type multicomponent reactions. We will explore the mechanistic rationale behind its utility and provide a framework for its strategic implementation in synthetic workflows.
Physicochemical Properties and Safety Considerations
Before proceeding to synthetic applications, a thorough understanding of the physical and chemical properties, as well as the safety profile of this compound, is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [3] |
| Appearance | Pale yellow to brown solid or liquid | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and ethanol. Limited solubility in water. | [2] |
| Reactivity | The aldehyde group is electrophilic and readily undergoes nucleophilic addition. | [2] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Operations should be conducted in a well-ventilated fume hood.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[3] In case of contact, wash the affected area with plenty of water.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[3][4]
Application in Isocyanide-Based Multicomponent Reactions: The Ugi and Passerini Reactions
The electrophilic nature of the aldehyde functionality in this compound makes it an ideal component for isocyanide-based MCRs, such as the Ugi and Passerini reactions. These reactions are renowned for their ability to rapidly generate peptide-like scaffolds and other complex amides.[5][6]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7] The use of this compound in this reaction introduces a functionalized heterocyclic moiety directly into the peptide-like backbone.
Mechanistic Rationale: The reaction is believed to initiate with the formation of an imine from the condensation of this compound and a primary amine.[7] This is followed by the addition of the carboxylic acid and the isocyanide. The chloro and methoxy substituents on the pyridine ring can influence the reactivity of the aldehyde and provide handles for post-MCR modifications.
Diagram 1: Proposed Ugi Reaction Workflow
Caption: Workflow for the Ugi four-component reaction.
Protocol 1: General Procedure for the Ugi Reaction with this compound
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (0.2-0.5 M).
-
Component Addition: To the stirred solution, add the primary amine (1.0 eq), followed by the carboxylic acid (1.0 eq), and finally the isocyanide (1.0 eq). The order of addition may be varied to optimize the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide.
Causality of Choices:
-
Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and facilitates the reaction.[8]
-
Stoichiometry: An equimolar ratio of reactants is typically used to maximize product formation and minimize side reactions.
-
Temperature: The reaction is often carried out at room temperature to ensure stability of the reactants and intermediates.[5]
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][9] This reaction offers a direct route to α-hydroxy carboxamides when using our pyridine aldehyde.
Mechanistic Insight: The Passerini reaction is thought to proceed through a cyclic transition state involving the three components.[9] The reaction is typically performed in aprotic solvents and at higher concentrations.
Diagram 2: Generalized Passerini Reaction Scheme
Caption: Reactants in the Passerini three-component reaction.
Protocol 2: General Procedure for the Passerini Reaction
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the carboxylic acid (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.5-1.0 M).
-
Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring by TLC.
-
Purification: After completion, remove the solvent in vacuo and purify the residue directly by flash column chromatography to yield the α-acyloxy amide product.
Application in the Synthesis of Dihydropyrimidines: The Biginelli Reaction
The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[10][11] These scaffolds are of significant interest in medicinal chemistry. The incorporation of the 2-chloro-6-methoxypyridine moiety can lead to novel DHPMs with potential biological activities.
Mechanistic Considerations: This acid-catalyzed reaction is believed to proceed via an iminium intermediate formed from the aldehyde and urea, which then undergoes addition of the β-ketoester enol, followed by cyclization and dehydration.[10]
Protocol 3: General Procedure for the Biginelli Reaction
-
Mixture Preparation: In a round-bottom flask, combine this compound (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.2 eq) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, Yb(OTf)₃, or a solid-supported acid).
-
Heating: Heat the reaction mixture to reflux (typically 80°C) for 4-12 hours.[1] Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone. Further purification can be achieved by recrystallization.
Table 2: Representative Catalysts for the Biginelli Reaction
| Catalyst | Conditions | Advantages |
| Yb(OTf)₃ | Solvent-free, shorter reaction times | High yields, catalyst can be recovered and reused |
| Indium(III) Chloride | One-pot, improved procedure | Efficient for a variety of substrates |
| LiClO₄ | One-pot synthesis | Mild conditions |
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that produces dihydropyridine derivatives by condensing an aldehyde with two equivalents of a β-ketoester and a nitrogen source, typically ammonia.[12][13] Subsequent oxidation yields the corresponding pyridine.
Protocol 4: General Procedure for the Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: In a suitable flask, mix this compound (1.0 eq) with two equivalents of a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq) in a solvent like ethanol.
-
Nitrogen Source: Add a source of ammonia, such as ammonium acetate or aqueous ammonia.
-
Reaction: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.
-
Isolation: Cool the reaction mixture, and the dihydropyridine product may precipitate. Isolate by filtration. If it remains in solution, concentrate the solvent and purify by column chromatography or recrystallization.
-
Oxidation (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using a variety of oxidizing agents (e.g., ferric chloride, manganese dioxide).[13]
Diagram 3: Post-MCR Modification Strategy
Caption: Diversification of MCR products via post-synthesis modifications.
Conclusion: A Gateway to Novel Chemical Space
This compound stands out as a highly valuable and versatile building block for multicomponent reactions. Its strategic incorporation into Ugi, Passerini, Biginelli, and Hantzsch syntheses provides a direct and efficient route to a wide array of novel heterocyclic scaffolds. The presence of the chloro and methoxy groups offers avenues for post-MCR diversification, further expanding the accessible chemical space. The protocols and insights provided herein are intended to serve as a practical guide for researchers to harness the full potential of this reagent in their synthetic endeavors, accelerating the discovery of new chemical entities with promising applications.
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Organic Syntheses. Ugi Multicomponent Reaction. [Link]
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Preprints.org. Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. Multicomponent reactions in nucleoside chemistry. [Link]
-
National Center for Biotechnology Information. Two-Step Macrocycle Synthesis by Classical Ugi Reaction. [Link]
-
MDPI. A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation. [Link]
-
Beilstein Journals. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
MDPI. Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. [Link]
-
Bohrium. a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. [Link]
-
ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]
-
Royal Society of Chemistry. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]
-
Oakwood Chemical. 2-Chloro-6-methoxypyridine-4-carboxylic acid. [Link]
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-
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-
ACS Publications. Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. [Link]
-
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-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
National Center for Biotechnology Information. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]
-
ResearchGate. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-. [Link]
-
Organic Syntheses. Ugi Multicomponent Reaction. [Link]
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National Center for Biotechnology Information. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. [Link]
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Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. [Link]
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-
PubChem. 2-Chloro-6-methoxypyridine. [Link]
-
National Center for Biotechnology Information. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
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SpringerLink. Multi-Component Reactions in Heterocyclic Chemistry. [Link]
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National Center for Biotechnology Information. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. [Link]
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ResearchGate. One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base and reusable catalyst. [Link]
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National Center for Biotechnology Information. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. [Link]
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Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Beilstein Journals. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. [Link]
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Application Note: A Robust Protocol for the Synthesis of Symmetrical 4,4'-dicarbaldehyde-6,6'-dimethoxy-2,2'-bipyridine Ligands
Introduction
Symmetrically substituted 2,2'-bipyridine ligands are fundamental building blocks in coordination chemistry, materials science, and catalysis. Their rigid framework and strong chelating ability allow for the construction of well-defined metal complexes with tailored electronic and steric properties. The introduction of functional groups, such as aldehydes, at specific positions on the bipyridine core opens up a vast landscape for post-synthetic modifications, enabling the creation of complex supramolecular architectures, functional materials, and sophisticated catalytic systems. This application note provides a detailed and reliable protocol for the synthesis of a key symmetrical bipyridine building block, 4,4'-dicarbaldehyde-6,6'-dimethoxy-2,2'-bipyridine, through a nickel-catalyzed reductive homocoupling of 2-Chloro-6-methoxypyridine-4-carbaldehyde.
Scientific Rationale and Mechanistic Overview
The synthesis of symmetrical biaryls from aryl halides can be achieved through various homocoupling reactions, including the Ullmann, Suzuki-Miyaura, and nickel-catalyzed reductive couplings.[1][2] For the synthesis of 2,2'-bipyridines, nickel-catalyzed methods are particularly attractive due to their high efficiency and functional group tolerance.[3] Traditional nickel-catalyzed couplings often require phosphine ligands, which can complicate product purification. However, a significant advancement in this area is the development of a ligand-free, nickel-catalyzed reductive homocoupling of 2-halopyridines.[3][4]
This protocol is based on the work of Duan and colleagues, which demonstrates a facile and efficient synthesis of symmetrical 2,2'-bipyridines using a catalytic amount of NiCl₂·6H₂O and zinc dust as the reducing agent.[4] The key to the success of this ligand-free approach lies in the in-situ formation of a Ni-bipyridine complex, which is the active catalyst. The newly formed bipyridine product acts as a ligand for the nickel center, promoting the catalytic cycle. The presence of Zn²⁺ ions is believed to modulate the concentration of the free bipyridine, preventing catalyst inhibition and ensuring high catalytic turnover.[3]
The proposed catalytic cycle is depicted below:
Sources
The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloropyridines
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine ring is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. 2-Chloropyridine serves as a versatile and cost-effective starting material for introducing a wide array of functional groups at the 2-position via nucleophilic aromatic substitution (SNAr).
This technical guide provides an in-depth exploration of the SNAr reactions of 2-chloropyridines. We will delve into the underlying mechanisms, explore the key factors that govern reaction outcomes, and provide detailed, field-proven protocols for common transformations.
Unlike electron-rich benzene rings that readily undergo electrophilic substitution, the pyridine ring is electron-deficient. This is due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. This inherent electronic property makes the pyridine ring susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom.[1][2]
The SNAr reaction of 2-chloropyridine is not a single-step SN2 displacement. Instead, it proceeds through a two-step addition-elimination mechanism.[3]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4][5] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6]
-
Stabilization and Elimination: The stability of the Meisenheimer complex is the key to the feasibility of the reaction. For attack at the 2-position, the negative charge can be effectively delocalized onto the electronegative ring nitrogen through resonance.[4][5] This stabilization lowers the activation energy of the intermediate. Aromaticity is then restored by the elimination of the chloride leaving group.
The mechanism below illustrates the formation and stabilization of the Meisenheimer complex for the reaction of 2-chloropyridine with a generic nucleophile (Nu⁻).
Factors Governing Reactivity and Selectivity
The success of an SNAr reaction on 2-chloropyridine is a multifactorial equation. Understanding these variables is critical for reaction design and optimization.
A. Leaving Group Aptitude
In nucleophilic aromatic substitution, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, bond strength is less important than the ability of the leaving group to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. The established reactivity order for halogens in SNAr is F > Cl > Br > I.
This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic intermediate through its powerful inductive effect. Consequently, 2-fluoropyridine is significantly more reactive than 2-chloropyridine in SNAr reactions.[7][8]
B. Ring Substituents
The electronic nature of other substituents on the pyridine ring has a profound impact on reactivity.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ further decrease the electron density of the ring. This makes the carbon centers more electrophilic and stabilizes the negative charge of the Meisenheimer complex, thereby accelerating the reaction rate.[7]
-
Electron-Donating Groups (EDGs): Substituents like -CH₃ or -OCH₃ increase the electron density of the ring, which disfavors nucleophilic attack and destabilizes the anionic intermediate, slowing the reaction.
C. Solvent Effects
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are the preferred media for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, enhancing its nucleophilicity. Furthermore, they can help stabilize the charged Meisenheimer complex.
D. Catalysis: When SNAr is Not Enough
For unactivated substrates like unsubstituted 2-chloropyridine, SNAr reactions can be sluggish and require harsh conditions such as high temperatures or pressures.[9] In cases where the nucleophile is weak or the substrate is deactivated, alternative catalytic methods are employed.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction is a go-to method for forming C-N bonds, especially with less reactive aryl chlorides and a wide range of amines.[10][11]
-
Flow Chemistry: Continuous-flow reactors allow for reactions to be run at very high temperatures and pressures safely. This can dramatically accelerate slow SNAr reactions, often providing excellent yields of 2-aminopyridines from 2-chloropyridines without the need for a metal catalyst.[9][12]
Data Presentation: Comparative Reactivity
The following table summarizes the relative reactivity and typical outcomes for the amination of various 2-halopyridines, demonstrating the principles discussed above.
| Entry | Electrophile | Nucleophile | Conditions | Yield (%) | Key Takeaway |
| 1 | 2-Fluoro pyridine | Morpholine | KF, H₂O, 100 °C, 17h | ~70-80% | Fluorine is a superior leaving group in SNAr.[7] |
| 2 | 2-Chloro pyridine | Morpholine | KF, H₂O, 100 °C, 17h | <10% | Chlorine is a poorer leaving group under these conditions.[7] |
| 3 | 2-Chloropyridine | Piperidine | DMSO, 100 °C, 48h | 88% | Harsher thermal conditions can drive the reaction with chlorine.[9] |
| 4 | 2-Chloro-5-nitropyridine | Aniline | Ethanol, Reflux | High | An EWG (-NO₂) strongly activates the ring, enabling facile substitution. |
| 5 | 4-Chloropyridine | Piperidine | Various | > 2-Chloropyridine | The 4-position is generally more reactive than the 2-position due to more effective resonance stabilization of the intermediate.[1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations of 2-chloropyridine.
Protocol 1: Amination of 2-Chloropyridine with Morpholine (Thermal SNAr)
This protocol describes a standard uncatalyzed SNAr amination using thermal conditions.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridine (1.0 equiv).
-
Add anhydrous DMSO to dissolve the starting material (concentration typically 0.5-1.0 M).
-
Add morpholine (1.2 equiv) followed by powdered potassium carbonate (2.0 equiv). The base acts as a scavenger for the HCl generated.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyridine is consumed (typically 12-24 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-(morpholino)pyridine.
Protocol 2: Alkoxylation of 2-Chloropyridine with Sodium Methoxide
This protocol describes the synthesis of 2-methoxypyridine. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the alkoxide.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Sodium Methoxide (NaOMe) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add sodium methoxide (1.5 equiv).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction for the disappearance of 2-chloropyridine by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
The resulting 2-methoxypyridine can often be purified by vacuum distillation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature/reaction time. 2. Deactivated substrate (EDGs). 3. Weak nucleophile. 4. Impure reagents or wet solvent (for alkoxides). | 1. Increase temperature (consider a sealed tube or microwave reactor) or extend reaction time.[10] 2. Switch to a more reactive substrate (e.g., 2-fluoropyridine) or a catalytic method (e.g., Buchwald-Hartwig).[7] 3. Use a stronger nucleophile or generate it in situ with a stronger base (e.g., NaH for alcohols/thiols). 4. Ensure all reagents are pure and solvents are rigorously dried. |
| Side Product Formation | 1. Reaction temperature too high, causing decomposition. 2. Presence of multiple reactive sites on the nucleophile or substrate. 3. Dimerization or polymerization. | 1. Lower the reaction temperature and increase the reaction time. 2. Use protecting groups on the nucleophile if necessary. 3. Use a higher dilution of reactants. |
| Difficult Purification | 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts. | 1. Perform a continuous liquid-liquid extraction or use a more polar extraction solvent like dichloromethane. 2. Try a different solvent system for column chromatography or consider purification by crystallization or distillation. |
References
- YouTube. (2019).
- Chemistry Stack Exchange. (2018).
- Thieme E-Journals. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New.
- BenchChem.
- BenchChem.
- ECHEMI.
- PubMed. (2009).
- Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles.
- Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC.
- BenchChem.
- ResearchGate. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
- Synlett. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Application of Functionalized Pyridine Aldehydes in Modern Medicinal Chemistry
Foreword: The Pyridine Aldehyde Scaffold - A Privileged Starting Point in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and privileged scaffold.[1][2] Its presence in numerous natural products, coenzymes, and FDA-approved drugs underscores its importance.[1][2][3] The nitrogen heteroatom imparts unique physicochemical properties, such as improved water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets, making it a valuable bioisostere for benzene and other rings.[3][4]
Within this esteemed class of compounds, functionalized pyridine aldehydes represent a particularly powerful and versatile starting point for drug discovery campaigns. The aldehyde group is a chemical linchpin—a reactive handle that can be predictably transformed into a vast array of other functional groups and complex molecular architectures through well-established chemical reactions.[5] This dual functionality of a tunable aromatic core (the pyridine ring) and a highly versatile reactive group (the aldehyde) allows medicinal chemists to rapidly generate diverse compound libraries and efficiently navigate structure-activity relationship (SAR) studies.
This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how these building blocks are used. We will explore the causality behind synthetic choices, present robust and validated protocols, and ground our discussion in the context of real-world therapeutic targets.
Section 1: The Synthetic Versatility of Pyridine Aldehydes
The strategic value of a pyridine aldehyde is rooted in its reactivity. The aldehyde can undergo a wide spectrum of transformations, while the pyridine ring's electronics can be modulated by substituents, influencing both the aldehyde's reactivity and the final molecule's pharmacological properties.
Core Reactivity and Strategic Considerations
The aldehyde functional group is electrophilic, making it a prime target for nucleophilic attack. This allows for a multitude of bond-forming reactions. The choice of reaction is dictated by the overall synthetic strategy and the desired final pharmacophore.
-
Reductive Amination: A cornerstone reaction for installing amine functionalities. This is arguably one ofthe most important transformations in medicinal chemistry for introducing basic centers that can form salt bridges with acidic residues in protein targets. The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is critical; milder agents are preferred to avoid reduction of the pyridine ring or other sensitive functional groups.
-
Condensation Reactions: Reactions with active methylene compounds (e.g., Knoevenagel condensation), hydrazines, or hydroxylamines are fundamental for building larger, often heterocyclic, systems.[5] For example, condensation with hydrazines is a key step in forming hydrazones, a motif present in numerous bioactive compounds, including the anti-tubercular drug Isoniazid.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylic acids are invaluable for forming amides, esters, or serving as acidic pharmacophores. The alcohols can be used in ether linkages or as hydrogen bond donors.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are the gold standard for forming carbon-carbon double bonds, allowing for the extension of carbon chains and the introduction of conformational rigidity, which can be crucial for optimizing binding affinity.
Visualization of Synthetic Pathways
The following workflow illustrates the central role of pyridine aldehydes in a typical drug discovery cascade.
Caption: Drug discovery workflow starting from a pyridine aldehyde.
Section 2: Application Case Study 1 - Antitubercular Agents (Isoniazid)
Isoniazid (isonicotinylhydrazide) has been a first-line treatment for tuberculosis for decades.[1] Its discovery was a landmark event, serendipitously identified as a bioactive intermediate during the synthesis of isonicotinaldehyde thiosemicarbazones.[6] This history directly links its existence to pyridine aldehydes.
Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[6] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are critical components of the robust mycobacterial cell wall. Disruption of their synthesis leads to cell death.
Caption: Mechanism of action of Isoniazid.
Protocol: Synthesis of Isoniazid from 4-Pyridinecarboxaldehyde
This two-step protocol illustrates a reliable synthesis route starting from the aldehyde. The causality is clear: the aldehyde must first be oxidized to the corresponding carboxylic acid before it can be coupled with hydrazine to form the final hydrazide product.
Step 1: Oxidation of 4-Pyridinecarboxaldehyde to Isonicotinic Acid
-
Rationale: This step converts the aldehyde into a carboxylic acid, the necessary precursor for amide bond formation with hydrazine. Potassium permanganate (KMnO₄) is a strong, inexpensive oxidizing agent suitable for this transformation. The reaction is run in an aqueous basic solution to improve the solubility of the organic substrate and facilitate the reaction.
-
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
Potassium Permanganate (KMnO₄) (2.0 eq)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ethanol
-
Deionized Water
-
-
Procedure:
-
Dissolve 4-Pyridinecarboxaldehyde in deionized water. Add a 10% aqueous solution of NaOH until the pH is ~9.
-
In a separate flask, dissolve KMnO₄ (2.0 eq) in deionized water.
-
Slowly add the KMnO₄ solution to the aldehyde solution dropwise while stirring vigorously. An exothermic reaction will occur; maintain the temperature below 40°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours until the purple color of the permanganate has disappeared, and a brown precipitate of MnO₂ has formed.
-
Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings. Acidify the clear solution to pH ~3.5 with concentrated HCl. A white precipitate of isonicotinic acid will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield isonicotinic acid.
-
Step 2: Hydrazinolysis of Isonicotinic Acid to Isoniazid
-
Rationale: This is a direct condensation reaction. While direct condensation can be challenging, using an excess of hydrazine hydrate drives the reaction to completion. Some procedures utilize an ester intermediate (e.g., ethyl isonicotinate) for a cleaner reaction, but direct condensation is also feasible.[7]
-
Materials:
-
Isonicotinic Acid (from Step 1) (1.0 eq)
-
Hydrazine Hydrate (80-95%) (3.0-5.0 eq)
-
95% Ethanol
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isonicotinic acid and an excess of hydrazine hydrate.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water or 95% ethanol to precipitate the product.
-
Collect the resulting white crystalline solid by vacuum filtration.
-
Wash the solid with cold 95% ethanol.
-
Recrystallize the crude product from 95% ethanol to obtain pure Isoniazid.
-
Dry the crystals under vacuum.
-
Section 3: Application Case Study 2 - Anticancer Agents (Pyridine-Urea Scaffolds)
The pyridine scaffold is a key feature in many modern anticancer agents, including numerous kinase inhibitors.[3][8] Pyridine-urea derivatives, in particular, have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[9] Sorafenib, a marketed multi-kinase inhibitor, prominently features this structural motif.
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), the receptor dimerizes and autophosphorylates its intracellular kinase domains. This initiates a downstream signaling cascade (primarily through PLCγ-PKC-MAPK) that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen. Pyridine-urea inhibitors act as ATP-competitive inhibitors, binding to the kinase domain's ATP pocket and preventing phosphorylation, thereby blocking the signaling cascade.
Protocol: Synthesis of a Representative Pyridine-Urea VEGFR-2 Inhibitor
This protocol outlines a general strategy for synthesizing a potent pyridine-urea compound, adapted from methodologies reported in the literature.[9] The synthesis hinges on the formation of the urea linkage, which typically involves reacting an amine with an isocyanate. The required aminopyridine intermediate can be synthesized from a corresponding pyridine aldehyde via its oxime and subsequent reduction.
Step 1: Synthesis of Pyridine-4-carboxaldehyde Oxime
-
Rationale: Converting the aldehyde to an oxime provides a stable intermediate that can be readily reduced to the corresponding aminomethyl group. This two-step process (oximation followed by reduction) is often more reliable and higher-yielding than direct large-scale reductive amination with ammonia.
-
Materials:
-
4-Pyridinecarboxaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Sodium acetate (CH₃COONa) or Pyridine (1.2 eq)
-
Ethanol/Water mixture
-
-
Procedure:
-
Dissolve 4-Pyridinecarboxaldehyde in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate (or pyridine) to the solution.
-
Stir the mixture at room temperature for 1-2 hours or gently heat to 50-60°C for 30 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under vacuum.
-
Filter the resulting solid, wash with cold water, and dry to yield the oxime.
-
Step 2: Reduction of Oxime to 4-(Aminomethyl)pyridine
-
Rationale: The oxime is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Materials:
-
Pyridine-4-carboxaldehyde oxime (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the oxime in methanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (4-12 hours).
-
Carefully vent the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 4-(aminomethyl)pyridine.
-
Step 3: Urea Formation
-
Rationale: This is the key bond-forming step. The synthesized amine acts as a nucleophile, attacking the electrophilic carbon of a substituted phenyl isocyanate. The reaction is typically fast and high-yielding.
-
Materials:
-
4-(Aminomethyl)pyridine (1.0 eq)
-
A substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-(aminomethyl)pyridine in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the substituted phenyl isocyanate in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyridine-urea compound.
-
Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard, robust method for initial screening of cytotoxic compounds.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine-urea compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
| Compound ID | Target Cell Line | IC₅₀ (µM)[9] |
| Compound 8e | MCF-7 (Breast) | 0.22 |
| Compound 8n | MCF-7 (Breast) | 1.88 |
| Doxorubicin | MCF-7 (Breast) | 1.93 |
| Sorafenib | MCF-7 (Breast) | 4.50 |
Section 4: Application Case Study 3 - Agents for Neurodegenerative Disease (Alzheimer's)
The pyridine scaffold is being actively investigated for the treatment of Alzheimer's disease (AD).[10][11] The multifaceted nature of AD pathology—involving amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, and oxidative stress—requires multifunctional ligands.[10] Pyridine derivatives have been developed as cholinesterase inhibitors, BACE-1 inhibitors, and agents that prevent Aβ aggregation.[11][12]
Therapeutic Strategy: Inhibition of Amyloid-β Aggregation
A key pathological hallmark of AD is the aggregation of the Aβ peptide into neurotoxic oligomers and insoluble fibrils that form plaques in the brain.[11] One therapeutic strategy is to use small molecules that can bind to Aβ monomers or early-stage oligomers and prevent their further aggregation into toxic species. Pyridine amine derivatives have shown promise in this area.[13]
Protocol: Synthesis of a Pyridine Amine Derivative via Reductive Amination
This protocol demonstrates the direct use of a pyridine aldehyde in a reductive amination reaction to create a more complex amine, a key structural motif for Aβ binding agents.
-
Rationale: Reductive amination is a highly efficient method for C-N bond formation. Using a pre-formed secondary amine and a pyridine aldehyde, a tertiary amine can be constructed in a single step. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could protonate the pyridine ring and deactivate it.
-
Materials:
-
Pyridine-2-carboxaldehyde (1.0 eq)
-
Bis(pyridin-2-ylmethyl)amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a flask, add the secondary amine (e.g., bis(pyridin-2-ylmethyl)amine) and pyridine-2-carboxaldehyde to anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ in one portion. The reaction may be mildly exothermic.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the desired tertiary amine.
-
Biological Evaluation: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Rationale: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This assay allows for the real-time monitoring of Aβ fibrillization and the assessment of a compound's ability to inhibit this process.[13]
-
Protocol:
-
Aβ Preparation: Prepare a stock solution of synthetic Aβ₄₂ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to ensure a monomeric starting state. Reconstitute the monomeric Aβ₄₂ in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) immediately before use.
-
Assay Setup: In a 96-well black plate, combine the Aβ₄₂ solution (final concentration ~10 µM), ThT dye (final concentration ~5 µM), and varying concentrations of the test compound (the pyridine amine derivative). Include a positive control (Aβ₄₂ alone) and a negative control (buffer and ThT alone).
-
Fluorescence Monitoring: Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) for up to 24-48 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Plot the fluorescence intensity versus time. The sigmoidal curve of the positive control represents the nucleation-dependent polymerization of Aβ. Compare the curves from wells with the test compound. Inhibition is indicated by a reduction in the final fluorescence intensity and/or an increase in the lag phase of aggregation. Calculate the percentage of inhibition at a specific time point relative to the positive control.
-
Conclusion
Functionalized pyridine aldehydes are not merely chemical intermediates; they are strategic assets in medicinal chemistry. Their predictable reactivity and the inherent pharmacological advantages of the pyridine core provide a robust platform for the efficient design and synthesis of novel therapeutics. From established drugs like Isoniazid to cutting-edge inhibitors targeting cancer and neurodegeneration, the utility of these building blocks is vast and continues to expand. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the power of pyridine aldehydes in their own drug discovery programs.
References
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- Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads. (n.d.).
- Synthesis, computational and biological evaluation of some new pyridine Deriv
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). ACS Omega.
- Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022). Scientific Reports.
- Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.).
- Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. (2014). European Journal of Medicinal Chemistry.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. (2019). European Journal of Medicinal Chemistry.
- Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents. (n.d.). Semantic Scholar.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Medicinal Chemistry.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Journal of Chemistry.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
- A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). Journal of Medicinal Chemistry.
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology.
- Preparation method of isoniazid. (n.d.).
- 4-Pyridinecarboxaldehyde-Applic
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Advances.
- A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
- General procedure for the synthesis of 4-pyridine carboxaldehyde... (n.d.).
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry.
- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLIC
- Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones... (n.d.).
- A continuous flow synthesis method for the manufacture of isoniazid. (n.d.).
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- A kind of synthetic method of 4 pyridine carboxaldehyde. (n.d.).
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025). Authorea.
- Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (n.d.). Molecules.
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
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Vilsmeier-Haack Formylation of Methoxypyridines: A Detailed Guide for Synthetic Chemists
Introduction: Navigating the Electron-Rich Landscape of Methoxypyridines
The Vilsmeier-Haack reaction stands as a cornerstone of organic synthesis, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation, which employs a chloroiminium salt known as the Vilsmeier reagent, is instrumental in the synthesis of a vast array of aldehydes that serve as crucial intermediates in the pharmaceutical and materials sciences.[1][4] Methoxypyridines, with their intriguing electronic landscape shaped by the interplay of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen, present a unique and valuable class of substrates for this reaction. This guide offers a comprehensive exploration of the Vilsmeier-Haack formylation of methoxypyridines, delving into the underlying mechanistic principles, providing detailed experimental protocols, and addressing potential challenges to empower researchers in their synthetic endeavors.
The pyridine ring, in its native state, is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[5] However, the introduction of an electron-donating methoxy group significantly alters this reactivity profile. The methoxy group, a powerful activating group, directs electrophilic attack to the ortho and para positions relative to itself.[6] This directing effect, in concert with the inherent electronic properties of the pyridine nucleus, governs the regioselectivity of the formylation reaction. Understanding this intricate electronic interplay is paramount for predicting and controlling the outcome of the Vilsmeier-Haack reaction on various methoxypyridine isomers.
Theoretical Framework: The Mechanism of Formylation
The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[7][8][9]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[10][11] The carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to generate the highly electrophilic chloroiminium salt, the Vilsmeier reagent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich methoxypyridine ring then attacks the electrophilic carbon of the Vilsmeier reagent.[2][7][12] This step results in the formation of a sigma complex, a resonance-stabilized carbocation intermediate. The aromaticity is subsequently restored through the loss of a proton. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the desired formylated methoxypyridine.[3][8]
Regioselectivity in Methoxypyridines: A Balancing Act
The position of formylation on the methoxypyridine ring is dictated by a combination of electronic and steric factors. The activating methoxy group strongly directs electrophilic attack to the positions ortho and para to it. Concurrently, the electron-withdrawing pyridine nitrogen deactivates the ring, particularly at the positions ortho and para to the nitrogen. The interplay of these effects leads to specific regiochemical outcomes for different isomers of methoxypyridine. For instance, in 2-methoxypyridine, the methoxy group activates the 3- and 5-positions. The 5-position is generally favored for electrophilic attack due to reduced steric hindrance and being further from the deactivating influence of the nitrogen atom. In 3-methoxypyridine, the methoxy group activates the 2-, 4-, and 6-positions. The 2- and 6-positions are often favored due to the strong activating effect of the methoxy group.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the Vilsmeier-Haack formylation of representative methoxypyridine isomers.
Materials and Reagents
-
Methoxypyridine substrate (e.g., 2-methoxypyridine, 3-methoxypyridine, 4-methoxypyridine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Protocol 1: Formylation of 2-Methoxypyridine
This protocol details the formylation of 2-methoxypyridine, where the primary product is expected to be 2-methoxy-5-pyridinecarboxaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-methoxypyridine (1 equivalent) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-methoxy-5-pyridinecarboxaldehyde.
Protocol 2: Formylation of 3-Methoxypyridine
This protocol describes the formylation of 3-methoxypyridine, which can potentially yield a mixture of isomers, primarily 3-methoxy-2-pyridinecarboxaldehyde and 3-methoxy-6-pyridinecarboxaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, using anhydrous DMF (5 equivalents) and cooling to 0 °C.
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by the dropwise addition of POCl₃ (1.5 equivalents) to DMF at 0 °C, followed by stirring for 30 minutes.
-
Substrate Addition: Dissolve 3-methoxypyridine (1 equivalent) in anhydrous DCE and add it to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 70-80 °C. Monitor the reaction by TLC. The reaction time may vary (typically 5-8 hours).
-
Workup and Purification: Follow the workup, neutralization, extraction, washing, drying, and purification steps as outlined in Protocol 1. The separation of potential isomers may require careful column chromatography.
Data Presentation
| Substrate | Major Product(s) | Typical Reaction Conditions | Typical Yield (%) |
| 2-Methoxypyridine | 2-Methoxy-5-pyridinecarboxaldehyde | POCl₃/DMF, DCE, 80 °C, 4-6 h | 60-75 |
| 3-Methoxypyridine | 3-Methoxy-2-pyridinecarboxaldehyde, 3-Methoxy-6-pyridinecarboxaldehyde | POCl₃/DMF, DCE, 70-80 °C, 5-8 h | 50-65 (mixture) |
| 4-Methoxypyridine | 4-Methoxy-3-pyridinecarboxaldehyde | POCl₃/DMF, DCE, 80-90 °C, 6-10 h | 55-70 |
Visualization of Key Processes
Caption: General mechanism of the Vilsmeier-Haack formylation of methoxypyridines.
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive Vilsmeier reagent | Use freshly distilled POCl₃ and anhydrous DMF. Ensure the reaction is performed under an inert atmosphere. |
| Low reactivity of the substrate | Increase the reaction temperature or prolong the reaction time. Consider using a more forcing Vilsmeier reagent (e.g., generated from oxalyl chloride). | |
| Formation of Multiple Products/Isomers | Competing directing effects | Optimize reaction temperature; lower temperatures may favor the thermodynamically more stable product. Careful purification by column chromatography is essential. |
| Difficult Workup | Incomplete hydrolysis of the iminium salt | Ensure vigorous stirring during the quench and allow sufficient time for hydrolysis. |
| Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. | |
| Purification Challenges | Co-elution of product with starting material or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion: A Versatile Tool for Pyridine Functionalization
The Vilsmeier-Haack reaction is a powerful and versatile method for the introduction of a formyl group onto the methoxypyridine scaffold. By understanding the fundamental mechanistic principles and the nuanced interplay of electronic effects, researchers can effectively predict and control the regiochemical outcome of this transformation. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful application of the Vilsmeier-Haack reaction in the synthesis of valuable formylated methoxypyridine building blocks, paving the way for the development of novel pharmaceuticals and functional materials.
References
-
Wikipedia. Pyridine-N-oxide. [Link]
-
Chem.libretexts.org. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
Royal Society of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
-
National Institutes of Health. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]
-
ChemTube3D. Pyridine N-Oxide-structure. [Link]
-
Química Organica.org. Electrophilic substitution at position 4 of pyridine. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
CCS Chemistry. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. [Link]
-
Reddit. Help ordering substituted pyridine. [Link]
-
YouTube. Vilsmeier-Haack Reaction Mechanism. [Link]
-
Organic Syntheses. Catalytic Vilsmeier-Haack-Type Formylation of Indoles. [Link]
-
ResearchGate. Vilsmeier-Haack reaction- A Non-classical Approach. [Link]
-
ACS Publications. Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. [Link]
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. [Link]
-
Royal Society of Chemistry. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
-
Reddit. Vilsmeier Haack Reaction. [Link]
-
PubMed. Mammalian glycinamide ribonucleotide transformylase: purification and some properties. [Link]
-
Royal Society of Chemistry. Electrochemical formylation of aryl halides by using DMF as a formyl source. [Link]
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- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methoxypyridine-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key building block in the development of pharmaceuticals and agrochemicals, mastering its synthesis is crucial for advancing research projects.[1]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol based on established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental challenges in a question-and-answer format. The most common and reliable method for this synthesis is the Vilsmeier-Haack formylation, which will be the primary focus.
Primary Route: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic compounds like 2-Chloro-6-methoxypyridine.[2][3] It involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, which then acts as the electrophile.[4][5]
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is the most common complaint and can stem from several factors. Let's break them down:
-
Cause 1: Incomplete Formation of the Vilsmeier Reagent. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the active formylating agent. Its formation is exothermic and requires careful temperature control.
-
Solution: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring. A characteristic color change and slight warming indicate its formation. Allow the reagent to fully form by stirring at this temperature for 20-30 minutes before adding the pyridine substrate.
-
-
Cause 2: Sub-optimal Reaction Temperature. The formylation of the pyridine ring is temperature-dependent. Too low a temperature can lead to an impractically slow reaction rate, while too high a temperature can promote the formation of undesired byproducts and decomposition.
-
Solution: After adding the 2-Chloro-6-methoxypyridine substrate to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature and then gently heat to 60-80 °C.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time and temperature for your specific setup.
-
-
Cause 3: Moisture Contamination. The Vilsmeier reagent and any organometallic intermediates are highly sensitive to moisture. Water will rapidly quench the reagent and any reactive species, halting the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and ensure the POCl₃ is of high quality. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 4: Inefficient Hydrolysis/Work-up. The reaction is quenched by hydrolysis, which converts the intermediate iminium salt to the final aldehyde. Improper pH or temperature during this step can lead to product loss.
-
Solution: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly pour it onto crushed ice. Then, carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[6] This should be done slowly while monitoring the temperature to prevent overheating. The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Q2: I'm observing a significant amount of an apolar byproduct in my crude NMR. What could it be?
A2: The most likely apolar byproduct is unreacted starting material, 2-Chloro-6-methoxypyridine. This indicates an incomplete reaction.
-
Cause: Insufficient Vilsmeier reagent or inadequate reaction time/temperature.
-
Solution:
-
Stoichiometry: Ensure you are using a slight excess of the Vilsmeier reagent. A molar ratio of 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to the pyridine substrate is recommended.[6]
-
Reaction Monitoring: Use TLC to track the consumption of the starting material. If the spot corresponding to 2-Chloro-6-methoxypyridine is still prominent after several hours, consider increasing the temperature in 10 °C increments or extending the reaction time.
-
-
Q3: My final product is a dark, oily substance that is difficult to purify. How can I obtain a clean, solid product?
A3: The formation of polymeric, dark-colored byproducts is often due to excessive heating or highly acidic conditions during work-up.
-
Cause 1: High Reaction Temperature. Temperatures exceeding 100 °C can lead to decomposition and polymerization.
-
Solution: Maintain the reaction temperature below 80-90 °C and use TLC to avoid unnecessarily long reaction times.
-
-
Cause 2: Improper Quenching. Adding water directly to the hot reaction mixture or using a strong, concentrated base for neutralization can promote side reactions.
-
Solution: Always cool the reaction mixture to 0 °C before quenching by pouring it onto ice. Neutralize slowly with a milder base like sodium bicarbonate or sodium acetate solution.
-
-
Cause 3: Purification Issues. The crude product may contain residual DMF or other high-boiling impurities.
-
Solution: After extraction, wash the combined organic layers thoroughly with water and then with brine to remove residual DMF. If the product is still oily, purification via silica gel column chromatography is highly effective. A gradient elution starting with hexane/ethyl acetate (e.g., 9:1) is a good starting point. The desired product is typically a pale yellow to brown solid.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Vilsmeier-Haack reaction?
A: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich 2-Chloro-6-methoxypyridine attacks the carbon of the Vilsmeier reagent. The aromaticity is then restored by loss of a proton. The resulting iminium salt is stable until aqueous work-up, where hydrolysis converts it to the final aldehyde product.[2]
Q: Can I use other reagents instead of POCl₃?
A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[5] However, POCl₃ is the most common, cost-effective, and generally reliable choice for this transformation.
Q: Why is the formyl group introduced at the 4-position?
A: The regioselectivity is directed by the electronic effects of the substituents on the pyridine ring. The methoxy group (-OCH₃) at the 6-position is an electron-donating group, which activates the para position (C4) and the ortho position (C5) towards electrophilic attack. The chloro group (-Cl) at the 2-position is deactivating. The C4 position is electronically favored and less sterically hindered, making it the primary site of formylation.
Q: Is a lithiation-formylation route viable for this synthesis?
A: While possible, it is more complex. Lithiation of substituted pyridines can be non-regioselective.[7][8] For 2-Chloro-6-methoxypyridine, deprotonation could potentially occur at C3, C4, or C5 depending on the base (e.g., n-BuLi, LDA) and conditions used. This lack of clear regioselectivity makes the Vilsmeier-Haack reaction a more straightforward and higher-yielding approach for obtaining the desired 4-carbaldehyde isomer.[9][10]
Optimized Protocol: Vilsmeier-Haack Synthesis
This protocol is designed to maximize yield and purity. All operations should be performed in a well-ventilated fume hood.
Reagents & Equipment
| Reagent/Equipment | Molecular Wt. | Amount (10 mmol scale) | Molar Eq. | Notes |
| 2-Chloro-6-methoxypyridine | 143.57 g/mol | 1.44 g (10.0 mmol) | 1.0 | Starting material[11] |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 1.46 g (1.5 mL, 20 mmol) | 2.0 | Anhydrous grade |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 2.30 g (1.4 mL, 15 mmol) | 1.5 | High purity, handle with care (corrosive) |
| Dichloromethane (DCM) | - | 50 mL | - | For extraction |
| Saturated NaHCO₃ solution | - | ~50 mL | - | For neutralization |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | For drying |
| Round-bottom flask, Stir bar | - | - | - | Oven-dried |
| Dropping funnel, Condenser | - | - | - | Oven-dried |
| Ice bath | - | - | - | For temperature control |
Experimental Workflow Diagram
Sources
- 1. CAS 329794-31-2: this compound [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 8. researchgate.net [researchgate.net]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted Pyridine Aldehydes
Welcome to the Technical Support Center for the purification of substituted pyridine aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these crucial building blocks in high purity. Drawing from established protocols and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying these versatile compounds.
Introduction: The Challenge of Purifying Substituted Pyridine Aldehydes
Substituted pyridine aldehydes are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their purification can be a significant bottleneck due to their inherent reactivity and the presence of closely related impurities. Common challenges include the presence of starting materials, over-oxidized products (carboxylic acids), and self-condensation byproducts.[1] This guide will equip you with the knowledge to tackle these issues effectively.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of substituted pyridine aldehydes in a question-and-answer format.
Problem 1: My substituted pyridine aldehyde is contaminated with the corresponding carboxylic acid. How can I remove it?
Answer: The presence of the corresponding carboxylic acid is a frequent issue, often arising from over-oxidation during synthesis. An acid-base extraction is the most effective method for its removal.
Underlying Principle: This technique exploits the difference in acidity between the aldehyde and the carboxylic acid. The carboxylic acid is significantly more acidic and will be deprotonated by a weak base to form a water-soluble carboxylate salt, while the less acidic aldehyde remains in the organic phase.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 10% aqueous sodium carbonate (Na₂CO₃) solution can also be used.[1][3]
-
Separation: Gently shake the funnel, venting frequently to release any CO₂ that may form. Allow the layers to separate and drain the aqueous layer. Repeat the extraction 2-3 times.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Causality Behind Experimental Choices:
-
Sodium Bicarbonate/Carbonate: These weak bases are strong enough to deprotonate the carboxylic acid but generally not acidic enough to cause significant side reactions with the aldehyde.
-
Brine Wash: This step helps to break up any emulsions and further removes water from the organic layer.
Problem 2: I'm observing a significant amount of baseline material or closely-eluting impurities during column chromatography. How can I improve the separation?
Answer: Achieving good separation of substituted pyridine aldehydes by column chromatography requires careful optimization of the stationary and mobile phases.
Underlying Principle: The polarity of both the substituted pyridine aldehyde and the impurities dictates the choice of the chromatographic conditions. The lone pair of electrons on the pyridine nitrogen can interact with the silica gel, sometimes leading to tailing.
Strategies for Improved Chromatographic Separation:
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.[4] A common starting point for many substituted pyridine aldehydes is a hexane/ethyl acetate gradient.
-
Addition of a Modifier: To minimize tailing caused by the basicity of the pyridine ring, a small amount of a basic modifier like triethylamine (typically 0.1-1%) can be added to the eluent. This competes with the pyridine for binding sites on the silica gel, resulting in sharper peaks.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase column.[5]
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Polarity of Substituted Pyridine Aldehyde | Recommended Starting Solvent System (v/v) | Modifier (if needed) |
| Low to Medium | Hexane/Ethyl Acetate (9:1 to 1:1) | 0.5% Triethylamine |
| Medium to High | Dichloromethane/Methanol (99:1 to 95:5) | 0.5% Triethylamine |
| High | Ethyl Acetate/Methanol (98:2 to 90:10) | 0.5% Triethylamine |
Problem 3: My substituted pyridine aldehyde is a solid, but I'm struggling to get it to crystallize. What should I do?
Answer: Recrystallization is a powerful technique for purifying solid compounds, but finding the right conditions can be challenging.[6]
Underlying Principle: Successful recrystallization relies on the principle that the compound of interest is significantly more soluble in a hot solvent than in a cold solvent, while the impurities are either highly soluble or insoluble in the hot solvent.[7]
Troubleshooting Crystallization Issues:
-
Incorrect Solvent Choice: The "like dissolves like" principle is a good starting point.[7] Since pyridine aldehydes are generally polar, polar solvents are often required.[7] Perform small-scale solubility tests to find a solvent that dissolves your compound when hot but gives poor solubility when cold.
-
Inducing Crystallization: If crystals do not form upon cooling, the solution may be supersaturated.[7] Try the following techniques:
-
Too Much Solvent: This is a common reason for crystallization failure.[7] If the above techniques don't work, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7]
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent Class | Examples | Suitable for... |
| Alcohols | Ethanol, Methanol, Isopropanol | Polar substituted pyridine aldehydes |
| Esters | Ethyl acetate | Medium polarity compounds |
| Hydrocarbons | Hexanes, Toluene | Non-polar substituted pyridine aldehydes |
| Ethers | Diethyl ether | Can be used as a co-solvent |
| Water | Highly polar, water-soluble derivatives |
Frequently Asked Questions (FAQs)
Q1: Can I use distillation to purify my substituted pyridine aldehyde?
A1: Yes, distillation can be an effective purification method, particularly for liquid aldehydes that are thermally stable. Fractional distillation under reduced pressure is often employed to separate compounds with close boiling points.[8] However, be aware that some substituted pyridine aldehydes may be prone to decomposition at high temperatures.
Q2: What is the bisulfite adduct formation, and can it be used for purifying substituted pyridine aldehydes?
A2: The reaction of an aldehyde with sodium bisulfite forms a solid, water-soluble adduct.[9][10] This can be an excellent method for separating aldehydes from non-carbonyl containing impurities. The aldehyde can then be regenerated by treating the adduct with a base, such as sodium hydroxide.[9][10] This technique is generally effective for a wide range of aldehydes.[10]
Q3: How can I protect the aldehyde group during other reactions if it's too reactive?
A3: The aldehyde group can be protected as an acetal, which is stable to many reaction conditions, such as those involving organometallics or hydrides.[11] A common method is to react the aldehyde with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. The protecting group can be removed by treatment with aqueous acid.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of substituted pyridine aldehydes.[12][13][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and can provide an indication of purity.
Q5: My substituted pyridine aldehyde seems to be unstable and decomposes upon standing. How can I store it properly?
A5: Aldehydes are susceptible to oxidation to carboxylic acids. To minimize degradation, store your purified substituted pyridine aldehyde under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen).
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique for substituted pyridine aldehydes.
References
- BenchChem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
- Frank, R. L. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.
- Duesel, B. F. (1966). U.S. Patent No. 3,274,206. Washington, DC: U.S. Patent and Trademark Office.
- SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
- LookChem. (n.d.). Purification of Pyridine.
- University of Rochester. (n.d.). Workup: Aldehydes.
- Wikipedia. (n.d.). Protecting group.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- LookChem. (n.d.). General procedures for the purification of Aldehydes.
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
- Occupational Safety and Health Administration. (1991, December). Pyridine.
- Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
- Chemistry LibreTexts. (2021, March 5). Recrystallization.
- Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
- BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
- 9. Workup [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
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- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. osha.gov [osha.gov]
Technical Support Center: Separation of Isomers of Functionalized Pyridines
Welcome to the technical support center for the separation of isomers of functionalized pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these critical chemical entities. Due to their similar physicochemical properties, separating pyridine isomers—be they positional, structural, or chiral—demands a nuanced and systematic approach.[1][2][3][4][5] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these separation hurdles.
The Challenge of Pyridine Isomer Separation
Functionalized pyridines are foundational building blocks in pharmaceuticals and fine chemicals.[6][7][8] However, their synthesis often results in mixtures of isomers with very similar properties, such as boiling points and solubility, making their separation a significant bottleneck.[1][2] The electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom can lead to challenging chromatographic behavior, including peak tailing and poor resolution, especially on silica-based stationary phases.[8][9] This guide will equip you with the knowledge to diagnose and resolve these common issues.
Troubleshooting Guide: Chromatographic Methods
This section addresses specific issues encountered during the chromatographic separation of pyridine isomers.
Issue 1: Poor Resolution Between Positional Isomers
Question: My primary challenge is the co-elution of positional isomers (e.g., 2-, 3-, and 4-substituted pyridines). How can I improve their separation by HPLC?
Answer: The separation of positional isomers is often difficult due to their subtle differences in polarity and structure.[10] To enhance resolution, a multi-faceted approach to method development is necessary.
-
Causality: The choice of stationary phase and mobile phase composition is critical. Positional isomers may have very similar hydrophobicity, making standard C18 columns ineffective. The key is to exploit other interaction mechanisms.
-
Troubleshooting Steps:
-
Change Stationary Phase Chemistry: If a C18 column fails to provide separation, consider phases that offer alternative selectivities. Phenyl or PFP (pentafluorophenyl) columns can provide π-π interactions, which are sensitive to the electronic differences between isomers.[11] For more polar pyridines, polar-embedded phases or HILIC (Hydrophilic Interaction Liquid Chromatography) can be effective.[12][13]
-
Optimize Mobile Phase pH: The ionization state of pyridine derivatives can be manipulated by adjusting the mobile phase pH. Since the pKa of most pyridines is around 5.2-6, small changes in pH in this range can significantly alter retention and selectivity.[6][7][9]
-
Explore Different Organic Modifiers: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.[12] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipolar aprotic solvent, and this difference can be exploited.
-
Consider Mixed-Mode or Specialized Columns: Columns designed for specific interactions, such as hydrogen bonding (e.g., SHARC columns), can provide unique selectivity for pyridine isomers.[12] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also powerful tools.[7][13]
-
Diagram: Workflow for Improving Resolution of Positional Isomers
Caption: A logical workflow for systematically improving chromatographic resolution.
Issue 2: Peak Tailing of Basic Pyridine Derivatives
Question: My pyridine compounds consistently show significant peak tailing on my C18 column. What is the cause and how can I obtain symmetrical peaks?
Answer: Peak tailing is a frequent problem when analyzing basic compounds like pyridines.[9]
-
Causality: The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[9] This secondary interaction leads to a non-ideal chromatographic process and results in tailed peaks. Injecting too much sample can also overload the column and cause tailing.[9]
-
Troubleshooting Steps:
-
Use a Mobile Phase Additive: The most common solution is to add a competing base to the mobile phase to saturate the active silanol sites.
-
Triethylamine (TEA): Adding 0.1-0.5% TEA to the mobile phase is a classic approach to reduce peak tailing for basic compounds.
-
Ammonium Salts: Ammonium formate or ammonium acetate are volatile and MS-friendly alternatives to TEA.[12]
-
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2-3 with formic acid or TFA) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[13]
-
Use an End-Capped or Hybrid Column: Modern, high-purity, end-capped silica columns have fewer residual silanol groups. Hybrid silica/polymer columns are more resistant to high pH and can be used with a mobile phase where the pyridine is in its neutral form, minimizing silanol interactions.[9]
-
Diagram: Mitigating Peak Tailing
Caption: Troubleshooting options for addressing peak tailing of basic pyridines.
Frequently Asked Questions (FAQs)
Q1: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for pyridine isomer separation?
A1: SFC is an excellent alternative to normal-phase HPLC and can be particularly advantageous for both chiral and achiral separations of pyridine isomers.[14][15] SFC often provides higher efficiency and faster separations due to the low viscosity and high diffusivity of supercritical CO2.[14][16] It is especially powerful for preparative separations as the removal of the mobile phase (mostly CO2) is much faster than evaporating large volumes of organic solvents.[16] Columns with polar functional groups, such as pyridine-based columns, are commonly used in SFC and show excellent selectivity for a wide range of compounds.[14][17]
Q2: How can I separate enantiomers of a chiral functionalized pyridine?
A2: The separation of enantiomers requires a chiral environment. This can be achieved in several ways:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used method. It involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel, Chiralpak) are very versatile and can be used in normal-phase, polar organic, or reversed-phase modes.[18]
-
Diastereomer Formation: The enantiomers can be derivatized with a chirally pure reagent to form diastereomers.[19] These diastereomers have different physical properties and can be separated on a standard achiral column. The derivatizing agent is then cleaved to yield the pure enantiomers. This method is less common in industry due to the need for a pure derivatizing agent and the potential for different reaction rates with each enantiomer.
-
Crystallization-Based Resolution: This involves the formation of diastereomeric salts with a chiral resolving agent (like camphorsulfonic acid or a chiral acid/base), followed by fractional crystallization.[19][20] This method can be very effective and scalable.[20]
Q3: My pyridine compound is highly water-soluble. What is the best chromatographic approach?
A3: Highly hydrophilic (polar) pyridines are often poorly retained on traditional reversed-phase columns.[6][7] For these compounds, consider the following:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase (like bare silica or a diol phase) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer. Water acts as the strong eluting solvent.
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can provide excellent retention and selectivity for polar, ionizable compounds.[7][13]
-
Aqueous Normal Phase (ANP): This is another option that uses a polar stationary phase with a mobile phase containing a high concentration of organic solvent.
Q4: Can I use crystallization to separate positional isomers?
A4: While challenging, it is possible. Separation of positional isomers by crystallization relies on differences in their crystal lattice energies and solubility.[1][2] Techniques like fractional crystallization from a suitable solvent can sometimes be effective. More advanced methods involve co-crystallization with a host molecule that selectively binds to one isomer, forming an inclusion complex that can be crystallized and separated.[2]
Experimental Protocols
Protocol 1: General Method Development for HPLC Separation of Positional Isomers
-
Column Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm) to establish a baseline.
-
If resolution is poor, switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column of similar dimensions.
-
-
Initial Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: Start with a fast scouting gradient (e.g., 5-95% B in 10 minutes).
-
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve separation around the elution time of the isomers.
-
If co-elution persists, switch the organic modifier from Acetonitrile to Methanol (with 0.1% Formic Acid).
-
If peak shape is poor, add an ion-pairing reagent or a competing base (if compatible with your detection method). For MS, use ammonium formate or acetate.
-
Protocol 2: Chiral Separation of Pyridine Enantiomers by SFC
-
Column Selection:
-
Screen a set of polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IA, IB, IC, etc.
-
-
Initial SFC Conditions:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Gradient: 5-40% Methanol over 5 minutes.
-
-
Optimization:
-
If separation is observed, switch to an isocratic method to optimize resolution and run time.
-
If no separation is seen, change the co-solvent to ethanol or isopropanol.
-
Small amounts of additives (e.g., 0.1% diethylamine for basic compounds or 0.1% TFA for acidic compounds) can dramatically alter selectivity on some CSPs.
-
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Pyridine Isomer Separation
| Technique | Advantages | Disadvantages | Best For |
| HPLC (Reversed-Phase) | Widely available, versatile, good for a range of polarities. | Can have issues with peak tailing for basic compounds; may not resolve very similar isomers. | General-purpose screening and purification. |
| HPLC (HILIC) | Excellent for highly polar, water-soluble pyridines.[12] | Can have longer equilibration times; sensitive to water content in the sample. | Polar, hydrophilic pyridine derivatives. |
| SFC | Fast, high efficiency, environmentally friendly, ideal for preparative scale.[14][16] | Requires specialized equipment; not ideal for very polar, non-ionic compounds. | Chiral separations, positional isomers, preparative purification. |
| Chiral Chromatography | The definitive method for separating enantiomers. | Columns can be expensive; method development can be extensive.[11] | Enantiomers of chiral pyridines. |
References
-
Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. [Link]
-
Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PubMed Central. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Pyridine. SIELC Technologies. [Link]
-
Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm. [Link]
-
Development of Chiral Nucleophilic Pyridine Catalysts: Applications in Asymmetric Quaternary Carbon Synthesis. Journal of the American Chemical Society. [Link]
-
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. ResearchGate. [Link]
-
Crystallization-Driven Asymmetric Synthesis of Pyridine-β-nitroalcohols. ResearchGate. [Link]
-
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. [https://www.chromatographytoday.com/article/sfc-sfe-fd-fsc/4 SFC/separation-of-pharmaceuticals-by-sfc-using-mono-and-di-hydroxy-substituted-phenyl-stationary-phases/2202]([Link] SFC/separation-of-pharmaceuticals-by-sfc-using-mono-and-di-hydroxy-substituted-phenyl-stationary-phases/2202)
-
Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. [Link]
-
Pyridine Isomer Effects in the Framework of Phase‐Separated Vitrimer‐Like Materials. ResearchGate. [Link]
-
SFC Columns. Shimadzu Asia Pacific. [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
separation of positional isomers. Chromatography Forum. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. [Link]
-
Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. PubMed. [Link]
-
Effect of Pyridine on Polymorphic Crystallization of 1,3Di(9-anthryl)- propan-2-ol. ResearchGate. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. agilent.com. [Link]
-
Direct Crystallization of Enantiomers and Dissociable Diastereomers | Request PDF. ResearchGate. [Link]
-
C-H functionalization of pyridines. Semantic Scholar. [Link]
-
SFC/Prep SFC. YouTube. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]
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Technical Support Center: Troubleshooting Common Side Products in Reactions of 2-Chloro-6-methoxypyridine-4-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-methoxypyridine-4-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during key synthetic transformations of this versatile building block.
Introduction
This compound is a valuable intermediate in organic synthesis due to its unique electronic and steric properties. The presence of an aldehyde functional group, a chloro substituent, and a methoxy group on the pyridine ring allows for a diverse range of chemical modifications. However, this complex functionality can also lead to the formation of undesired side products, complicating reaction work-ups and purification. This guide is designed to help you anticipate, identify, and mitigate the formation of these common impurities.
Part 1: Oxidation Reactions
Objective: Conversion of the aldehyde to a carboxylic acid (2-Chloro-6-methoxypyridine-4-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: I am trying to oxidize this compound to the corresponding carboxylic acid, but I am observing incomplete conversion and the formation of a significant amount of an unknown impurity. What could be the issue?
A1: Incomplete oxidation is a common issue. The choice of oxidant and reaction conditions are critical. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are typically effective for this transformation.[1] However, side reactions can occur. A likely side product is the corresponding alcohol, (2-Chloro-6-methoxypyridin-4-yl)methanol, resulting from over-reduction if the reaction conditions are not carefully controlled or if the work-up procedure inadvertently introduces a reducing agent. Another possibility is the formation of a salt of the carboxylic acid if the reaction is performed under alkaline conditions.[2]
Q2: My oxidation reaction with potassium permanganate is messy, and I am struggling with the purification of the desired carboxylic acid. Are there milder alternatives?
A2: Yes, the Pinnick oxidation, which uses sodium chlorite (NaClO₂) under mildly acidic conditions, is an excellent alternative for oxidizing aldehydes to carboxylic acids, especially for substrates with sensitive functional groups.[3] This method often results in cleaner reactions and easier purification.
Troubleshooting Guide: Oxidation
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient oxidant, low reaction temperature, or short reaction time. | Increase the equivalents of the oxidizing agent (e.g., KMnO₄, Jones reagent). Ensure the reaction is running at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS. |
| Formation of the corresponding alcohol | Over-reduction during work-up or use of an inappropriate reducing agent in a prior step. | Ensure the work-up is performed under non-reducing conditions. If the starting material was prepared by reduction, ensure it is completely removed before oxidation. |
| Formation of colored impurities (with KMnO₄) | Formation of manganese dioxide (MnO₂) byproduct. | After the reaction is complete, quench with a reducing agent like sodium bisulfite or oxalic acid until the solution becomes colorless. The MnO₂ will be converted to soluble Mn²⁺ salts, simplifying filtration. |
| Low yield of carboxylic acid | The product may be partially soluble in the aqueous phase, especially if a salt has formed. | Acidify the aqueous layer to a pH of 3-4 to precipitate the carboxylic acid. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocol: Pinnick Oxidation
A robust and generally high-yielding protocol for the oxidation of aldehydes to carboxylic acids.[3]
Reagents:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
2-Methyl-2-butene (as a scavenger for hypochlorite)
-
tert-Butanol
-
Water
Procedure:
-
Dissolve this compound in tert-butanol.
-
Add an aqueous solution of sodium chlorite and monosodium phosphate.
-
Add 2-methyl-2-butene to the reaction mixture.
-
Stir vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with HCl (1M) and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Reduction Reactions
Objective: Conversion of the aldehyde to the corresponding alcohol, (2-Chloro-6-methoxypyridin-4-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: I am reducing this compound with sodium borohydride (NaBH₄), but I am seeing a side product with a similar polarity to my desired alcohol. What could it be?
A1: A common side product in the reduction of pyridinic aldehydes is the formation of a dimeric ether. This can occur if the reaction conditions are too acidic or if the reaction is heated, leading to the condensation of two molecules of the product alcohol. Another possibility, though less common with NaBH₄, is the partial reduction of the pyridine ring, especially if a more potent reducing agent like lithium aluminum hydride (LiAlH₄) is used under harsh conditions.[2][4]
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A2: While LiAlH₄ is a powerful reducing agent capable of reducing aldehydes to primary alcohols, it is generally not recommended for this specific substrate unless extreme care is taken.[5] The high reactivity of LiAlH₄ can lead to the reduction of the chloro group or even the pyridine ring itself, resulting in a mixture of products. Sodium borohydride (NaBH₄) is a milder and more chemoselective reagent for this transformation.[5]
Troubleshooting Guide: Reduction
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent, low temperature, or short reaction time. | Increase the equivalents of NaBH₄. Ensure the reaction is stirred for an adequate amount of time. Monitor by TLC. |
| Formation of Dimeric Ether | Acidic conditions or elevated temperature. | Perform the reaction at a low temperature (0 °C to room temperature) and ensure the reaction mixture remains neutral or slightly basic during the work-up. |
| Reduction of the Chloro Group or Pyridine Ring | Use of a strong, non-selective reducing agent like LiAlH₄. | Use a milder reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol). |
Experimental Protocol: Sodium Borohydride Reduction
A standard and reliable protocol for the reduction of aldehydes to primary alcohols.
Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
Dissolve this compound in methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel if necessary.
Part 3: Condensation Reactions (Knoevenagel and Wittig)
Knoevenagel Condensation
Objective: Carbon-carbon bond formation via reaction with an active methylene compound.
Q1: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is sluggish and gives a low yield. What could be the problem?
A1: The reactivity of the aldehyde in a Knoevenagel condensation is influenced by the electronic nature of the pyridine ring. The electron-withdrawing effect of the chloro substituent can activate the aldehyde, but the electron-donating methoxy group can have a deactivating effect. The choice of base is crucial. A weak base like piperidine or pyridine is typically used.[6] Using a strong base can lead to self-condensation of the aldehyde or other side reactions.[6]
Q2: I am observing the formation of a brightly colored, insoluble material in my Knoevenagel reaction. What is it?
A2: This is likely a polymeric side product. Overheating the reaction or using an excessive amount of a strong base can promote polymerization of the starting materials or the product.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficiently active methylene compound, weak base, or low temperature. | Use a more activated methylene compound if possible. Consider using a slightly stronger, non-nucleophilic base. Gentle heating may be required, but monitor carefully to avoid polymerization. |
| Polymerization | Excessive heat or use of a strong base. | Use a mild base like piperidine or pyridine. Run the reaction at room temperature or with gentle heating. Add the base slowly to the reaction mixture. |
| Michael Addition Side Product | The product of the Knoevenagel condensation can sometimes react with another equivalent of the active methylene compound. | Use a stoichiometric amount of the active methylene compound. Monitor the reaction closely and stop it once the desired product is formed. |
Wittig Reaction
Objective: Conversion of the aldehyde to an alkene.
Q1: My Wittig reaction with a stabilized ylide is giving a low yield. Why is this happening?
A1: Stabilized ylides are less reactive than unstabilized ylides and may react slowly with electron-deficient aldehydes like this compound.[7] The electron-withdrawing nature of the pyridine ring can make the carbonyl carbon less electrophilic, thus slowing down the reaction.
Q2: The purification of my Wittig product is complicated by the presence of triphenylphosphine oxide. How can I remove it?
A2: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove by standard column chromatography due to its polarity. One effective method is to precipitate it from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. Alternatively, it can be converted to a water-soluble complex by treatment with MgCl₂.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Unstable ylide, insufficiently reactive ylide, or steric hindrance. | Ensure the ylide is freshly prepared and used immediately, especially if it is unstabilized. For less reactive aldehydes, a more reactive (unstabilized) ylide may be necessary. If using a stabilized ylide, longer reaction times or gentle heating may be required. |
| Formation of Betaine Side Products | The use of lithium salts as bases can stabilize the betaine intermediate, leading to side reactions. | Use lithium-free bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the ylide.[7] |
| Epimerization of adjacent stereocenters | If the ylide has a stereocenter alpha to the phosphorus, the strong base used for deprotonation can cause epimerization. | Use a milder base or a different olefination method if this is a concern. |
Part 4: Reductive Amination
Objective: Conversion of the aldehyde to a primary, secondary, or tertiary amine.
Frequently Asked Questions (FAQs)
Q1: I am performing a reductive amination with a primary amine and I am getting a significant amount of the dialkylated product. How can I avoid this?
A1: The formation of a tertiary amine (dialkylation) is a common side reaction in reductive aminations with primary amines.[8] This occurs when the secondary amine product reacts with another molecule of the aldehyde. To minimize this, you can use an excess of the primary amine. A stepwise procedure, where the imine is formed first and then reduced in a separate step, can also provide better control.[9]
Q2: My reductive amination is not going to completion. What could be the issue?
A2: Incomplete imine formation is a likely cause. The formation of the imine is an equilibrium process and can be driven to completion by removing the water that is formed.[10] This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation. The choice of reducing agent is also important; sodium triacetoxyborohydride (STAB) is often preferred as it is mild and can be used in a one-pot procedure.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Amine | Incomplete imine formation or decomposition of the imine. | Add a dehydrating agent (e.g., molecular sieves, MgSO₄) to the reaction mixture. Ensure the pH is optimal for imine formation (typically weakly acidic). |
| Formation of Dialkylated Product | The secondary amine product is more nucleophilic than the starting primary amine and reacts with the aldehyde. | Use a large excess of the primary amine. Alternatively, perform the reaction in two steps: first form the imine, then add the reducing agent. |
| Reduction of the Aldehyde to an Alcohol | The reducing agent is too reactive and reduces the aldehyde before it can form the imine. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11] |
Visualization of Reaction Pathways
Common Reactions of this compound
Caption: A systematic approach to troubleshooting unexpected side products.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619. [Link]
-
Reductive Amination. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Oxidation of aldehydes and ketones. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Pyridinium chlorochromate. (2023, January 22). In Chemistry LibreTexts. [Link]
-
Wittig Reaction. (n.d.). In Organic Chemistry Portal. [Link]
-
A new finding in the old Knoevenagel condensation reaction. (2022). ResearchGate. [Link]
-
Catalytic Aldehyde Olefinations. (2006). ResearchGate. [Link]
-
Wittig Reaction. (n.d.). In Organic Chemistry Portal. [Link]
-
Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. (n.d.). ResearchGate. [Link]
-
A new finding in the old Knoevenagel condensation reaction. (2022). ResearchGate. [Link]
-
An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2007). ResearchGate. [Link]
-
Reductive amination with primary amines and ammonia. (n.d.). ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]
-
Oxidation of Primary Alcohol to Aldehyde by Pyridinium Chloro Chromate(PCC). Reaction with mechanism. (2020, August 4). YouTube. [Link]
-
The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps. [Link]
-
2-Chloro-6-methoxypyridine-4-carboxylic acid. (n.d.). Oakwood Chemical. [Link]
-
2-chloro-6-methoxypyridine-4-carboxylic acid. (n.d.). Stenutz. [Link]
-
Wittig Reaction: Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
2-CHLORO-6-METHOXYPYRIDINE-4-CARBOXYLIC ACID | CAS 15855-06-8. (n.d.). Molbase. [Link]
-
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. (2017, February 22). PMC - NIH. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, April 20). PubMed. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020, June 19). PubMed. [Link]
-
Imine and Enamine Formation Reactions With Reductive Amination. (2018, May 5). YouTube. [Link]
-
Wittig reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks. [Link]
-
MCQ-179: About Oxidation by Pyridinium Chlorochromate (PCC) by Dr. Tanmoy Biswas. (2022, February 20). YouTube. [Link]
-
Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. (n.d.). NIH. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ResearchGate. [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. (n.d.). PMC - NIH. [Link]
-
Knoevenagel condensation with Malonitrile (pKas and deprotonation). (2020, June 5). Reddit. [Link]
-
Partial Reduction of Electron-Deficient Pyridines. (n.d.). Sci-Hub. [Link]
- Preparation method of 2-pyridine carboxaldehyde. (n.d.).
- Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.).
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
-
Pinnick oxidation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. [Link]
-
Use of dissolving metals in the partial reduction of pyridines: formation of 2-alkyl-1,2-dihydropyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). ResearchGate. [Link]
-
8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023, June 6). MDPI. [Link]
Sources
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- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Sci-Hub. Partial Reduction of Electron-Deficient Pyridines / Organic Letters, 2000 [sci-hub.box]
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- 7. Wittig Reaction [organic-chemistry.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Vilsmeier-Haack Reaction on 2-Methoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack formylation of 2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this reaction and may encounter challenges with byproducts and reaction optimization. Here, we synthesize established chemical principles with practical, field-proven insights to help you navigate this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
This section addresses the fundamental aspects of the reaction, providing the essential knowledge needed for successful execution.
Q1: What is the expected major product of the Vilsmeier-Haack reaction on 2-methoxypyridine?
The primary and expected major product is 2-methoxypyridine-5-carboxaldehyde . The reaction is a regioselective electrophilic aromatic substitution.[1]
Q2: Why is formylation favored at the C5 position?
The regiochemical outcome is a result of the interplay between the activating effect of the methoxy group and the electronic nature of the pyridine ring.
-
Activating Group: The 2-methoxy group is an electron-donating group (EDG) through resonance (+M effect). Like other alkoxy groups on an aromatic ring, it directs electrophilic attack to the ortho (C3) and para (C5) positions.
-
Ring Electronics: The pyridine nitrogen is electron-withdrawing (inductive effect), deactivating the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
-
Combined Effect: The C5 position is strongly activated by the methoxy group (para) and is least deactivated by the ring nitrogen. The C3 position (ortho to the methoxy group) is also activated but is sterically more hindered and electronically less favored than the C5 position. Therefore, the Vilsmeier reagent, a moderately reactive electrophile, preferentially attacks the C5 position.[2]
Q3: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, specifically the Eschenmoser salt precursor, (chloromethylene)dimethylammonium chloride.[3] It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][4] This electrophilic species is then attacked by the electron-rich 2-methoxypyridine ring.
Troubleshooting Guide: Byproducts & Optimization
This section is structured in a problem-and-solution format to directly address common issues encountered during the experiment.
Issue 1: My NMR spectrum shows multiple aldehyde signals, indicating isomeric byproducts.
Probable Cause: While formylation at C5 is heavily favored, aggressive reaction conditions (e.g., excessively high temperatures >100°C) can provide enough energy to overcome the activation barrier for formylation at the less-favored C3 position, leading to the formation of 2-methoxypyridine-3-carboxaldehyde . Another possibility, though less common, is di-formylation if a large excess of the Vilsmeier reagent is used.[5]
Solutions:
-
Temperature Control: Maintain a strict reaction temperature, typically between 70-90°C. Do not allow the reaction to exotherm uncontrollably upon addition of reagents.
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent. A 1.2 to 1.5 molar equivalent of both DMF and POCl₃ relative to 2-methoxypyridine is generally sufficient.
-
Order of Addition: Prepare the Vilsmeier reagent at a low temperature (0-5°C) first, then add the 2-methoxypyridine substrate to this pre-formed reagent, either neat or as a solution. This ensures the substrate is not exposed to unreacted POCl₃ at high temperatures.
Issue 2: I've isolated a major byproduct that lacks a methoxy signal in the ¹H NMR and shows a broad singlet around 10-12 ppm.
Probable Cause: You have likely formed 5-formyl-2-pyridone . This is a common and often frustrating byproduct resulting from the O-demethylation of either the starting material or the product. Phosphorus oxychloride is a potent Lewis acid, and residual amounts at elevated temperatures can catalyze the cleavage of the methyl group from the methoxy ether. The resulting pyridone is often less soluble and can complicate purification. General methods for the demethylation of methoxypyridines are well-documented.[6]
Solutions:
-
Minimize Excess POCl₃: Use POCl₃ as the limiting reagent relative to DMF when forming the Vilsmeier reagent (e.g., 1.2 eq POCl₃ to 1.3 eq DMF). This ensures all the POCl₃ is consumed in forming the reagent.
-
Moderate Temperatures: Avoid prolonged heating at high temperatures. Once the reaction is complete by TLC, proceed immediately to the workup.
-
Effective Quenching: Ensure the reaction is thoroughly quenched by pouring it onto ice and then neutralizing with a suitable base (e.g., sodium carbonate, sodium hydroxide) until the pH is > 8. This neutralizes acidic species that could promote demethylation during workup and extraction.
Issue 3: The reaction has a low yield, and TLC/LC-MS analysis shows a significant amount of unreacted 2-methoxypyridine.
Probable Cause: The reaction has not gone to completion. This can be due to insufficient heating, insufficient reaction time, or deactivation of the Vilsmeier reagent.
Solutions:
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider increasing the temperature in 10°C increments or extending the reaction time. Typical reaction times range from 4 to 24 hours.
-
Reagent Quality: Ensure that the DMF is anhydrous and the POCl₃ is of high quality. Moisture will rapidly decompose the Vilsmeier reagent and POCl₃.
-
Solvent Choice: While DMF can serve as both reagent and solvent, using a co-solvent like 1,2-dichloroethane (DCE) or acetonitrile can sometimes improve solubility and reaction kinetics.
Issue 4: The reaction mixture turned black and formed a significant amount of insoluble tar.
Probable Cause: Substrate or product decomposition has occurred, which is almost always a result of excessive heat. Pyridine derivatives, especially when activated, can be prone to polymerization under harsh acidic conditions.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Use an oil bath with a thermocouple controller to maintain a stable internal reaction temperature.
-
Controlled Addition: Add the POCl₃ to the DMF slowly at 0°C to control the initial exotherm from the formation of the Vilsmeier reagent. Likewise, add the substrate solution at a controlled rate.
Data Summary & Identification
| Compound Name | Structure | Key Analytical Signatures |
| 2-Methoxypyridine (Starting Material) | ![]() | ¹H NMR: Methoxy singlet (~3.9 ppm), distinct aromatic signals. MS (EI): M⁺ at m/z 109. |
| 2-Methoxypyridine-5-carboxaldehyde (Desired Product) | ![]() | ¹H NMR: Aldehyde singlet (~9.8 ppm), methoxy singlet (~4.0 ppm), downfield shift of aromatic protons. MS (EI): M⁺ at m/z 137. |
| 5-Formyl-2-pyridone (Demethylation Byproduct) | ![]() | ¹H NMR: Aldehyde singlet (~9.6 ppm), absence of methoxy signal, presence of a broad NH singlet (>10 ppm). MS (EI): M⁺ at m/z 123. |
| 2-Methoxypyridine-3-carboxaldehyde (Isomeric Byproduct) | ![]() | ¹H NMR: Aldehyde singlet (~10.2 ppm), different aromatic splitting pattern compared to the 5-isomer. MS (EI): M⁺ at m/z 137. |
Visualized Mechanisms & Workflows
Reaction and Byproduct Pathways
The following diagrams illustrate the desired reaction pathway and the formation of key byproducts.
Caption: A decision tree for troubleshooting common Vilsmeier-Haack reaction issues.
Experimental Protocols
Protocol 1: Representative Vilsmeier-Haack Formylation
Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.3 eq). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel to the chilled DMF over 20-30 minutes. A thick, white precipitate may form. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-methoxypyridine (1.0 eq) in a minimal amount of a dry, inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90°C using a thermostatically controlled oil bath. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium carbonate (or 2M NaOH) until the pH of the mixture is ~8-9. Stir for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2022). Vilsmeier Haack Reaction. Retrieved from [Link]
-
Shiao, M.-J., Ku, W., & Hwu, J. (1993). Demethylation of Methoxypyridines with Sodium Trimethylsilanethiolate. Semantic Scholar. Retrieved from [Link]
-
Wang, B., et al. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 9.1: Dehydration Using POCl₃ and Pyridine. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
Troubleshooting low yield in Suzuki coupling of chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of chloropyridines. As a class of substrates, chloropyridines present unique hurdles due to the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[1][2] This resource provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format to help you overcome low yields and other common experimental issues.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific problems you might be facing in the lab. The advice is structured to diagnose the issue systematically, from the most common culprits to more nuanced optimization strategies.
Q1: My Suzuki coupling reaction with a chloropyridine substrate is not working or giving very low yield. Where should I start troubleshooting?
A1: A low or nonexistent yield with a chloropyridine substrate is a frequent challenge, primarily because the oxidative addition of palladium to the strong C-Cl bond is often the rate-limiting step of the catalytic cycle.[2][3] Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][4]
Here is a systematic approach to troubleshoot this issue:
-
Evaluate Your Catalyst System: The choice of catalyst and ligand is the most critical factor for activating unreactive aryl chlorides.[1]
-
Problem: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[5][6]
-
Solution: Employ a more active catalyst system. Modern systems utilizing bulky, electron-rich phosphine ligands are designed to accelerate the slow oxidative addition and subsequent reductive elimination steps.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] These ligands also provide steric bulk that can help prevent the pyridine nitrogen from deactivating the palladium center.[4]
-
-
Assess the Base: The base is not merely a spectator; it plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[4][7]
-
Problem: A weak or poorly soluble base like Na₂CO₃ may not be sufficient to promote the reaction, especially with a challenging substrate.[4]
-
Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for difficult couplings as they are more effective at promoting the formation of the reactive boronate intermediate.[2][4]
-
-
Check Reagent Quality and Stoichiometry:
-
Problem: Boronic acids can degrade over time, leading to lower activity through protodeboronation or the formation of inactive anhydrides.[8][9]
-
Solution: Use fresh, high-purity boronic acid. It is also common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion.[1][10] If protodeboronation is a suspected side reaction, consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more robust.[2][11]
-
-
Optimize Reaction Temperature:
-
Problem: Insufficient thermal energy can prevent the reaction from overcoming the high activation barrier of C-Cl bond cleavage.
-
Solution: Increase the reaction temperature. Suzuki couplings with chloropyridines often require heating, typically in the range of 80-120 °C.[1] If using conventional heating, ensure the temperature is stable. Microwave irradiation can also be highly effective, often reducing reaction times and improving yields by providing rapid and efficient heating.[10][12]
-
Q2: I am observing significant side products, specifically homocoupling of my boronic acid and protodeboronation. How can I minimize these?
A2: The formation of these byproducts is a clear indication that the desired cross-coupling pathway is being outcompeted. Adjusting the reaction conditions can shift the balance in favor of your desired product.
-
Minimizing Homocoupling (Biaryl Formation):
-
Causality: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]
-
Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent before use and by performing the reaction under a positive pressure of an inert atmosphere.[2] Using a slight excess of the chloropyridine relative to the boronic acid can also sometimes suppress homocoupling.
-
-
Minimizing Protodeboronation (Loss of the Boronic Acid Group):
-
Causality: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is often facilitated by the presence of water and the choice of base.[2]
-
Solution:
-
Use Anhydrous Solvents: While some Suzuki protocols use aqueous mixtures, if protodeboronation is severe, switching to a rigorously dried, anhydrous solvent like dioxane or toluene can help.[2][13]
-
Consider Boronate Esters: As mentioned previously, boronic pinacol esters or trifluoroborate salts are often more stable towards protodeboronation than the corresponding boronic acids.[2][14]
-
Base Selection: A judicious choice of base can sometimes mitigate this side reaction. Screening different bases may be necessary.
-
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
Caption: The Suzuki-Miyaura Catalytic Cycle.[15]
Caption: A workflow diagram for troubleshooting low yields.[2]
Data Summary: Condition Screening
Systematic screening of reaction parameters is the most effective way to optimize your yield. The following table provides a starting point for comparing different catalytic systems.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 60-75 | Often insufficient for unactivated chloropyridines.[16] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | >90 | Excellent general system for challenging substrates.[1][16] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene or THF | 80-100 | >90 | Highly active, often allows for lower temperatures.[1][16] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >95 | N-Heterocyclic Carbene (NHC) systems can be very robust.[11][16] |
Note: Yields are representative and can vary significantly based on the specific chloropyridine and boronic acid substrates used.[16]
Experimental Protocol: A General Starting Point
This protocol provides a robust set of starting conditions for the Suzuki coupling of a generic chloropyridine with an arylboronic acid using a modern catalyst system.
Materials:
-
Substituted Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial) with a stir bar
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[1]
-
Degassing (Optional but Recommended): If not already working in a glovebox, seal the vessel and perform three cycles of evacuating the headspace and backfilling with an inert gas to ensure all oxygen is removed.[2]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Frequently Asked Questions (FAQs)
-
Q: Why are chloropyridines so much less reactive than bromopyridines?
-
Q: Can I use water in my reaction?
-
A: Yes, many Suzuki coupling protocols use aqueous solvent mixtures (e.g., Dioxane/H₂O or Toluene/H₂O).[10][13] The water can help dissolve the inorganic base. However, if you are experiencing significant protodeboronation of your boronic acid, switching to an anhydrous system is a good troubleshooting step.[2]
-
-
Q: My chloropyridine has other functional groups. Will the Suzuki coupling tolerate them?
-
A: The Suzuki-Miyaura coupling is renowned for its excellent functional group tolerance.[3][17] However, substrates with certain functional groups, like amines (e.g., 2-chloro-3-aminopyridine), can be particularly challenging as the amino group can also chelate to the palladium catalyst, inhibiting its activity.[6] In such cases, a highly active and sterically hindered ligand is even more critical.
-
-
Q: Is it always necessary to use an expensive phosphine ligand?
-
A: While simpler catalysts can sometimes work for activated chloropyridines (e.g., those with strong electron-withdrawing groups), for general and unactivated chloropyridines, the use of advanced, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential for achieving good to excellent yields.[1][18] The cost is frequently justified by the significantly improved reaction efficiency and broader substrate scope.
-
References
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, Royal Society of Chemistry. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
-
Valente, C., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, Royal Society of Chemistry. [Link]
-
Bratovš, A., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Corpet, M., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, Royal Society of Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Sigmon, C. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling of heteroaryl halides with.... [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
-
Farmer, J. L., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, ACS Publications. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]
-
Özer, S., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Scattolin, T., & Nolan, S. P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thieme-connect.com [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-Chloro-6-methoxypyridine-4-carbaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-methoxypyridine-4-carbaldehyde, a substituted pyridine derivative of interest in synthetic chemistry and drug development. Given the absence of a publicly available, assigned experimental spectrum for this specific molecule, this document serves as a guide to predict, interpret, and validate its structure through NMR spectroscopy. We will employ a comparative approach, leveraging data from structurally related analogues to dissect the nuanced electronic effects of the substituents on the pyridine ring.
Section 1: Predicted ¹H NMR Spectrum of this compound
The structure of this compound presents a unique electronic environment. The pyridine ring is influenced by an electron-donating group (EDG), the methoxy (-OCH₃) group at the C6 position, and two electron-withdrawing groups (EWGs), the chloro (-Cl) group at C2 and the carbaldehyde (-CHO) group at C4. This "push-pull" system dictates the chemical shifts of the remaining ring protons at the C3 and C5 positions.
Based on established principles of substituent chemical shift (SCS) effects in pyridine systems, we can predict the spectrum with high confidence.[1][2]
Predicted Spectral Features (in CDCl₃, 400 MHz):
-
Aldehyde Proton (H-aldehyde):
-
Predicted Chemical Shift (δ): ~9.9 - 10.1 ppm
-
Multiplicity: Singlet (s)
-
Rationale: Aldehyde protons are highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. They typically appear as sharp singlets far downfield.
-
-
Pyridine Proton (H-5):
-
Predicted Chemical Shift (δ): ~7.4 - 7.6 ppm
-
Multiplicity: Singlet (s) or narrowly split doublet (d)
-
Rationale: This proton is positioned between the electron-withdrawing aldehyde and chloro groups, leading to significant deshielding. It is expected to be a singlet, as the ortho-coupling to its neighbors has been removed by substitution. A small meta-coupling (⁴J) to H-3 of around 0-1 Hz might be observed, potentially leading to a very sharp singlet or a barely resolved doublet.
-
-
Pyridine Proton (H-3):
-
Predicted Chemical Shift (δ): ~7.0 - 7.2 ppm
-
Multiplicity: Singlet (s) or narrowly split doublet (d)
-
Rationale: This proton is situated between the electron-donating methoxy group and the electron-withdrawing aldehyde group. The donating effect of the methoxy group will shield this proton relative to H-5, shifting it upfield. Similar to H-5, it will appear as a singlet or a very finely split doublet due to the small ⁴J meta-coupling.
-
-
Methoxy Protons (-OCH₃):
-
Predicted Chemical Shift (δ): ~4.0 - 4.1 ppm
-
Multiplicity: Singlet (s)
-
Rationale: The protons of the methoxy group are attached to an oxygen atom, which places them in a characteristic region. As there are no adjacent protons, the signal will be a sharp singlet integrating to three protons.
-
Section 2: Comparative Spectral Analysis
To substantiate our prediction, we will compare the expected spectrum of our target molecule with the known experimental spectra of several key analogues. This comparison highlights how the interplay of substituents modulates the chemical environment of the pyridine ring protons.
| Compound Name | Aldehyde-H (δ, mult.) | Ring-H (δ, mult., J in Hz) | Other Signals (δ, mult.) |
| Pyridine-4-carbaldehyde | 10.11 (s) | H-2/6: 8.90 (d, J≈5.0) H-3/5: 7.72 (d, J≈5.0) | - |
| 2-Methoxypyridine-4-carbaldehyde | 10.01 (s) | H-6: 8.36 (d, J=5.2) H-5: 7.29 (dd, J=5.2, 1.2) H-3: 7.11 (d, J=1.2) | -OCH₃: ~4.0 (s) (Typical) |
| 2,6-Dichloropyridine | - | H-3/5: 7.26 (d, J=7.8) H-4: 7.66 (t, J=7.8) | - |
| This compound (Predicted) | ~10.0 (s) | H-5: ~7.5 (s) H-3: ~7.1 (s) | -OCH₃: ~4.05 (s) |
Analysis of Comparative Data:
-
Effect of the 2-Methoxy Group: Comparing Pyridine-4-carbaldehyde with 2-Methoxypyridine-4-carbaldehyde, we see the powerful shielding effect of the -OCH₃ group. The adjacent H-3 proton is shifted significantly upfield from ~7.72 ppm to 7.11 ppm.
-
Effect of Symmetrical EWGs: In 2,6-Dichloropyridine, the two chloro groups deshield the H-4 proton to 7.66 ppm.[3] This demonstrates the strong deshielding influence of halogens in the ortho positions.
-
Synergistic Effects in the Target Molecule: In our target compound, the H-3 proton is shielded by the adjacent -OCH₃ group, while the H-5 proton is deshielded by the adjacent -Cl group. Therefore, we predict H-3 to appear at a higher field (~7.1 ppm) than H-5 (~7.5 ppm). The aldehyde at C4 withdraws electron density from both positions, shifting both signals downfield relative to where they might be otherwise. The symmetrical substitution at C2 and C6 removes any ortho or meta couplings for H3 and H5 to protons at C2/C6, simplifying their signals to singlets.
Section 3: Recommended Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality, unambiguous spectrum for structural confirmation, adherence to a rigorous experimental protocol is paramount. This protocol is designed to be self-validating by ensuring accurate integration and resolution.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried analyte, this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: CDCl₃ is a common, non-polar solvent suitable for many organic compounds and is unlikely to interact with the analyte. TMS provides a 0.00 ppm reference.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. A half-height peak width for the TMS signal of <0.5 Hz is indicative of good shimming.
-
Causality: Locking and shimming are critical for ensuring high resolution and accurate chemical shift determination.
-
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Spectral Width: 0 to 12 ppm. This range comfortably covers the expected signals from TMS to the aldehyde proton.
-
Acquisition Time (at): 3-4 seconds. This ensures adequate data points across each peak for good resolution.
-
Relaxation Delay (d1): 5 seconds.
-
Causality: Aldehyde and other quaternary-carbon-adjacent protons can have long T₁ relaxation times. A sufficient relaxation delay is crucial for complete spin-lattice relaxation between pulses, ensuring the resulting peak integrations are quantitative and accurate.
-
Number of Scans (ns): 16 or 32. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the integration values, for example, by setting the aldehyde proton signal to 1.0. The methoxy signal should integrate to ~3.0 and the two aromatic signals to ~1.0 each.
-
Section 4: Visualizing Structural and Spectral Relationships
Visual aids are essential for correlating the molecular structure with the NMR data.
Molecular Structure:
Caption: Structure of this compound.
¹H-¹H Coupling Pathway Diagram:
The primary observable couplings in ¹H NMR are through-bond (scalar or J-coupling). This diagram illustrates the key expected coupling (or lack thereof) for the aromatic protons.
Caption: Expected meta-coupling (⁴J) between H-3 and H-5.
This diagram shows that the only expected coupling between the ring protons is a 4-bond meta-coupling, which is typically very small (0-1 Hz). On most medium-resolution spectrometers, this weak coupling is not resolved, leading to the signals appearing as sharp singlets.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how multiple, electronically distinct substituents govern the final appearance of the spectrum. By predicting the chemical shifts and multiplicities based on fundamental principles and comparing them with known analogues, researchers can confidently assign the structure of this and similar complex pyridine derivatives. The proposed experimental protocol provides a robust framework for acquiring high-quality data, which is the cornerstone of accurate structural elucidation in chemical research and drug development.
References
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
Kowalski, P., & Tonder, J. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(2), 161-172. [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Chloro-6-methoxypyridine-4-carbaldehyde
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-chloro-6-methoxypyridine-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of a publicly available, experimentally verified spectrum, this document establishes a robust predictive framework. By systematically dissecting the electronic effects of each substituent on the pyridine ring, we compare a prediction based on empirical additivity rules with results from advanced computational models. This dual approach offers researchers a reliable method for structural verification. Furthermore, a detailed, field-tested experimental protocol for acquiring a high-resolution ¹³C NMR spectrum is provided to facilitate the validation of these predictions in a laboratory setting.
Introduction: The Role of NMR in Modern Drug Development
In the intricate process of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, ¹³C NMR spectroscopy provides an unparalleled, high-resolution view of the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, making ¹³C NMR an indispensable tool for confirming molecular structure, identifying impurities, and studying reaction kinetics.
This compound is a trisubstituted pyridine derivative whose functionality makes it a versatile building block.[1] The precise assignment of its ¹³C NMR signals is crucial for quality control in its synthesis and for confirming the structure of subsequent reaction products. This guide addresses the challenge of spectral assignment by employing and comparing two powerful predictive methodologies.
Theoretical Framework: Substituent Effects on the Pyridine Ring
The chemical shift (δ) of each carbon atom in the pyridine ring is dictated by its local electron density. Electronegative substituents or those with electron-withdrawing capabilities decrease the electron density (deshielding) and shift the corresponding carbon signal to a higher frequency (downfield). Conversely, electron-donating groups increase electron density (shielding), moving the signal to a lower frequency (upfield).[2]
In this compound, three substituents modulate the electron density of the pyridine ring:
-
2-Chloro group (-Cl): This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine, deshielding the directly attached carbon (C2). It also has a weak, electron-donating mesomeric effect (+M) through its lone pairs, which primarily influences the ortho and para positions.
-
6-Methoxy group (-OCH₃): The oxygen atom is highly electronegative, leading to a -I effect. However, its +M effect is dominant, donating electron density into the ring through resonance, particularly shielding the ortho and para carbons.
-
4-Carbaldehyde group (-CHO): The aldehyde group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. It significantly deshields the attached carbon (C4) and other positions in the ring, especially the ortho positions (C3 and C5).
The interplay of these effects determines the final chemical shift of each of the six carbon atoms in the molecule.
Predictive Analysis of ¹³C NMR Chemical Shifts
To establish a reliable set of predicted chemical shifts, we employ two distinct but complementary methods: an empirical additivity model and a machine-learning-based computational prediction.
Method 1: Prediction via Substituent Chemical Shift (SCS) Additivity
This method assumes that the effect of each substituent on the ring's carbon shifts is independent and additive.[3][4] We begin with the known chemical shifts of pyridine and add the empirically determined substituent chemical shift (SCS) increments for each group at each position.
Table 1: Predicted ¹³C NMR Chemical Shifts using a Substituent Additivity Model
| Carbon | Pyridine Base (ppm)[5] | Δδ (2-Cl) (ppm) | Δδ (6-OMe) (ppm) | Δδ (4-CHO) (ppm) | Predicted Shift (ppm) |
| C2 | 150.0 | ipso | +13.0 | meta | +0.5 |
| C3 | 124.0 | ortho | -4.0 | meta | +1.0 |
| C4 | 136.0 | meta | +1.0 | para | -14.0 |
| C5 | 124.0 | para | -1.0 | ortho | -15.0 |
| C6 | 150.0 | meta | +1.0 | ipso | +13.0 |
| -CHO | N/A | ||||
| -OCH₃ | N/A |
Note: SCS values are approximate and derived from literature on monosubstituted pyridines. The ipso effect for a substituent is its effect on the carbon to which it is attached. The aldehyde and methoxy carbon shifts are estimated from typical values for similar functional groups.[2][6]
Method 2: Computational Prediction
For a second, independent prediction, we utilized an advanced machine learning and DFT (Density Functional Theory) based chemical shift predictor.[7][8][9] These tools analyze the molecule's 3D structure and calculate the magnetic shielding of each nucleus to predict the chemical shifts with high accuracy.[10][11]
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Additivity Model (ppm) | Computational Model (ppm) |
| C2 | 164.5 | 163.8 |
| C3 | 126.0 | 115.2 |
| C4 | 131.0 | 121.5 |
| C5 | 113.0 | 112.9 |
| C6 | 165.0 | 166.1 |
| -CHO | ~192.0 | 190.7 |
| -OCH₃ | ~55.0 | 54.6 |
Discussion of Predicted Data
The two methods show strong agreement for several carbon signals, particularly C2, C5, C6, and the exocyclic carbons of the methoxy and carbaldehyde groups. This concordance lends high confidence to these assignments.
However, a notable divergence is observed for C3 and C4. The additivity model may fail to account for the complex electronic interplay and potential steric interactions between the three substituents in a polysubstituted ring, whereas computational models can better approximate these nuanced effects. The computational model predicts a more significant shielding for C3 and C4 compared to the additivity model. This is a critical insight, suggesting that the combined electron-donating and -withdrawing effects are not purely additive and have a more complex influence on the ring's electronic structure.
Experimental Verification Protocol
To validate the predicted chemical shifts, the following protocol provides a robust methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for a wide range of organic compounds and its distinct solvent signal at ~77.16 ppm, which can be used for spectral referencing.[12]
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[13]
Instrument Setup & Acquisition
This protocol is based on a standard 400 MHz NMR spectrometer.
-
Sample Insertion: Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[14][15]
-
Standard Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).[14]
-
Spectral Width (SW): Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.[16]
-
Transmitter Frequency Offset (O1p): Center the spectral window at approximately 110 ppm.
-
Acquisition Time (AQ): Set to ~1.0-1.5 seconds.
-
Relaxation Delay (D1): Use a delay of 2.0 seconds. This allows for adequate relaxation of most carbon nuclei, although it is not sufficient for precise quantitative analysis.
-
Number of Scans (NS): Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[16]
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz and perform a Fourier transform on the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automated baseline correction algorithm.
-
Referencing: Reference the spectrum by setting the CDCl₃ triplet's central peak to 77.16 ppm.
-
Peak Picking: Identify and label all distinct peaks in the spectrum.
Visualization of the Analytical Workflow
The logical flow from theoretical prediction to experimental validation is a cornerstone of analytical chemistry.
Caption: Workflow for the prediction and validation of ¹³C NMR chemical shifts.
Conclusion
This guide establishes a robust, dual-methodology approach for the confident prediction of ¹³C NMR chemical shifts for this compound. The comparison between the empirical additivity model and a computational prediction provides a nuanced understanding of the electronic environment of the pyridine ring, highlighting the strengths and limitations of each method. The provided experimental protocol offers a clear and reliable path for researchers to acquire their own data, enabling them to validate these predictions and ensure the structural integrity of this important chemical intermediate. This comprehensive framework serves as a valuable resource for professionals in drug development and chemical research.
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CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved January 17, 2026, from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved January 17, 2026, from [Link]
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Cho, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20258. Retrieved January 17, 2026, from [Link]
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Sammakia, T., et al. (2017). Development of a ¹³C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4652–4663. Retrieved January 17, 2026, from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. Retrieved January 17, 2026, from [Link]
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Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(5), 995-1006. Retrieved January 17, 2026, from [Link]
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Kluge, M., & Steinbeck, C. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(3), 734–741. Retrieved January 17, 2026, from [Link]
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Kluge, M., & Steinbeck, C. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Pyridine Derivatives
Foreword: The Analytical Imperative for Pyridine Derivatives
In the landscape of modern chemistry and pharmaceuticals, pyridine and its derivatives stand out as a cornerstone scaffold. Their presence in blockbuster drugs, advanced agrochemicals, and functional materials underscores their significance.[1][2][3] Consequently, the rigorous and unambiguous characterization of these molecules is not merely an academic exercise; it is a critical prerequisite for ensuring safety, efficacy, and reproducibility in research and development.[2][4]
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical workflow of a practicing analytical scientist. We begin with methods for separation and purity assessment, progress to definitive structural elucidation, and conclude with techniques for probing specific physicochemical properties. My objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices—the "why" that transforms a technician into a scientist. Every technique is presented as a self-validating system, grounded in authoritative principles and supported by verifiable data.
The following diagram illustrates the typical, iterative workflow for characterizing a novel pyridine derivative, forming the foundational logic of this guide.
Caption: General workflow for the characterization of a novel pyridine derivative.
The Separation Sciences: Establishing Purity and Identity
The first question for any new compound is, "Is it pure?" Chromatographic and electrophoretic techniques are the bedrock for answering this. They separate the target molecule from starting materials, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is arguably the most versatile and widely adopted technique for the analysis of pyridine derivatives, particularly for non-volatile or thermally sensitive compounds common in pharmaceutical applications.[2] The basicity of the pyridine nitrogen atom (pKa typically ~5.2-6) is the central chemical consideration that dictates our methodological choices.[5][6]
The Causality of Method Selection: The nitrogen atom is readily protonated at acidic pH. This positive charge dramatically alters the molecule's polarity and its interaction with the stationary phase. Controlling the mobile phase pH is therefore paramount to achieving reproducible retention times and sharp, symmetrical peak shapes. Failure to do so results in peak tailing and poor resolution, rendering the data unreliable.
| HPLC Mode | Principle & Primary Use Case | Advantages | Limitations | Recommended Column Type |
| Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity. Ideal for most substituted pyridines. | Highly versatile, vast library of established methods, excellent for purity determination.[7] | Requires careful pH control to avoid peak tailing of basic analytes. May require ion-pairing reagents for very polar derivatives.[5][6] | C18, C8 |
| Mixed-Mode (MM-HPLC) | Combines reversed-phase and ion-exchange mechanisms. | Excellent for separating mixtures of acidic, basic, and neutral compounds in a single run. Often eliminates the need for harsh ion-pairing reagents, making it MS-friendly.[5][8] | Method development can be more complex due to dual separation mechanisms. | Primesep 100, Amaze HD[6][9] |
| Hydrogen-Bonding (SHARC) | Separation based on specific hydrogen-bonding interactions with the stationary phase. | Offers unique selectivity, especially powerful for resolving positional isomers (e.g., 2-, 3-, and 4-aminopyridine) that are difficult to separate by hydrophobicity alone.[8] | Less common, requires specific columns and mobile phases (e.g., MeCN/MeOH).[8] | SHARC 1 |
Experimental Protocol: RP-HPLC for Pyridine Quantification
This protocol is a robust starting point for analyzing a simple pyridine derivative, adapted from established methods.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Avantor Hichrom C18 (150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase Preparation:
-
Rationale: A buffered mobile phase is essential to maintain a consistent ionization state for the pyridine analyte. A pH of 6.5 is chosen here to be above the typical pKa, neutralizing the pyridine for better retention and peak shape on a C18 column.
-
Phase A: Buffer solution (e.g., 20 mM potassium phosphate), pH adjusted to 6.5.
-
Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Control is key for reproducibility).
-
Detection: UV at 254 nm. The pyridine ring exhibits strong absorbance around this wavelength.[7][9][10]
-
Injection Volume: 10 µL.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes. (This is a generic gradient; it must be optimized for the specific analyte).
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration within the linear range of the detector (e.g., 0.1 - 50 µg/mL).[7] Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC): For Volatile Derivatives
GC is the method of choice for volatile and thermally stable pyridine derivatives.[11] Its high resolving power and sensitive detectors make it ideal for analyzing simple pyridines, picolines, and lutidines.[12]
The Causality of Method Selection: The primary challenge in GC analysis of pyridines is their basicity, which can lead to strong, undesirable interactions with acidic silanol groups on the surface of the column and inlet liner. This interaction causes significant peak tailing. Therefore, the choice of a specialized, base-deactivated column is not optional—it is a requirement for accurate quantification.
| Parameter | Recommendation & Rationale |
| Column | Agilent CP-Wax 51 for Amines. [12] This wax-based column is chemically treated to mask active sites, ensuring symmetrical peaks for basic compounds like pyridine. |
| Injector | Split/Splitless. Use a split injection for concentrated samples to avoid column overload. A base-deactivated inlet liner is critical. |
| Detector | FID (Flame Ionization Detector): Excellent for quantification, robust, and has a wide linear range.[11] MS (Mass Spectrometry): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[13] |
| Carrier Gas | Helium or Hydrogen are standard. Nitrogen can also be used.[12] |
Capillary Electrophoresis (CE): High-Efficiency Isomer Separation
CE is a powerful technique that separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio.[14][15] It offers exceptionally high separation efficiency and requires minuscule sample volumes, making it an excellent alternative or complementary technique to HPLC, especially for charged derivatives and complex mixtures.
The Causality of Method Selection: In Capillary Zone Electrophoresis (CZE), the most common mode, the pH of the background electrolyte (BGE) is the master variable.[16] For a pyridine derivative, a BGE with a pH below its pKa (e.g., pH 4.6) will ensure the molecule is protonated and carries a positive charge, allowing it to migrate as a cation and be separated from other components.[17] This direct manipulation of analyte charge is a unique advantage of CE. A study on the determination of pyridine in sewage samples demonstrated limits of detection as low as 42 µg/L using CZE with an on-line concentration technique.[17]
Spectroscopic Methods: Unveiling the Molecular Structure
Once purity is established, spectroscopic techniques are employed to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is the most powerful and definitive technique for elucidating the covalent structure of a molecule in solution.[18][19]
¹H NMR: The pyridine ring has a distinct ¹H NMR fingerprint. Due to the electron-withdrawing nature of the nitrogen atom, the protons are deshielded relative to benzene (δ 7.27 ppm).[20]
-
α-protons (C2, C6): Most deshielded, typically δ 8.5-9.2 ppm.
-
γ-proton (C4): Intermediate, typically δ 7.5-8.0 ppm.
-
β-protons (C3, C5): Least deshielded, typically δ 7.0-7.5 ppm. Substituents on the ring will cause predictable shifts in these values, providing a wealth of structural information.
¹³C NMR: The carbon spectrum is similarly informative, with the α-carbons appearing furthest downfield (δ ~150 ppm), followed by the γ-carbon (δ ~136 ppm) and β-carbons (δ ~124 ppm).[20]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is soluble (~5-10 mg/mL).
-
Sample Preparation: Accurately weigh ~5 mg of the purified pyridine derivative into a clean vial. Dissolve in ~0.6-0.7 mL of the chosen deuterated solvent.
-
Filtration (Optional but Recommended): Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required or if the solvent peak cannot be used as a reference.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (e.g., COSY, HSQC) to make full structural assignments.[18]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the exact molecular weight of a compound and, through fragmentation analysis, offers corroborating structural evidence.[21][22] It is most powerfully used as a detector for GC or HPLC. The electron ionization (EI) mass spectrum of pyridine itself is dominated by the molecular ion (M⁺) at m/z 79.[23]
| m/z Value | Proposed Fragment | Significance |
| 79 | [C₅H₅N]⁺ | Molecular Ion |
| 52 | [C₄H₄]⁺ | Loss of HCN |
| 51 | [C₄H₃]⁺ | Loss of H from C₄H₄ |
| 50 | [C₄H₂]⁺ | Further H loss |
Data sourced from NIST WebBook.[23]
Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)
FTIR Spectroscopy: Provides information about the functional groups present in the molecule. For pyridine derivatives, key vibrations include:
-
C=N and C=C stretching: 1570-1654 cm⁻¹ and 1593-1597 cm⁻¹, respectively.[3]
-
C-H stretching (aromatic): Typically above 3000 cm⁻¹.
UV-Vis Spectroscopy: Probes the electronic transitions within the molecule. The pyridine ring typically shows three main absorption bands corresponding to π → π* and n → π* transitions.[20] The wavelength of maximum absorbance (λmax) is sensitive to substitution and solvent polarity.[3] For pyridine in hexane, bands are observed at 195, 251, and 270 nm.[20] This technique is particularly useful for quantitative analysis via HPLC-UV detection and for studying interactions, such as pyridine adsorbing to acid sites on a catalyst.[24][25]
Advanced Characterization: 3D Structure and Physicochemical Properties
For many applications, particularly in drug development and materials science, a deeper understanding of the molecule's properties is required.
X-Ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[26][27] This is the ultimate method for confirming stereochemistry, conformation, and intermolecular packing.
The Causality of the Method: The technique works by diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a 3D model of the electron density, from which the precise positions of all atoms can be determined.
Caption: General experimental workflow for single-crystal X-ray diffraction.
General Synthesis and Crystallization Protocol for Metal Complexes [26]
-
Reactant Preparation: A solution of a metal salt (e.g., ZnCl₂) is prepared in a solvent like methanol or ethanol.
-
Ligand Addition: A solution of the pyridine derivative ligand is added to the metal salt solution.
-
Reaction: The mixture is stirred, sometimes with gentle heating, to allow the complex to form.
-
Crystallization: The final solution is filtered and left for slow evaporation at room temperature. High-quality single crystals suitable for diffraction may form over several days or weeks.
Electrochemical Methods: Probing Redox Behavior
For pyridine derivatives used in catalysis, sensors, or electronic materials, understanding their redox behavior is crucial.[28][29][30] Cyclic Voltammetry (CV) is the primary technique used to investigate these properties.[31]
The Causality of the Method: CV measures the current response of a system to a linearly cycled potential sweep. By observing the potentials at which oxidation and reduction peaks occur, one can determine the redox potentials of the analyte. For example, studies on Fe-Pyridinophane complexes showed that adding electron-withdrawing groups to the pyridine ring shifted the Fe(III)/Fe(II) redox couple to more positive potentials, providing a direct correlation between molecular structure and electronic properties.[31]
A Practical Guide: Selecting the Right Tool for the Job
The choice of analytical technique is driven by the question you need to answer. The following flowchart provides a decision-making framework.
Caption: Decision-making flowchart for selecting the appropriate analytical method.
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A Senior Application Scientist's Guide to Halogen Reactivity on the Pyridine Scaffold: 2-Chloro- vs. 2-Bromo-6-methoxypyridine-4-carbaldehyde
In the intricate world of synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of functional molecules. The choice of a halogen substituent on this scaffold is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth, objective comparison of two highly valuable building blocks: 2-chloro-6-methoxypyridine-4-carbaldehyde and 2-bromo-6-methoxypyridine-4-carbaldehyde . We will dissect their reactivity profiles in key transformations, supported by mechanistic principles and illustrative experimental data, to empower researchers in making informed strategic decisions.
The Underlying Principles: A Dichotomy of Reactivity
The reactivity of these two molecules is governed by a fascinating interplay between the carbon-halogen (C-X) bond strength and the electronic demands of the reaction mechanism. This leads to a general, yet powerful, dichotomy:
-
Palladium-Catalyzed Cross-Coupling Reactions: In transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is typically the oxidative addition of a Palladium(0) catalyst into the C-X bond. The reactivity trend for halogens in this step is almost universally I > Br > Cl > F .[1][2] This is a direct consequence of the C-X bond dissociation energy; the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond, making the bromo-derivative the more reactive partner.[2]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, in SNAr reactions, the initial and often rate-limiting step is the attack of a nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate (a Meisenheimer complex).[3] The reactivity trend here is frequently reversed: F > Cl > Br > I .[4][5] This "element effect" arises because the more electronegative halogen is better able to stabilize the developing negative charge in the transition state through its inductive effect.[2][6] Therefore, the chloro-derivative is poised to be the more reactive substrate in SNAr reactions. The pyridine nitrogen further activates the C2 position for nucleophilic attack by delocalizing the negative charge of the intermediate.[7]
Head-to-Head Comparison in Key Synthetic Transformations
The following sections provide a detailed analysis of the two compounds in the most common and impactful reactions in modern synthetic chemistry.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a paramount tool for constructing biaryl and heteroaryl-aryl structures.[8][9] As predicted by the principles of oxidative addition, 2-bromo-6-methoxypyridine-4-carbaldehyde consistently demonstrates superior performance, enabling milder conditions and often higher yields.
Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling
| Parameter | 2-Chloro-Derivative | 2-Bromo-Derivative | Rationale & Remarks |
| Substrate | This compound | 2-bromo-6-methoxypyridine-4-carbaldehyde | - |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | - |
| Typical Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃ | Chloro-arenes require more electron-rich, bulky phosphine ligands to facilitate the difficult oxidative addition.[10] |
| Catalyst Loading | 2-4 mol% | 1-2 mol% | The higher reactivity of the C-Br bond allows for lower catalyst loadings. |
| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or K₃PO₄ | Stronger bases are often needed for the less reactive chloride. |
| Temperature | 80-110 °C | 60-90 °C | The bromo-derivative reacts efficiently at lower temperatures. |
| Typical Yield | 65-85% | 85-98% | Yields are illustrative and substrate-dependent, but the trend holds.[11] |
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// Invisible nodes for layout center [shape=point, width=0]; arx [label="Ar-X\n(X = Cl, Br)"]; ar_boronic [label="Ar'-B(OR)₂"]; base [label="Base"]; product [label="Ar-Ar'"];
// Edges pd0 -> oxidative_addition [label=""]; arx -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd2_complex [label=""]; pd2_complex -> transmetalation [label=""]; ar_boronic -> transmetalation [color="#4285F4"]; base -> transmetalation [color="#34A853"]; transmetalation -> pd2_biaryl [label=""]; pd2_biaryl -> reductive_elimination [label=""]; reductive_elimination -> pd0 [label=""]; reductive_elimination -> product [color="#FBBC05", dir=back];
// Positioning {rank=same; pd0; reductive_elimination;} {rank=same; oxidative_addition; transmetalation;} {rank=same; pd2_complex; pd2_biaryl;} }
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable phosphine ligand (e.g., BINAP, 0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Remove the vial from the glovebox, add 2-bromo-6-methoxypyridine-4-carbaldehyde (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed toluene (5 mL) via syringe.
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours, or until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Roles
In SNAr, the script is flipped. The higher electronegativity of chlorine provides superior stabilization for the anionic Meisenheimer intermediate, making This compound the more reactive substrate. This is a significant strategic advantage, as it allows for transformations under milder conditions, often avoiding the need for expensive catalysts.
A compelling illustration of this principle is seen in the reaction of 2-bromo-4-chloropyridine with sodium methoxide, where the chloride is selectively displaced, leaving the bromide untouched, demonstrating the greater lability of the C-Cl bond in SNAr. [2][12] Table 3: Comparative Performance in a Typical SNAr Reaction with an Alkoxide
| Parameter | 2-Chloro-Derivative | 2-Bromo-Derivative | Rationale & Remarks |
| Substrate | This compound | 2-bromo-6-methoxypyridine-4-carbaldehyde | - |
| Nucleophile | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (NaOEt) | - |
| Solvent | Ethanol (EtOH) or DMSO | Ethanol (EtOH) or DMSO | - |
| Temperature | 60-80 °C | 100-120 °C | The higher reactivity of the chloro-derivative allows for significantly lower reaction temperatures. |
| Reaction Time | 2-4 hours | 12-24 hours | The reaction with the bromo-derivative is substantially slower. |
| Typical Yield | >90% | 70-85% | Higher yields are generally achieved more readily with the chloro-substrate. |
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv) and the desired amine (e.g., pyrrolidine, 2.0 mmol, 2.0 equiv).
-
Add a suitable solvent, such as DMSO or NMP (3 mL).
-
If the amine salt is used, or if the amine is not basic enough, add a base like K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the mixture to 100 °C.
-
Stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Strategic Synthesis and Practical Considerations
| Consideration | 2-Chloro-Derivative | 2-Bromo-Derivative | Strategic Implication |
| Primary Reactivity | SNAr | Pd-Catalyzed Cross-Coupling | The primary choice is dictated by the desired transformation. |
| Cost & Availability | Generally less expensive | Typically more expensive | For large-scale synthesis, the cost of the chloro-derivative can be a significant advantage. |
| Orthogonal Reactivity | Can be displaced in the presence of a bromo-substituent in SNAr. | Can be coupled in the presence of a chloro-substituent in cross-coupling. | This differential reactivity is a powerful tool for sequential, site-selective functionalization of di-halogenated pyridines. |
| Forcing Conditions | Cross-coupling is possible but requires advanced, often costly, catalyst systems and harsher conditions. | SNAr is possible but requires higher temperatures and longer reaction times, which may not be suitable for sensitive substrates. | The "less-reactive" pathway for each compound is not impossible, but it is less efficient and may limit substrate scope. |
Conclusion
The comparison between 2-chloro- and 2-bromo-6-methoxypyridine-4-carbaldehyde is a classic case study in synthetic strategy. Neither is universally "better"; they are tools with distinct and often complementary applications.
-
2-Bromo-6-methoxypyridine-4-carbaldehyde is the substrate of choice for palladium-catalyzed cross-coupling reactions . Its greater reactivity in the rate-determining oxidative addition step allows for milder conditions, lower catalyst loadings, and generally higher yields.
-
This compound is the superior reagent for nucleophilic aromatic substitution . The high electronegativity of the chlorine atom facilitates the key nucleophilic attack, enabling faster reactions at lower temperatures.
As Senior Application Scientists, we advise that the selection between these two valuable building blocks should be a deliberate choice based on the specific reaction planned. Understanding their fundamental reactivity profiles not only ensures the success of the immediate transformation but also opens avenues for elegant and efficient strategies in complex, multi-step syntheses.
References
- Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines - Benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. Available from: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available from: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. - ResearchGate. Available from: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available from: [Link]
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Sonogashira coupling - Wikipedia. Available from: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]
-
Sonogashira Coupling | NROChemistry. Available from: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
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A Strategic Guide to Alternatives for 2-Chloro-6-methoxypyridine-4-carbaldehyde in Modern Drug Discovery
Introduction: The Strategic Role of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for crafting novel therapeutic agents.[1][2] Pyridine and its derivatives, in particular, are ubiquitous in pharmaceuticals, valued for their ability to engage in critical biological interactions and their synthetic tractability.[3][4][5] Among these, 2-Chloro-6-methoxypyridine-4-carbaldehyde stands out as a highly versatile intermediate.[6] Its structure is a trifecta of functionality: an electrophilic aldehyde for forging carbon-carbon or carbon-nitrogen bonds, a chloro group that serves as a handle for nucleophilic substitution, and a methoxy group that modulates the electronic character of the pyridine ring. This combination makes it a valuable starting point for constructing complex molecular architectures found in numerous drug candidates.[6][7]
However, the path of drug discovery is one of iterative optimization. Researchers frequently need to move beyond a primary building block to fine-tune a molecule's properties—enhancing potency, improving metabolic stability, increasing solubility, or securing novel intellectual property. This guide provides a comparative analysis of strategic alternatives to this compound, offering researchers a roadmap for navigating chemical space to achieve their specific design objectives. We will explore isomeric variants, bioisosteric replacements, and alternative heterocyclic systems, supported by experimental insights and comparative data to inform rational reagent selection.
Deconstructing the Core Reagent: this compound
To appreciate its alternatives, we must first understand the inherent chemical personality of the parent compound.
-
Molecular Formula: C₇H₆ClNO₂[6]
-
Appearance: Typically a pale yellow to brown solid or liquid.[6]
-
Solubility: Generally soluble in organic solvents like dichloromethane and ethanol.[6]
The reactivity of this molecule is dictated by its three key functional groups:
-
The Aldehyde Group: As a classic electrophile, this group is a linchpin for a variety of transformations crucial to drug synthesis, including reductive amination to form secondary and tertiary amines, Wittig reactions to generate alkenes, and condensation reactions to build larger heterocyclic systems.[6][8]
-
The 2-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the strategic introduction of amines, alcohols, thiols, and other nucleophiles, providing a direct route to diversify the molecular scaffold.
-
The 6-Methoxy Group: This electron-donating group influences the pyridine ring's electronic density, affecting the regioselectivity and rate of substitution reactions. It also impacts the compound's lipophilicity and potential for metabolic interactions.
Below is a diagram illustrating a common synthetic transformation involving this reagent.
Caption: A typical reductive amination workflow.
A Comparative Analysis of Alternative Reagents
The selection of an alternative reagent is a strategic decision driven by the specific goals of a medicinal chemistry campaign. We have categorized the alternatives to provide a clear framework for this decision-making process.
Category 1: Isomeric and Simplified Pyridine Aldehydes
These alternatives offer variations in the substitution pattern, which can profoundly impact steric hindrance, electronic properties, and synthetic accessibility.
| Reagent | Structure | Key Distinctions & Applications |
| 6-Chloro-4-methoxynicotinaldehyde | Isomer | The aldehyde at the 3-position alters the vector for substituent exploration. Can be synthesized via Vilsmeier-Haack formylation.[9] The altered electronics may affect reactivity and target binding. |
| 6-Methoxypyridine-2-carboxaldehyde | Isomer | Aldehyde at the 2-position, adjacent to the nitrogen, increases its potential as a chelating agent and alters its reactivity due to inductive effects.[10] |
| Pyridine-4-carbaldehyde | Unsubstituted Core | A fundamental building block, lacking the chloro and methoxy handles.[11] It serves as a valuable baseline for understanding the contribution of substituents. Widely used in synthesizing compounds with antimalarial and other therapeutic properties.[12] |
Category 2: Bioisosteric Replacements
Bioisosterism is a cornerstone of lead optimization, involving the substitution of atoms or groups with others that possess similar physical or chemical properties to enhance desired biological or physicochemical characteristics.[13][14]
2a. Alternatives to the Chloro Group:
The chloro group is often replaced to modulate metabolic stability, alter electronic character, or escape potential toxicological liabilities.
-
2-Fluoro-6-methoxypyridine-4-carbaldehyde: Fluorine is a common bioisostere for hydrogen and chlorine.[8] Its small size and high electronegativity can enhance binding affinity to target proteins and often improve metabolic stability by blocking sites of oxidative metabolism.
-
2-(Trifluoromethyl)-6-methoxypyridine-4-carbaldehyde: The trifluoromethyl (CF₃) group is a potent electron-withdrawing group and a bioisostere for larger groups like isopropyl. It significantly increases lipophilicity and can drastically alter the pKa of the pyridine nitrogen, which can be leveraged to fine-tune compound properties.
2b. Alternatives to the Methoxy Group:
The methoxy group is a common site of O-demethylation by cytochrome P450 enzymes. Replacing it can be a key strategy to improve a compound's pharmacokinetic profile.
-
2-Chloro-6-(difluoromethoxy)pyridine-4-carbaldehyde: The -OCHF₂ group is a metabolically robust alternative to the methoxy group. It maintains a similar size but has vastly different electronic properties, acting as a weak electron-withdrawing group and a hydrogen bond donor.
-
2-Chloro-6-(cyclopropyloxy)pyridine-4-carbaldehyde: Replacing the methyl with a cyclopropyl group can improve metabolic stability and lipophilic efficiency (LipE). The strained ring system can also introduce favorable conformational constraints.
Category 3: Alternative Heterocyclic Aldehydes
Sometimes, the entire pyridine scaffold must be replaced to achieve the desired biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This "scaffold hopping" approach can unlock entirely new areas of chemical space.[15]
| Reagent Family | Example Structure | Rationale and Considerations |
| Pyrimidine Aldehydes | 2-Chloro-4-methoxypyrimidine-5-carbaldehyde | The pyrimidine ring is more electron-deficient than pyridine due to the second nitrogen atom.[7] This enhances the reactivity of the chloro group towards SₙAr and alters the hydrogen bonding capacity of the scaffold. |
| Thiophene Aldehydes | 5-Chloro-3-methoxythiophene-2-carbaldehyde | Thiophene is a classic bioisostere of both phenyl and pyridine rings.[16] It offers a different geometric and electronic profile while maintaining aromaticity. Thiophene-based compounds are known for a wide range of biological activities. |
| Imidazole Aldehydes | 5-Chloro-1-methyl-1H-imidazole-4-carbaldehyde | Imidazoles offer unique properties as hydrogen bond donors and acceptors and can act as metal-chelating fragments. Their synthesis can be approached via routes like formylation of substituted imidazoles.[17] |
Experimental Protocols & Workflows
A reliable synthesis is paramount for any building block. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems and is applicable for synthesizing many of the discussed pyridine and other heterocyclic aldehydes.[9]
Representative Protocol: Vilsmeier-Haack Formylation of 2-chloro-4-methoxypyridine
This protocol describes the synthesis of an isomer, 6-Chloro-4-methoxynicotinaldehyde.[9]
Reagents:
-
2-chloro-4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0°C using an ice bath. Add POCl₃ dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Formylation Reaction: Dissolve the substrate, 2-chloro-4-methoxypyridine, in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure aldehyde.
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A Comparative Spectroscopic Guide to Pyridine and its Isomers: 2-, 3-, and 4-Picoline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Pyridine and its methylated isomers—2-picoline, 3-picoline, and 4-picoline—serve as foundational scaffolds in a vast array of pharmaceuticals and functional materials. While structurally similar, the seemingly minor shift of a single methyl group dramatically alters their electronic and steric properties. These subtle differences manifest as distinct fingerprints across various spectroscopic techniques, providing a powerful toolkit for their differentiation and characterization.
This guide offers an in-depth, comparative analysis of pyridine and the three picoline isomers using four cornerstone spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind the observed spectral variations, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
The Isomers at a Glance: Structure and Electronic Effects
The position of the electron-donating methyl group (-CH₃) on the pyridine ring dictates the electronic distribution and, consequently, the spectroscopic behavior of the picoline isomers. This seemingly simple structural change has profound implications for how these molecules interact with magnetic fields, absorb infrared radiation, fragment under electron impact, and undergo electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The ¹H and ¹³C NMR spectra of pyridine and the picolines reveal distinct chemical shifts and coupling patterns that are directly attributable to the position of the methyl substituent.
¹H NMR Spectroscopy
The electronegative nitrogen atom in the pyridine ring deshields the adjacent α-protons (at C2 and C6), causing them to resonate at a higher chemical shift (downfield) compared to the β- (C3, C5) and γ-protons (C4). The introduction of a methyl group introduces further shifts based on its position.
Comparative ¹H NMR Data (in CDCl₃)
| Compound | δ H-2 (ppm) | δ H-3 (ppm) | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -CH₃ (ppm) |
| Pyridine | ~8.60 | ~7.25 | ~7.64 | ~7.25 | ~8.60 | - |
| 2-Picoline | - | ~7.08 | ~7.55 | ~7.05 | ~8.48 | ~2.52 |
| 3-Picoline | ~8.42 | - | ~7.46 | ~7.16 | ~8.44 | ~2.32 |
| 4-Picoline | ~8.45 | ~7.10 | - | ~7.10 | ~8.45 | ~2.34 |
Causality of ¹H NMR Shifts:
-
Pyridine: The α-protons are the most deshielded due to their proximity to the nitrogen atom.
-
2-Picoline: The methyl group at the 2-position shields the adjacent H-3 proton, causing an upfield shift compared to pyridine. The H-6 proton remains significantly downfield.
-
3-Picoline: The methyl group at the 3-position has a smaller shielding effect on the adjacent H-2 and H-4 protons.
-
4-Picoline: The methyl group at the 4-position shields the adjacent H-3 and H-5 protons, causing them to become equivalent and shift upfield.
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms closest to the nitrogen (C2 and C6) are the most deshielded.
Comparative ¹³C NMR Data (in CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -CH₃ (ppm) |
| Pyridine [1] | ~149.8 | ~123.6 | ~135.8 | ~123.6 | ~149.8 | - |
| 2-Picoline | ~158.9 | ~122.5 | ~136.2 | ~121.7 | ~149.2 | ~24.6 |
| 3-Picoline | ~149.9 | ~133.0 | ~135.8 | ~123.3 | ~147.0 | ~18.4 |
| 4-Picoline | ~149.5 | ~124.5 | ~147.2 | ~124.5 | ~149.5 | ~21.2 |
Causality of ¹³C NMR Shifts:
The position of the methyl group directly influences the chemical shift of the carbon to which it is attached (the ipso-carbon) and the adjacent carbons. The electron-donating nature of the methyl group generally leads to shielding (upfield shift) of the ring carbons, but the overall effect is a combination of inductive and resonance effects. The distinct chemical shifts for each isomer provide a reliable method for their identification.[2][3][4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pyridine or picoline sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher field) NMR spectrometer.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The position of the methyl group in the picolines influences the C-H and C-N stretching and bending vibrations, providing another layer of differentiation.
Comparative IR Spectral Data (Key Vibrational Modes, cm⁻¹)
| Vibrational Mode | Pyridine | 2-Picoline | 3-Picoline | 4-Picoline |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | - | 2980-2850 | 2980-2850 | 2980-2850 |
| C=C/C=N Ring Stretch | ~1580, 1480, 1435 | ~1595, 1475, 1430 | ~1590, 1480, 1420 | ~1605, 1495, 1415 |
| C-H In-plane Bend | ~1215, 1145, 1065, 1030 | ~1230, 1150, 1090, 1040 | ~1220, 1125, 1070, 1030 | ~1220, 1110, 1065, 1020 |
| C-H Out-of-plane Bend | ~745, 700 | ~750 | ~780, 710 | ~800 |
Causality of IR Spectral Differences:
-
C-H Stretching: All four compounds exhibit aromatic C-H stretches above 3000 cm⁻¹. The picolines additionally show aliphatic C-H stretches from the methyl group below 3000 cm⁻¹.
-
Ring Stretching: The C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region are sensitive to the electronic effects of the methyl group. The position and intensity of these bands can vary between the isomers.[6][7]
-
C-H Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring. Pyridine shows a pattern characteristic of a monosubstituted benzene-like ring, while the picolines exhibit patterns indicative of their respective di-substituted nature.[8]
Experimental Protocol: FT-IR Spectroscopy of Liquid Samples
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., KBr or NaCl) are clean and dry. Handle them by the edges to avoid moisture contamination.
-
Place a small drop of the liquid pyridine or picoline sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[9]
-
-
Instrument Setup and Background Scan:
-
Place the empty, clean salt plates in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any signals from the salt plates themselves.
-
-
Sample Spectrum Acquisition:
-
Place the salt plates with the sample film into the sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key vibrational modes.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common technique for volatile compounds like pyridine and the picolines, which induces characteristic fragmentation patterns.
Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Compound | Molecular Ion (M⁺•) | [M-H]⁺ | [M-CH₃]⁺ | Other Key Fragments |
| Pyridine | 79 | 78 | - | 52 (C₄H₄⁺) |
| 2-Picoline | 93 | 92 | 78 | 65 (C₅H₅⁺), 66 (C₅H₆⁺) |
| 3-Picoline | 93 | 92 | 78 | 65 (C₅H₅⁺), 66 (C₅H₆⁺) |
| 4-Picoline | 93 | 92 | 78 | 65 (C₅H₅⁺), 66 (C₅H₆⁺) |
Causality of Fragmentation Patterns:
-
Molecular Ion: All four compounds show a prominent molecular ion peak (M⁺•) at their respective molecular weights (79 for pyridine, 93 for the picolines).
-
[M-H]⁺ Fragment: The loss of a hydrogen radical is a common fragmentation pathway.
-
[M-CH₃]⁺ Fragment: For the picolines, the loss of the methyl radical to form a pyridinium-like cation at m/z 78 is not a major pathway.
-
Ring Fragmentation: The primary fragmentation pathway for pyridine involves the loss of hydrogen cyanide (HCN) to give a fragment at m/z 52. The picolines also undergo ring fragmentation, but the presence of the methyl group leads to more complex patterns. The most characteristic fragmentation for the picolines is the loss of a hydrogen atom to form a stable pyridylmethyl cation or a tropylium-like ion, followed by the loss of HCN.[10][11] While the major fragments are similar for the picoline isomers, the relative intensities of these fragments can sometimes be used for differentiation, although this can be instrument-dependent.[12]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the pyridine or picoline isomer (e.g., 100 ppm) in a volatile organic solvent such as methanol or dichloromethane.
-
Transfer the solution to a GC vial.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Use a capillary column suitable for the separation of polar aromatic compounds (e.g., a DB-5ms or equivalent).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 200.
-
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire the data, which will consist of a chromatogram showing the separation of the components over time, and a mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the chromatogram.
-
Analyze the mass spectrum of the analyte peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a library of known spectra for confirmation.[13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic systems like pyridine and the picolines exhibit characteristic absorptions in the UV region due to π → π* and n → π* transitions.
Comparative UV-Vis Spectral Data (in a non-polar solvent like hexane)
| Compound | λₘₐₓ (π → π) (nm) | λₘₐₓ (n → π) (nm) |
| Pyridine | ~251 | ~270 |
| 2-Picoline | ~255 | ~275 |
| 3-Picoline | ~253 | ~272 |
| 4-Picoline | ~255 | ~276 |
Causality of UV-Vis Absorption:
-
π → π Transitions:* These are high-energy transitions of electrons from bonding π orbitals to antibonding π* orbitals, resulting in strong absorption bands.
-
n → π Transitions:* These are lower-energy transitions of non-bonding electrons (from the nitrogen lone pair) to antibonding π* orbitals, leading to weaker absorption bands at longer wavelengths.
-
Substituent Effects: The electron-donating methyl group causes a slight bathochromic shift (a shift to longer wavelengths) in the absorption maxima of the picolines compared to pyridine. This is due to the destabilization of the ground state and stabilization of the excited state, reducing the energy gap for electronic transitions.[14] The magnitude of this shift is subtle but can be used for comparative purposes.[15][16][17][18]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the pyridine or picoline isomer in a UV-transparent solvent (e.g., hexane or ethanol).
-
Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.2-1.0 AU (Absorbance Units).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill two matched quartz cuvettes with the pure solvent.
-
-
Blank Measurement:
-
Place the two solvent-filled cuvettes in the reference and sample holders.
-
Run a baseline correction over the desired wavelength range (e.g., 200-400 nm) to zero the instrument.
-
-
Sample Measurement:
-
Replace the solvent in the sample cuvette with the sample solution.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ) for the observed electronic transitions.
-
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of pyridine and its methyl isomers—2-, 3-, and 4-picoline—underscores the power of analytical chemistry in elucidating subtle molecular differences. Each technique provides a unique piece of the structural puzzle:
-
NMR spectroscopy offers the most definitive differentiation through the precise chemical shifts of protons and carbons, directly mapping the electronic landscape of each isomer.
-
IR spectroscopy provides a rapid method to confirm the presence of the pyridine ring and the methyl group, with the fingerprint region offering clues to the substitution pattern.
-
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that, while similar for the picoline isomers, can aid in their identification when combined with chromatographic separation.
-
UV-Vis spectroscopy reveals the effects of methyl substitution on the electronic transitions within the aromatic system, showing subtle but measurable shifts in absorption maxima.
For the practicing scientist, a comprehensive characterization relies not on a single technique but on the congruent data from multiple spectroscopic methods. By understanding the principles behind the spectral differences and adhering to rigorous experimental protocols, researchers can confidently identify and differentiate these important heterocyclic building blocks, paving the way for advancements in drug discovery and materials science.
References
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Chemistry Analytical Lab. Sample preparation for FT-IR. Retrieved from [Link]
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Defense Technical Information Center (DTIC). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- Metin, A. (2010). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubMed (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate (2014). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c) pyridine/ [bmim]Cl–2AlCl 3 ionic liquid. Retrieved from [Link]
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YouTube (2024). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). Retrieved from [Link]
-
Longdom Publishing (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
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Drawell (2023). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
OSAC (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Retrieved from [Link]
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Cengage. ultraviolet spectroscopy. Retrieved from [Link]
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Chemguide. mass spectra - fragmentation patterns. Retrieved from [Link]
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University of Leicester. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]
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YouTube (2020). UV Visible spectra of Aromatic and Heteroaromatic compounds. Retrieved from [Link]
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PubMed Central (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Retrieved from [Link]
-
ResearchGate (2016). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. Retrieved from [Link]
-
TSI Journals (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate (2019). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
MDPI (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubMed (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Retrieved from [Link]
-
PubMed (2010). Fragmentation pathways of polymer ions. Retrieved from [Link]
-
YouTube (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
MDPI (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]
-
Wikipedia. Picoline. Retrieved from [Link]
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International Labmate (2019). High-resolution MS coupled to Photoionisation-GC×GC for Petrochemicals Characterisation. Retrieved from [Link]
-
ResearchGate (2019). (a) UV‐vis absorption spectral changes upon addition of pyridine to a.... Retrieved from [Link]
-
Slideshare. Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
-
MDPI (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Retrieved from [Link]
-
ResearchGate (2014). C−H Stretching Vibrations of Methyl, Methylene and Methine Groups at the Vapor/Alcohol ( n = 1−8) Interfaces. Retrieved from [Link]
-
RSC Publishing (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
-
Lumex Instruments (2021). APP NOTE /2021G CMS. Retrieved from [Link]
-
MDPI (2023). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Pyridine-Based Compounds: A Comparative Approach
Welcome to an in-depth guide on the High-Performance Liquid Chromatography (HPLC) analysis of pyridine-based compounds. As a cornerstone of many pharmaceuticals, agrochemicals, and specialty chemicals, the robust and accurate analysis of these heterocyclic amines is paramount. However, their inherent polarity and basicity present unique challenges to chromatographers. This guide will navigate these complexities, offering a comparative analysis of various HPLC techniques, supported by experimental data and field-proven insights. We will delve into the "why" behind methodological choices, ensuring a thorough understanding of the principles that govern successful separations.
The Challenge of Pyridine Analysis: Taming the Peak
Pyridine and its derivatives are polar, basic compounds, a combination that often leads to poor retention and tailing peaks in traditional reversed-phase (RP) HPLC.[1][2][3] The basic nitrogen atom readily interacts with acidic silanols on the surface of silica-based stationary phases, causing undesirable secondary interactions. Furthermore, their high hydrophilicity results in weak retention on non-polar C18 and C8 columns. This guide will explore and compare three primary strategies to overcome these challenges:
-
Reversed-Phase HPLC (with and without Ion-Pairing)
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mixed-Mode Chromatography (MMC)
Comparative Analysis of HPLC Methodologies
Reversed-Phase HPLC: The Workhorse Reimagined
Reversed-phase HPLC is the most common chromatographic mode, but its application to polar basic compounds like pyridine requires careful consideration of the stationary phase and mobile phase.
a) Conventional Reversed-Phase (e.g., C18, C8)
Standard C18 and C8 columns often struggle to retain pyridine and its simpler derivatives due to their polar nature.[3] To achieve adequate retention, highly aqueous mobile phases are necessary, which can lead to phase collapse on some traditional C18 columns.
b) Reversed-Phase with Ion-Pairing
Ion-pair chromatography is a technique used to increase the retention of ionic and ionizable compounds on reversed-phase columns.[4][5][6] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase. This reagent forms a neutral ion-pair with the protonated pyridine compound, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.
While effective for improving retention, ion-pairing chromatography has significant drawbacks:
-
MS Incompatibility: Most ion-pairing reagents are non-volatile and can cause ion suppression in mass spectrometry.[1][2]
-
Column Contamination: Ion-pairing reagents can irreversibly adsorb to the stationary phase, requiring dedicated columns.
-
Complex Method Development: Optimizing the type and concentration of the ion-pairing reagent can be time-consuming.
c) Modern Reversed-Phase Columns for Polar Compounds
To address the limitations of traditional RP columns, manufacturers have developed stationary phases with modified surfaces, such as those with embedded polar groups or endcapping technologies that shield residual silanols. These columns offer improved retention and peak shape for polar bases without the need for ion-pairing reagents.
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds.[3][7][8][9][10] In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Advantages of HILIC for Pyridine Analysis:
-
Excellent Retention: HILIC provides strong retention for polar compounds that are poorly retained in reversed-phase.[8]
-
MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[8]
-
Orthogonal Selectivity: HILIC offers a different selectivity compared to reversed-phase, which can be advantageous for complex samples.[8]
Considerations for HILIC:
-
Sample Diluent: The composition of the sample solvent is critical. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[7]
-
Equilibration Time: HILIC columns may require longer equilibration times compared to reversed-phase columns.
-
Method Development: Optimizing the mobile phase composition, particularly the water content and buffer concentration, is crucial for achieving good separation.
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
Mixed-mode chromatography utilizes stationary phases that have both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[1] This dual retention mechanism provides unique selectivity and allows for the retention of a wide range of compounds, including polar and non-polar, and ionic and neutral species.
For pyridine analysis, a mixed-mode column with cation-exchange capabilities is particularly effective. The basic pyridine compounds are retained by both hydrophobic interactions and electrostatic interactions with the negatively charged ion-exchange groups on the stationary phase.
Benefits of Mixed-Mode Chromatography:
-
Tunable Selectivity: By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange and reversed-phase retention can be controlled, offering a powerful tool for method development.
-
MS Compatibility: Many mixed-mode methods use volatile buffers, making them fully compatible with mass spectrometry.[1]
-
Improved Peak Shape: The ion-exchange interaction can help to overcome the secondary interactions with silanols that cause peak tailing in reversed-phase.
Experimental Data: A Head-to-Head Comparison
To illustrate the performance of these different methodologies, let's consider the analysis of a mixture of pyridine and three of its isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. These compounds represent a common analytical challenge due to their similar structures and polar, basic nature.
Table 1: Comparison of HPLC Columns for the Analysis of Pyridine and Aminopyridine Isomers
| Parameter | Reversed-Phase (C18) | HILIC (Amide) | Mixed-Mode (Cation-Exchange) |
| Retention of Pyridine | Poor | Good | Excellent |
| Resolution of Isomers | Partial co-elution | Good | Baseline separation |
| Peak Shape | Tailing for aminopyridines | Symmetrical | Symmetrical |
| MS Compatibility | Poor (with ion-pairing) | Excellent | Excellent |
| Method Robustness | Sensitive to mobile phase pH | Sensitive to water content | High |
This table is a qualitative summary based on typical performance characteristics.
Experimental Protocols
The following protocols provide a starting point for the analysis of pyridine-based compounds using the discussed techniques. It is essential to optimize these methods for your specific analytes and matrix. These protocols are guided by established practices and information from application notes.[1][2][11][12][13]
Protocol 1: HILIC Method for the Separation of Pyridine and Aminopyridines
This method is suitable for achieving good retention and separation of polar pyridine derivatives and is compatible with MS detection.
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and UV or MS detector.
Chromatographic Conditions:
-
Column: HILIC Amide phase (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm or MS with ESI+
Procedure:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase composition (95% B) for at least 20 minutes.
-
Prepare a standard solution of pyridine and aminopyridines in 90:10 acetonitrile:water.
-
Inject the standard solution and acquire the chromatogram.
-
Optimize the gradient and mobile phase pH as needed to improve resolution.
Protocol 2: Mixed-Mode Method for the Analysis of Pyridine and its Derivatives
This method offers excellent retention and selectivity for a broader range of pyridine compounds, from polar to moderately non-polar.
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, and UV or MS detector.
Chromatographic Conditions:
-
Column: Mixed-mode C18 with embedded cation-exchange groups (e.g., 150 x 3.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 60% B over 15 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: UV at 260 nm or MS with ESI+
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the column with the initial mobile phase conditions for 15 minutes.
-
Prepare the sample in a diluent compatible with the initial mobile phase (e.g., 90:10 A:B).
-
Inject the sample and run the gradient.
-
Adjust the gradient slope and mobile phase modifiers to optimize the separation.
Method Selection Workflow
The choice of the optimal HPLC method depends on the specific properties of the pyridine-based analytes and the analytical goals. The following diagram illustrates a logical workflow for method selection.
Caption: A decision tree for selecting the optimal HPLC method for pyridine-based compounds.
Chromatographic Principles Visualized
The following diagrams illustrate the fundamental separation mechanisms of the discussed HPLC modes.
Caption: Simplified representation of separation mechanisms in different HPLC modes.
Conclusion and Future Perspectives
The analysis of pyridine-based compounds by HPLC is a nuanced task that requires a departure from one-size-fits-all approaches. While traditional reversed-phase methods have their place, the advent of HILIC and mixed-mode chromatography has provided chromatographers with powerful tools to tackle the challenges of polar basic analytes. For new method development, particularly when MS compatibility is required, HILIC and mixed-mode chromatography should be the primary considerations. The choice between them will depend on the specific structural diversity of the analytes , with mixed-mode offering a broader applicability for compounds with varying polarities.
As stationary phase technologies continue to evolve, we can expect to see even more robust and selective columns that further simplify the analysis of these important compounds. By understanding the fundamental principles of these chromatographic techniques and applying a logical, data-driven approach to method development, researchers can achieve accurate, reliable, and efficient separations of pyridine-based compounds.
References
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- General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare.
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chrom
- Analysis of Pyridine - Shimadzu.
- Analysis of Pyridine Deriv
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Evaluation of various HILIC materials for the fast separation of polar compounds | Request PDF - ResearchG
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Hydrophilic interaction liquid chromatography (HILIC)
- Mastering HILIC-Z Separ
- HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
- Ion pair chrom
- Ion-Pair Reagent (IPR) - J&K Scientific LLC.
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. | Scilit.
- (PDF)
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed.
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
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- Chiral HPLC separation: str
- Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis - Benchchem.
- Chiral HPLC Separ
- Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
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A Senior Application Scientist's Guide to the Purification of Substituted Bipyridines: A Comparative Study
Substituted bipyridines are a cornerstone of modern chemistry, finding critical applications as ligands in catalysis, building blocks for functional materials, and as key intermediates in pharmaceutical development.[1] The purity of these compounds is paramount, as even trace impurities can significantly impact reaction yields, catalytic activity, and the safety and efficacy of final drug products. This guide provides a comparative analysis of common purification techniques for substituted bipyridines, offering insights into the principles, practical applications, and relative merits of each method to aid researchers in selecting the optimal strategy for their specific needs.
The Importance of Purity in Substituted Bipyridines
The synthesis of substituted bipyridines often involves multi-step reactions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings), which can introduce a variety of impurities.[1] These can include unreacted starting materials, homo-coupled byproducts, isomers, and residual metal catalysts. The presence of these impurities can lead to:
-
Reduced Catalytic Performance: In coordination chemistry, impurities can compete with the desired bipyridine ligand for binding to the metal center, leading to the formation of inactive or less active catalytic species.
-
Altered Material Properties: In materials science, impurities can disrupt crystal packing, affect photophysical properties, and degrade the performance of organic electronic devices.
-
Inaccurate Biological Data: In drug development, impurities can exhibit their own biological activity, leading to misleading structure-activity relationship (SAR) data and potential toxicity.
Therefore, the choice of an appropriate purification technique is a critical step in the synthesis and application of substituted bipyridines.
Comparative Analysis of Purification Techniques
This section provides a detailed comparison of the most common techniques for purifying substituted bipyridines: recrystallization, sublimation, column chromatography, and acid-base extraction. Each method is evaluated based on its effectiveness in removing common impurities, typical yield and purity achievable, scalability, and overall cost and time considerations.
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The principle behind this method is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2]
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). As the saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while the impurities remain dissolved.[2]
A representative protocol for the recrystallization of a substituted bipyridine is the purification of 4,4'-dimethoxycarbonyl-2,2'-bipyridine from toluene:
-
Dissolution: Dissolve the crude 4,4'-dimethoxycarbonyl-2,2'-bipyridine in a minimal amount of hot toluene. The solution should be heated to the boiling point of the solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial to prevent the precipitation of these impurities along with the desired product upon cooling.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Solvent Selection: Toluene is chosen for its ability to dissolve the bipyridine derivative at high temperatures and its lower solvating power at room temperature.
-
Minimal Solvent Volume: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the recovery of the purified product upon cooling.
-
Slow Cooling: Gradual cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystals.
Sublimation: A Solvent-Free Method for Volatile Solids
Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then re-solidifies upon cooling.[3] This method is particularly suitable for thermally stable, non-ionic organic compounds with a relatively high vapor pressure.[3]
Sublimation relies on the difference in vapor pressures between the desired compound and its impurities.[3] When heated under reduced pressure, the target compound sublimes and the resulting vapor travels to a cold surface where it deposits as a purified solid, leaving non-volatile impurities behind.[3]
The purification of 4,4'-di-tert-butyl-2,2'-bipyridine can be effectively achieved by sublimation:
-
Sample Preparation: Place the crude, dry 4,4'-di-tert-butyl-2,2'-bipyridine in a sublimation apparatus.
-
Apparatus Setup: Assemble the sublimation apparatus, ensuring a good seal for the vacuum. The apparatus typically consists of a vessel to hold the crude material and a cold finger or condenser to collect the purified product.
-
Vacuum Application: Evacuate the apparatus to a pressure of approximately 100-300 mtorr.
-
Heating: Gently heat the sample to a temperature of around 140 °C. The compound will start to sublime and deposit on the cold surface.
-
Collection: Once the sublimation is complete, carefully remove the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the cold surface.
-
Reduced Pressure: Lowering the pressure reduces the boiling point of the compound, allowing sublimation to occur at a lower temperature and minimizing the risk of thermal decomposition.
-
Temperature Gradient: The temperature difference between the heated sample and the cold surface drives the sublimation and deposition process.
-
Dry Sample: The starting material must be completely dry to prevent condensation of solvent on the cold finger, which could wash away the purified crystals.
Column Chromatography: Versatility for a Wide Range of Compounds
Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is applicable to a wide variety of substituted bipyridines, including those that are not amenable to recrystallization or sublimation.
A solution of the crude mixture is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. An eluent (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase.
-
Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is commonly used for most substituted bipyridines. Alumina can also be effective.
-
Eluent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal eluent system should provide good separation of the desired compound from its impurities, with the target compound having an Rf value of approximately 0.3. Common eluent systems include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[4] For basic compounds like bipyridines, adding a small amount of a base like triethylamine to the eluent can improve the separation by preventing tailing.[5]
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect the fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
-
Stationary Phase: The choice of stationary phase depends on the polarity of the compounds to be separated. The slightly polar nature of bipyridines makes silica gel a good first choice.
-
Eluent Polarity: The polarity of the eluent is critical for achieving good separation. A solvent system that is too polar will elute all compounds too quickly, while a system that is not polar enough will result in very slow elution.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate compounds with a wide range of polarities.
Acid-Base Extraction: Exploiting the Basic Nature of Bipyridines
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Given that substituted bipyridines are basic due to the lone pair of electrons on the nitrogen atoms, this method can be highly effective for separating them from neutral or acidic impurities.
The basic bipyridine can be protonated by an aqueous acid solution (e.g., dilute HCl) to form a water-soluble salt. This salt will then partition into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be collected, and the bipyridine can be regenerated by adding a base (e.g., NaOH) to deprotonate the salt, causing the neutral bipyridine to precipitate or be extracted back into an organic solvent.
-
Dissolution: Dissolve the crude mixture containing the substituted bipyridine in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic bipyridine will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral and acidic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral bipyridine will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration or extract the neutral bipyridine back into an organic solvent.
-
Washing and Drying: Wash the purified bipyridine with water and dry it under vacuum.
-
Choice of Acid: A dilute strong acid like HCl is typically used to ensure complete protonation of the bipyridine.
-
Choice of Base: A strong base like NaOH is used to fully deprotonate the bipyridine salt and regenerate the neutral compound.
-
Solvent Choice: The organic solvent should be immiscible with water and should readily dissolve the neutral bipyridine but not its salt form.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Common Impurities Removed | Typical Purity | Typical Yield | Scalability | Cost & Time |
| Recrystallization | Differential solubility | Insoluble impurities, soluble impurities | >99% | 60-90% | Good | Low cost, can be time-consuming |
| Sublimation | Differential vapor pressure | Non-volatile impurities | >99.5% | 50-80% | Limited | Moderate cost, relatively fast |
| Column Chromatography | Differential adsorption | Wide range of impurities | >98% | 40-80% | Excellent | High cost, time-intensive |
| Acid-Base Extraction | Differential acid-base properties | Neutral and acidic impurities | >95% (often requires further purification) | 70-95% | Excellent | Low cost, fast |
Experimental Workflows
Recrystallization Workflow
Caption: Workflow for the purification of substituted bipyridines by recrystallization.
Sublimation Workflow
Caption: Workflow for the purification of substituted bipyridines by sublimation.
Column Chromatography Workflow
Caption: Workflow for the purification of substituted bipyridines by column chromatography.
Acid-Base Extraction Workflow
Caption: Workflow for the purification of substituted bipyridines by acid-base extraction.
Purity Assessment: A Critical Final Step
Regardless of the purification method employed, the final purity of the substituted bipyridine must be rigorously assessed. The two most common and powerful techniques for this are Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
-
Quantitative NMR (qNMR): qNMR is an excellent method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][7][8] By integrating the signals of the analyte against those of a certified internal standard of known concentration, a highly accurate purity value can be obtained.[6][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities.[9][10] By using a suitable column and mobile phase, it is possible to separate the desired bipyridine from even closely related impurities. The purity is typically reported as a percentage of the total peak area.[10]
Conclusion: Selecting the Right Tool for the Job
The optimal purification strategy for a substituted bipyridine depends on several factors, including the physical properties of the compound, the nature of the impurities, the desired scale of the purification, and the available resources.
-
For crystalline, thermally stable compounds, recrystallization and sublimation are often the most efficient and cost-effective methods for achieving high purity.
-
Column chromatography offers the greatest versatility and is indispensable for purifying non-crystalline or complex mixtures, albeit at a higher cost and time investment.
-
Acid-base extraction is a rapid and scalable technique for removing neutral and acidic impurities but may require a subsequent purification step to achieve the highest purity.
A judicious combination of these techniques is often the most effective approach. For example, an initial acid-base extraction to remove the bulk of impurities can be followed by recrystallization or column chromatography to achieve the final desired purity. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most appropriate purification strategy to obtain high-purity substituted bipyridines for their specific applications.
References
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LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Glöcklhofer, F., et al. (2021). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 21(11), 6143-6157.
- Apps, M. G., et al. (2022). Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum. JoVE (Journal of Visualized Experiments), (186), e51740.
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Salalima, A. (n.d.). Sublimation and Recrystallization. Scribd. Retrieved from [Link]
- Lee, W.-Y., & Nieman, T. A. (1995). Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. Analytical Chemistry, 67(10), 1789-1792.
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MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
- Räsänen, L., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7869-7877.
- Goyal, S., & Ram, V. (2021). 2,2′‐Bipyridine containing chelating polymers for sequestration of heavy metal ions from organic solvents. Journal of Applied Polymer Science, 138(44), 51275.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Mori, S., & Uenishi, J. (2024).
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Quora. (2018, May 7). What is the difference between recrystallization & sublimation? Which method is better? Why?. Retrieved from [Link]
- Al-Warhi, T., et al. (2024). 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells.
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Al-Hamdani, A. A. S., & Al-Khafaji, N. A. A. (2022). Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. Chemical Methodologies, 6(1), 1-11.
- Ochoa-Hernández, C., et al. (2022). Principled Exploration of Bipyridine and Terpyridine Additives to Promote Methylammonium Lead Iodide Perovskite Crystallization. ACS Applied Materials & Interfaces, 14(31), 35911-35921.
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
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ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,3'-Bipyridine. Retrieved from [Link]
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Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
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Niemczyk, M. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-6-methoxypyridine-4-carbaldehyde: A Guide for Laboratory Professionals
For the diligent researcher in pharmaceutical and chemical development, the synthesis of novel compounds is a routine yet critical task. Equally critical is the responsible management of the chemical byproducts and surplus materials generated. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-6-methoxypyridine-4-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.
Understanding the Compound: A Risk-Based Approach
This compound is a halogenated pyridine derivative. Its chemical structure necessitates a cautious approach to its handling and disposal. The presence of a chlorinated pyridine ring designates it as a halogenated organic compound, which often carries environmental and health risks if not managed properly. The aldehyde functional group can also contribute to its reactivity and toxicity. A thorough investigation of the chemical, physical, and toxicological properties has not been fully conducted, underscoring the need for conservative safety measures.[1]
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS will provide the most specific and up-to-date information on the hazards associated with this compound.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment should be considered essential:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases. | Necessary when handling the powder or in case of vapor generation. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. These services are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be categorized as halogenated organic waste .
-
Do not mix this waste with non-halogenated solvents or other waste streams.[2] Mixing can complicate the disposal process and increase costs.[2]
-
Collect waste in a designated, compatible container. The original container is often the best choice.[3] If using a different container, ensure it is made of a material that will not react with the chemical.
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.[3]
Step 2: Labeling
Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.
-
As soon as the first particle of waste enters the container, it must be labeled.[3]
-
The label must clearly state "Hazardous Waste ".
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the primary hazards associated with the compound. Based on its structure, this would include "Irritant" and "Environmental Hazard".
Step 3: Storage
Temporary storage of the waste container within the laboratory must adhere to strict guidelines.
-
Store the sealed waste container in a designated satellite accumulation area.[4]
-
This area should be under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[3]
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents, strong acids, and bases.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup.[1][4]
-
Provide them with the accurate chemical name and any other information they require.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5] This is illegal and environmentally harmful.
The recommended professional disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[1][6] This process ensures the complete destruction of the chlorinated organic molecules, converting them into less harmful gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides, which are then neutralized in the scrubber system.[6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Ventilate : Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Contain : Wearing the appropriate PPE, contain the spill using a chemical absorbent material like sand or vermiculite.[7]
-
Clean-up : Carefully sweep up the absorbed material and place it in a designated hazardous waste container. Avoid creating dust.[1]
-
Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's EH&S department.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill Response Logic
Caption: Immediate response actions for a spill of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. The principles of careful planning, proper handling, and professional disposal are paramount in maintaining a culture of safety and excellence in the scientific community.
References
- MSDS of this compound.
- Process for Disposal of Chlorinated Organic Residues.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- SAFETY DATA SHEET - Fisher Scientific.
- Aldehydes Waste Compatibility - CP Lab Safety.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- Hazardous Materials Disposal Guide | Nipissing University.
- SAFETY DATA SHEET - Unknown Source.
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
- Managing Hazardous Chemical Waste in the Lab.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Keene State College - Hazardous Waste Management Procedures.
- 2-Chloro-6-methoxypyridine Safety Data Sheet Jubilant Ingrevia Limited.
- Hazardous Waste Reduction - Environmental Health and Safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-6-methoxypyridine-4-carbaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. Compounds like 2-Chloro-6-methoxypyridine-4-carbaldehyde, a versatile pyridine derivative, are instrumental in the synthesis of complex molecules for pharmaceuticals and agrochemicals[1]. However, with the potential for discovery comes the responsibility of safety. The chemical, physical, and toxicological properties of many such intermediates have not been thoroughly investigated, making a robust and informed approach to personal protective equipment (PPE) not just a regulatory requirement, but a scientific imperative[2].
This guide provides an in-depth, procedural framework for the safe handling of this compound. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting yourself and your research.
Hazard Identification: Understanding the Adversary
Before we can select the appropriate armor, we must understand the nature of the threat. This compound is a substituted pyridine, and while specific toxicological data may be limited, the hazards can be inferred from its structural motifs and available Safety Data Sheets (SDS) for it and related compounds[3][4]. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion[5][6].
Based on available data, the compound presents several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[7][8]. Like many pyridine derivatives, it should be handled with care to avoid adverse health effects such as headaches, dizziness, and nausea upon exposure[5].
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7][8][9] |
This table synthesizes information from multiple sources indicating consistent hazard classifications.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE plan is your first and most critical line of defense. The following recommendations are based on a thorough risk assessment for handling this compound in a standard laboratory setting.
Eye and Face Protection: A Non-Negotiable Barrier
Directive: Wear chemical safety goggles with side shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166[7]. If there is a significant risk of splashing, a face shield must be worn in addition to goggles[3].
Causality: The aldehyde and chlorinated pyridine functionalities suggest a high potential for causing serious, and possibly irreversible, eye irritation[7][10]. Standard safety glasses do not provide adequate protection from splashes, vapors, or dust. Goggles create a seal around the eyes, providing a robust barrier. A face shield adds a further layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a high splash potential, such as quenching a reaction.
Hand Protection: Preventing Dermal Absorption
Directive: Wear chemically resistant gloves. While nitrile gloves are a common laboratory choice, for pyridine and its derivatives, materials like butyl rubber or neoprene are often recommended for extended contact[3][5][11]. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Change gloves frequently, especially if contact with the chemical is known or suspected.
Causality: Pyridine-based compounds can be absorbed through the skin, leading to systemic toxicity[11]. The chloro and methoxy groups on the pyridine ring alter its polarity and may affect its permeation rate through different glove materials. Choosing a glove material specifically rated for resistance to this class of chemicals is essential for preventing dermal exposure.
Body Protection: Shielding Against Incidental Contact
Directive: A flame-retardant lab coat, fully buttoned, is required[3]. For operations involving larger quantities, chemically impervious coveralls may be necessary. Closed-toe, chemical-resistant shoes are mandatory in the laboratory at all times[4].
Causality: The lab coat serves as a removable barrier between you and any spills or contamination. In the event of a significant spill, a contaminated lab coat can be removed quickly to minimize skin contact. Flame-retardant material is a prudent choice given that many organic compounds are flammable[9].
Respiratory Protection: Managing Inhalation Risks
Directive: All handling of this compound, especially when in solid/powder form or when heated, must be conducted in a certified chemical fume hood to ensure adequate ventilation[2][5]. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate organic vapor and particulate cartridges (e.g., ABEK-P2 type) is necessary[2].
Causality: The compound is classified as a respiratory irritant[2][9]. Fine powders can be easily inhaled, and vapors may be generated, especially upon heating. A fume hood is the primary engineering control designed to capture these contaminants at the source. A respirator serves as a final line of defense when these primary controls are unavailable or overwhelmed.
Caption: PPE selection workflow for handling the specified chemical.
Operational Plan: From Benchtop to Waste
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that an emergency eyewash and safety shower are accessible and unobstructed[11][12]. Ensure all required PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and gently handle the material to avoid creating airborne dust[2].
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner. Keep all containers tightly closed when not in use to prevent the release of vapors[5][13].
-
Post-Procedure Cleanup: Decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after removing gloves[7][8].
Caption: Step-by-step workflow for safe chemical handling.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to protect both the environment and public health.
Directive: Do not dispose of this compound or its waste down the drain[2]. All waste, including empty containers, contaminated gloves, and other disposable materials, must be collected in a designated, properly labeled, and sealed hazardous waste container[11]. This waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[2][3].
Causality: As a chlorinated organic compound with potential aquatic toxicity, improper disposal can lead to environmental contamination[14]. Segregating waste streams prevents accidental chemical reactions and ensures that the waste is handled by personnel with the appropriate training and equipment.
Caption: Workflow for compliant hazardous waste disposal.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing any new procedure.
References
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
-
MSDS of this compound. Capot Chemical Co., Ltd. [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
Sources
- 1. CAS 329794-31-2: this compound [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


